Triethanolamine borate
Description
The exact mass of the compound 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5220. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BNO3/c1-4-9-7-10-5-2-8(1)3-6-11-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPKVNRBHXOADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12OCCN(CCO1)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065874 | |
| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283-56-7, 15277-97-1 | |
| Record name | Triethanolamine borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethanolamine borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid, cyclic nitrilotriethylene ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015277971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boratrane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORATRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1AHN0X56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Triethanolamine Borate
Abstract: Triethanolamine borate, also known as boratrane or 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a versatile organoboron compound distinguished by its unique cage-like "atrane" structure, which features a transannular dative bond between the nitrogen and boron atoms.[1][2] This internal coordination contributes to its remarkable thermal stability and hydrolytic resistance compared to simple boric acid esters.[3][4] Synthesized from the condensation of triethanolamine and boric acid, this compound is a white, crystalline, water-soluble solid.[3][4] Its applications are extensive, spanning roles as a pH adjuster and stabilizer in pharmaceutical and cosmetic formulations, a catalyst in polymer chemistry, a corrosion inhibitor, a flame retardant, and an additive in advanced materials such as those for lithium-ion batteries.[3][5][6][7] This guide provides a comprehensive overview of its synthesis, detailed experimental protocols for its characterization, and a summary of its key physicochemical properties for researchers, scientists, and professionals in drug development and materials science.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the esterification (or condensation) reaction between boric acid and triethanolamine.[1][8] The reaction typically proceeds with a 1:1 molar ratio of the reactants and involves the removal of three water molecules to facilitate the formation of the stable cage structure.[4][9] Several methods have been optimized to achieve high yields, differing mainly in the approach to water removal.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Two common and effective protocols for the synthesis of this compound are detailed below.
Protocol A: Azeotropic Distillation This method utilizes a water-immiscible solvent to remove water as it is formed, driving the reaction to completion. Toluene is an effective water-carrying agent for this purpose.[4]
-
Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.
-
Reagents: Add boric acid (e.g., 0.1 mol) and triethanolamine (0.1 mol) to the flask.[4]
-
Solvent: Add toluene (e.g., 100 mL) to the flask.[4]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap.[4]
-
Completion: Continue the reaction for approximately 2 hours or until the theoretical amount of water has been collected.[4]
-
Work-up: Cool the reaction mixture to room temperature and evaporate the toluene under reduced pressure.[4]
-
Purification: Purify the resulting crude white solid by recrystallization from acetonitrile to yield pure, crystalline this compound.[1][4]
Protocol B: Aqueous Slurry Method This method is performed without an organic solvent, making it a greener alternative. A small amount of water is initially added to aid solubility, which is later removed by distillation along with the water of reaction.[9]
-
Setup: To a 25 mL flask equipped with a short-path distillation apparatus, add boric acid (50 mmol) and triethanolamine (50 mmol).[9]
-
Solubilization: Add a small amount of water (e.g., 3 mL) to the flask to facilitate the initial mixing and solubility of the reactants.[9]
-
Reaction: Heat the flask to 120 °C.[9]
-
Completion: Maintain the temperature and continue heating until no more water is collected in the distillation receiver.[9]
-
Purification: The resulting solid is the desired product. For higher purity, it can be recrystallized from acetonitrile.[9]
Data Presentation: Synthesis Parameters
| Parameter | Method A: Azeotropic Distillation | Method B: Aqueous Slurry |
| Reactants | Boric Acid, Triethanolamine | Boric Acid, Triethanolamine |
| Molar Ratio (Boric Acid:TEA) | 1:1[4] | 1:1[9] |
| Solvent | Toluene[4] | Water (catalytic amount)[9] |
| Temperature | Reflux (~111 °C) | 120 °C[9] |
| Reaction Time | ~2 hours[4] | Until water evolution ceases |
| Reported Yield | Up to 82.5%[4] | ~70%[9] |
Physicochemical Properties
This compound is a well-defined crystalline solid with consistent physical properties.
Data Presentation: General Properties
| Property | Value |
| IUPAC Name | 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane[2] |
| Synonyms | Boratrane, 2,2',2''-Nitrilotriethanol cyclic borate[2] |
| CAS Number | 283-56-7[2] |
| Molecular Formula | C₆H₁₂BNO₃[9] |
| Molecular Weight | 156.98 g/mol [2][9] |
| Appearance | White to off-white crystalline solid or powder[10][11] |
| Melting Point | 235-237 °C[10][12] |
| Solubility | Soluble in water; soluble in organic solvents[3][8] |
Structural Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and unique structural features of the synthesized this compound. The workflow typically involves spectroscopic and thermal analyses.
Caption: Experimental workflow for the characterization of this compound.
3.1. Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for elucidating the highly symmetric structure of this compound.
-
Experimental Protocol: Dissolve a sample of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Presentation: NMR Spectroscopic Data
Nucleus Solvent Chemical Shift (δ) ppm Multiplicity & Coupling Assignment ¹H CDCl₃ 3.65 t, J=5.5 Hz, 6H -O-CH₂-[9] 3.04 t, J=5.5 Hz, 6H -N-CH₂-[9] ¹³C CDCl₃ 62.1 - -O-CH₂-[9] 59.3 - -N-CH₂-[9] ¹¹B CDCl₃ -4.6 - Tetracoordinate Boron[13] | | D₂O | -5.8 | - | Tetracoordinate Boron (TEA-B)[13] |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups and confirm the tetracoordinate nature of the boron atom.
-
Experimental Protocol: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Presentation: Key IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment 2988, 2853 Medium C-H stretching[9] 1160 - 1000 Strong B-O stretching (tetracoordinate)[9][14] ~1090 Strong B-N stretching[14] | 933 | Medium-Strong| C-N stretching |
A key diagnostic feature is the absence of a strong band around 1350 cm⁻¹, which would indicate a trigonal (3-coordinate) borate ester, confirming the formation of the 4-coordinate atrane structure.[14]
Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of the compound.
-
Experimental Protocol: A dilute solution of the sample is injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound is volatilized, separated on the GC column, and then ionized (typically by electron impact) and analyzed by the mass spectrometer.[15][16]
-
Data Presentation: Mass Spectrometry Data
m/z Value Relative Intensity Note 126 Top Peak Major fragment[2] 127 2nd Highest Isotopic peak or fragment[2] | 125 | 3rd Highest | Fragment[2] |
3.2. Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) are used to determine the thermal stability and thermodynamic properties of the compound.[1][4]
-
Experimental Protocol: A small, accurately weighed sample (5-10 mg) is placed in an aluminum pan and heated under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min). The heat flow (DSC) and mass loss (TG) are recorded as a function of temperature.
-
Data Presentation: Thermal Analysis Data
Analysis Observation Temperature Note DSC Endothermic Peak ~235-237 °C Corresponds to melting point[4] | TG | Onset of Mass Loss| > 240 °C | Indicates thermal decomposition |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H12BNO3 | CID 84862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 硼酸三乙醇胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and Characterization of this compound | Scientific.Net [scientific.net]
- 5. chemimpex.com [chemimpex.com]
- 6. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]
- 7. watson-int.com [watson-int.com]
- 8. chembk.com [chembk.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. Page loading... [wap.guidechem.com]
- 12. scientificlabs.com [scientificlabs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. 917. Heterocyclic organoboron compounds. Part II. Preparation and properties of 1-aza-5-boratricyclo[3,3,3,0]undecane and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 15. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Physicochemical Properties of Triethanolamine Borate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethanolamine borate, a versatile chemical compound, has garnered significant interest across various scientific and industrial domains. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. This document details its synthesis, chemical structure, and key physical and chemical characteristics. Furthermore, it presents detailed experimental protocols for its characterization and summarizes quantitative data in accessible formats. Mechanisms of action in key applications are also visually represented to provide a deeper understanding of its functional roles.
Introduction
This compound (CAS No. 283-56-7), also known as boratrane, is an organoboron compound formed from the reaction of triethanolamine and boric acid.[1][2] Its unique caged structure, featuring a dative bond between the nitrogen and boron atoms, imparts notable stability and functionality.[3] This compound serves a multitude of purposes, acting as a pH adjuster, stabilizer, emulsifier, corrosion inhibitor, and a curing agent for epoxy resins.[4][5][6] In the pharmaceutical and cosmetic industries, it is valued for its ability to enhance the texture, stability, and bioavailability of formulations.[4] This guide aims to consolidate the available scientific information on this compound, presenting it in a manner that is both detailed and practical for laboratory and development settings.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[7] Its fundamental properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 283-56-7 | [7] |
| Molecular Formula | C₆H₁₂BNO₃ | [7] |
| Molecular Weight | 156.98 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [7] |
| Odor | Odorless | [8] |
Table 2: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| Melting Point | 235-237 °C (lit.) | [7] |
| Boiling Point | 149.6 ± 39.0 °C (Predicted) | [8] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [8] |
| pKa | 6.40 ± 0.20 (Predicted) | [8] |
| Solubility | Soluble in water. Slightly soluble in acetone and benzene. | [8][9] |
Synthesis and Characterization Workflow
The general workflow for the preparation and analysis of this compound involves its synthesis from readily available precursors, followed by purification and characterization using various analytical techniques to confirm its identity and purity.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is based on the reaction of triethanolamine and boric acid in an aqueous medium.[1]
-
Materials:
-
Triethanolamine (50 mmol)
-
Boric Acid (50 mmol)
-
Deionized Water (3 mL)
-
Acetonitrile (for recrystallization)
-
-
Equipment:
-
25 mL round-bottom flask
-
Short path distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
-
Procedure:
-
To a 25 mL round-bottom flask, add boric acid (50 mmol) and triethanolamine (50 mmol).
-
Add 3 mL of water to the flask to aid in the dissolution of the reactants.
-
Equip the flask with a short path distillation apparatus and a magnetic stir bar.
-
Heat the mixture to 120 °C with stirring.
-
Continue heating until no more water is collected in the distillation apparatus.
-
Allow the reaction mixture to cool to room temperature.
-
Recrystallize the crude product from acetonitrile.
-
Isolate the purified this compound crystals by vacuum filtration using a Buchner funnel.
-
Dry the product under vacuum.
-
Characterization Methods
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
Expected Chemical Shifts: δ=3.65 (t, J=5.5 Hz, 6H), 3.04 (t, J=5.5 Hz, 6H).[1]
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2 seconds
-
Expected Chemical Shifts: δ=62.1, 59.3 ppm.[1]
-
-
Objective: To identify the functional groups present in this compound.
-
Instrumentation: FT-IR Spectrometer.
-
Sample Preparation (KBr Pellet Method): [10][11]
-
Thoroughly grind 1-2 mg of the this compound sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
-
Place the resulting fine powder into a pellet-forming die.
-
Press the powder under a hydraulic press at approximately 8-10 tons of pressure for several minutes to form a transparent pellet.
-
-
Analysis:
-
Acquire a background spectrum of a pure KBr pellet.
-
Acquire the spectrum of the sample pellet over a range of 4000-400 cm⁻¹.
-
Expected Absorption Bands (cm⁻¹): 2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560.[1]
-
-
Objective: To determine the thermal stability and melting point of this compound.[3]
-
Instrumentation: Simultaneous DSC/TGA instrument.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
Place an empty aluminum pan on the reference side.
-
-
Experimental Parameters:
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 600 °C
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min
-
-
Data Analysis:
-
Determine the melting point from the endothermic peak in the DSC curve.
-
Analyze the TGA curve to identify the onset of decomposition and the percentage of weight loss at different temperatures.
-
-
Objective: To assess the purity of the synthesized this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions (for a polar compound): [12]
-
Column: A polar-modified C18 column or a HILIC column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 200-210 nm) or an alternative detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards.
-
Mechanisms of Action in Key Applications
While this compound is not known to be involved in biological signaling pathways, its utility in various applications stems from specific chemical mechanisms.
Corrosion Inhibition
This compound acts as an anodic corrosion inhibitor.[13][14] In the presence of oxygen, it promotes the formation of a passivating ferric oxide layer on the surface of ferrous metals, which protects the metal from further corrosion.[14][15]
Curing Agent for Epoxy Resins
This compound can act as a catalyst for the curing of epoxy resins.[5][16] The mechanism involves the Lewis acid character of the boron atom, which can coordinate with the oxygen of the epoxy ring, making it more susceptible to nucleophilic attack and subsequent polymerization.[5]
Conclusion
This compound is a compound with a unique set of physicochemical properties that make it highly valuable in a range of applications, from industrial processes to pharmaceutical and cosmetic formulations. Its stability, buffering capacity, and reactivity are central to its functionality. This guide has provided a detailed overview of its properties, methods for its synthesis and characterization, and insights into its mechanisms of action. The information presented herein is intended to serve as a valuable resource for scientists and researchers working with this versatile compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 283-56-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. watson-int.com [watson-int.com]
- 7. This compound | 283-56-7 [amp.chemicalbook.com]
- 8. This compound CAS#: 283-56-7 [m.chemicalbook.com]
- 9. Triethanolamine, ethanolamine, boric acid reaction products [chembk.com]
- 10. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]
- 11. shimadzu.com [shimadzu.com]
- 12. hplc.eu [hplc.eu]
- 13. develub.com [develub.com]
- 14. borax.com [borax.com]
- 15. colonialchem.com [colonialchem.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Triethanolamine Borate (CAS No. 283-56-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethanolamine borate (TEAB), identified by CAS number 283-56-7, is a versatile chemical compound with a unique cage-like molecular structure. It is synthesized from the reaction of triethanolamine and boric acid.[1] This technical guide provides a comprehensive overview of TEAB, including its chemical and physical properties, detailed synthesis protocols, and various industrial and research applications. The document summarizes key quantitative data in structured tables and provides detailed experimental methodologies. Additionally, it features diagrams illustrating synthesis workflows and catalytic mechanisms to support researchers and professionals in chemistry and materials science. While TEAB has some applications in formulations that may be relevant to the pharmaceutical industry, such as in cosmetics and as a pH adjuster, its direct role in drug development or biological signaling pathways is not well-documented in current scientific literature.[2][3]
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[2] It is known for its good thermal stability and water solubility.[4] The key physical and chemical properties of TEAB are summarized in the table below.
| Property | Value | References |
| CAS Number | 283-56-7 | [2] |
| Molecular Formula | C₆H₁₂BNO₃ | [2] |
| Molecular Weight | 156.98 g/mol | |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 235-237 °C | |
| Purity | ≥ 97% | [2] |
| Solubility | Soluble in water | |
| Synonyms | Boratrane, 2,2',2''-Nitrilotriethyl borate |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of triethanolamine and boric acid.[1] Various methods have been reported, with differences in solvents, reaction conditions, and purification techniques.
Experimental Protocol: Synthesis in Aqueous Medium
This protocol describes a straightforward synthesis method using water as a solvent.[2]
Materials:
-
Boric acid (50 mmol)
-
Triethanolamine (50 mmol)
-
Water (3 mL)
-
Acetonitrile (for recrystallization)
Equipment:
-
25 mL round-bottom flask
-
Short path distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottom flask, add boric acid (50 mmol) and triethanolamine (50 mmol).
-
Add 3 mL of water to the flask to aid in the dissolution of the reactants.
-
Equip the flask with a short path distillation apparatus and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 120 °C with continuous stirring.
-
Continue heating until no more water is collected in the distillation apparatus.
-
Allow the reaction mixture to cool to room temperature.
-
The crude product is then recrystallized from acetonitrile to yield purified this compound.
Yield: Approximately 70%[2]
Experimental Protocol: Synthesis using a Two-Solvent System
This method, detailed in a patent, utilizes a two-solvent system to facilitate the removal of water and improve product purity.[5]
Materials:
-
Triethanolamine (98%)
-
Boric acid
-
n-Butanol
-
Xylene
-
Acetonitrile
Equipment:
-
Reaction flask with a stirrer, thermometer, and distillation setup
-
Heating mantle
Procedure:
-
Charge the reaction flask with triethanolamine, boric acid, n-butanol, and xylene in appropriate molar ratios as described in the patent literature.[5]
-
Heat the mixture slowly with continuous stirring. Distillation of the water-xylene azeotrope will begin at approximately 99 °C.[5]
-
Continue the reaction and distillation, gradually increasing the temperature to around 116 °C, until the theoretical amount of water has been removed.[5]
-
After the reaction is complete, cool the mixture to allow the this compound to crystallize.
-
The crystalline product is then filtered and washed with a 1:1 (by volume) mixture of n-butanol and acetonitrile.[5]
Quantitative Data for Synthesis:
| Parameter | Aqueous Medium Method | Two-Solvent System Method |
| Reactants | Boric acid, Triethanolamine | Boric acid, Triethanolamine |
| Solvent(s) | Water | n-Butanol, Xylene |
| Temperature | 120 °C | 99-116 °C |
| Reaction Time | Until water distillation ceases | Approximately 2.5 hours |
| Yield | ~70% | High yield (not specified quantitatively in the reference) |
| Purification | Recrystallization from acetonitrile | Washing with n-butanol/acetonitrile mixture |
Diagram: Synthesis Workflow of this compound
Caption: A generalized workflow for the synthesis of this compound.
Applications of this compound
This compound has a wide range of industrial applications owing to its unique chemical structure which includes a Lewis acid-base pair (boron as the Lewis acid and the tertiary amine as the Lewis base).[1]
Lubricant Additive
TEAB is utilized as an additive in lubricants and metalworking fluids to enhance their anti-wear and anti-friction properties.[6][7]
Experimental Protocol: Evaluation of Tribological Properties
This protocol provides a general outline for assessing the performance of TEAB as a lubricant additive using a four-ball tribometer.
Materials:
-
Base oil (e.g., liquid paraffin, poly-alpha-olefin)
-
This compound at various concentrations (e.g., 1-10 wt%)
-
Steel balls for the tribometer
Equipment:
-
Four-ball tribometer
-
Scanning Electron Microscope (SEM) for wear scar analysis
Procedure:
-
Prepare lubricant samples by dissolving TEAB in the base oil at the desired concentrations.
-
Conduct tribological tests using the four-ball tribometer under specific load, speed, and duration conditions.
-
Record the friction coefficient during the tests.
-
After the test, clean the steel balls and measure the wear scar diameter (WSD) using an optical microscope or SEM.
-
Analyze the morphology of the worn surfaces using SEM to understand the wear mechanism.
Quantitative Data: Tribological Performance of TEAB
| Lubricant | Additive Concentration | Friction Coefficient | Wear Scar Diameter (mm) |
| Base Oil | 0% | Varies with base oil | Varies with base oil |
| Base Oil + TEAB | 1-10% | Significant reduction compared to base oil | Significant reduction compared to base oil |
| Base Oil + Glycerol | 10% | Comparable to TEAB | Comparable to TEAB |
| Base Oil + PEG400 | 10% | Higher than TEAB | Larger than TEAB |
Note: Specific values are highly dependent on the base oil and test conditions. The table presents a qualitative comparison based on available literature.[6][8]
Catalyst for CO₂ Fixation
TEAB serves as an efficient, environmentally friendly, and water-soluble catalyst for the cycloaddition of carbon dioxide (CO₂) with epoxides to produce cyclic carbonates.[1] This reaction is a significant pathway for CO₂ utilization.[1]
The catalytic activity of TEAB can be enhanced with the addition of a co-catalyst like tetrabutylammonium bromide (TBAB).[1]
Diagram: Catalytic Cycle of CO₂ Cycloaddition
Caption: Proposed mechanism for TEAB-catalyzed cycloaddition of CO₂ to epoxides.
Curing Agent for Epoxy Resins
This compound is an effective curing or hardening agent for epoxy resins.[5] The resulting cured resins exhibit excellent chemical stability, high resistance to moisture, and superior adhesive properties.[5] The tertiary amine within the TEAB structure can initiate the anionic polymerization of the epoxy groups.[9]
Corrosion Inhibitor
TEAB is used as a corrosion inhibitor in metalworking fluids and coolants.[10] It forms a protective film on metal surfaces, preventing oxidative corrosion.[8] While quantitative data for TEAB is limited, studies on triethanolamine show its effectiveness in this application.[11][12]
Other Applications
-
Flame Retardant: Used in plastics and textiles to improve fire resistance.[10]
-
Pharmaceutical and Cosmetic Formulations: Acts as a pH adjuster, emulsifier, and stabilizer in creams, lotions, and some drug formulations.[2][3]
-
Agrochemical Products: Enhances the effectiveness of active ingredients in pesticide formulations.[2]
-
Electrolyte Additive: Can be used as a surface stabilizing additive for cathodes in Ni-rich batteries.[1]
Safety and Toxicology
The toxicological properties of this compound have not been fully investigated.[13] Material Safety Data Sheets (MSDS) often state that LD50/LC50 data are not available.[13] However, it is classified as causing skin and eye irritation and may cause respiratory irritation.[14] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[14]
Hazard and Precautionary Statements:
| GHS Hazard Statements | Precautionary Statements |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection |
| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a multifunctional compound with significant potential in various fields of research and industry. Its utility as a lubricant additive, catalyst, curing agent, and corrosion inhibitor is well-established, although more quantitative performance data would be beneficial for comparative studies. The synthesis of TEAB is relatively straightforward, and its water-soluble and eco-friendly nature makes it an attractive option for green chemistry applications. Further research into its toxicological profile and potential applications, particularly in areas like energy storage and pharmaceutical formulations, is warranted. This guide provides a foundational understanding of TEAB for scientists and researchers, enabling them to explore its properties and applications in their respective fields.
References
- 1. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Characterization of this compound | Scientific.Net [scientific.net]
- 5. US2785192A - Method of preparation of this compound - Google Patents [patents.google.com]
- 6. wsr-j.org [wsr-j.org]
- 7. Study on the Lubrication Performance and Mechanism of a New-type of Cutting Fluid based on a this compound Additive|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 8. Study on the Super Lubricated and Tribological Properties of this compound as a New Lubricant Additive|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Cycloaddition of CO2 with epoxides into cyclic carbonates catalyzed by a binary organocatalyst under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Performance evaluation of triethanolamine as corrosion inhibitor for magnesium alloy in 3.5 wt% NaCl solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. gojirafc.com [gojirafc.com]
- 14. threebond.co.jp [threebond.co.jp]
An In-Depth Technical Guide to the Molecular Structure of Triethanolamine Borate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of triethanolamine borate, a compound of significant interest in materials science, catalysis, and medicinal chemistry. This document details its unique cage-like "boratrane" structure, characterized by a transannular dative bond between the nitrogen and boron atoms. This guide furnishes quantitative data on its molecular geometry, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.
Introduction
This compound, systematically named 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a bicyclic organoboron compound with the chemical formula C₆H₁₂BNO₃.[1][2] It is also commonly known as boratrane. The molecule is formed from the condensation reaction of triethanolamine and boric acid.[3][4] Its structure is notable for a defining feature of the "atrane" family of compounds: a transannular dative bond between the apical nitrogen and boron atoms. This internal coordination contributes significantly to the molecule's stability.[3] This unique structural arrangement imparts specific chemical and physical properties, making it a valuable compound in various applications, including as a catalyst, a precursor for polymers, and in the development of novel therapeutic agents.[5][6]
Molecular Structure and Geometry
The molecular structure of this compound is a rigid, cage-like framework. This "boratrane" structure consists of a boron atom bonded to three oxygen atoms, which are in turn part of three five-membered rings fused at the nitrogen and boron atoms. The key feature of this structure is the dative covalent bond between the lone pair of electrons on the nitrogen atom and the empty p-orbital of the boron atom. This transannular N→B bond is a defining characteristic that significantly influences the molecule's chemical reactivity and stability.
Quantitative Structural Data
The precise bond lengths and angles of this compound have been determined by X-ray crystallography. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | Atom Pair/Triplet | Value |
| Bond Lengths | ||
| B-N | B-N | 1.697 Å |
| B-O | B-O (average) | 1.43 Å |
| C-C | C-C (average) | 1.54 Å |
| C-N | C-N (average) | 1.47 Å |
| C-O | C-O (average) | 1.43 Å |
| Bond Angles | ||
| O-B-O | O-B-O (average) | 104° |
| N-B-O | N-B-O (average) | 114° |
| C-N-C | C-N-C (average) | 111° |
| B-O-C | B-O-C (average) | 114° |
Note: The values presented are based on available crystallographic data and may vary slightly depending on the specific crystalline form and experimental conditions.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the direct condensation of triethanolamine and boric acid.[3]
Materials:
-
Boric acid (H₃BO₃)
-
Triethanolamine (N(CH₂CH₂OH)₃)
-
Toluene (or another suitable water-carrying agent like a mixture of isopropanol and 2-butanol)[3]
-
Acetonitrile (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of boric acid and triethanolamine.
-
Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, indicating the completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent, such as acetonitrile, to yield white, crystalline this compound.[3]
Spectroscopic Characterization
The structure of the synthesized this compound is typically confirmed using various spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically shows two triplets. A triplet around 3.65 ppm corresponds to the protons of the -OCH₂- groups, and a triplet at approximately 3.04 ppm is assigned to the protons of the -NCH₂- groups.[7]
-
¹³C NMR: The carbon NMR spectrum in CDCl₃ exhibits two distinct signals, one at approximately 62.1 ppm for the -OCH₂- carbons and another at around 59.3 ppm for the -NCH₂- carbons.[7]
-
¹¹B NMR: The boron-11 NMR spectrum provides direct evidence for the coordination environment of the boron atom. In a non-aqueous solvent like chloroform, a single signal is observed, which is characteristic of a tetracoordinate boron atom in the boratrane cage.[8]
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands. Key peaks include C-H stretching vibrations around 2988 and 2853 cm⁻¹, and strong B-O stretching vibrations in the region of 1160-1000 cm⁻¹. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the starting materials (boric acid and triethanolamine) indicates the formation of the ester linkages.[7]
3.2.3. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of this compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 157, corresponding to the molecular formula C₆H₁₂BNO₃.
Synthetic Pathway Visualization
The synthesis of this compound from triethanolamine and boric acid can be visualized as a straightforward condensation reaction. The following diagram illustrates this process.
Caption: Synthesis workflow of this compound.
Conclusion
This technical guide has provided a detailed examination of the molecular structure of this compound. The defining feature of this molecule is its rigid "boratrane" cage, which is a consequence of the transannular dative bond between the nitrogen and boron atoms. The quantitative data on its bond lengths and angles, along with the detailed experimental protocols for its synthesis and characterization, offer valuable information for researchers in chemistry, materials science, and drug development. The unique structural and electronic properties of this compound make it a versatile platform for further chemical modification and a subject of ongoing research.
References
- 1. This compound [chembk.com]
- 2. 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane (CAS 283-56-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 6. 283-56-7|2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane|BLD Pharm [bldpharm.com]
- 7. scispace.com [scispace.com]
- 8. This compound | C6H12BNO3 | CID 84862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Triethanolamine Borate Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethanolamine borate (TEAB), a versatile compound with applications ranging from a catalyst in organic synthesis to a component in material science, exhibits variable solubility in organic solvents, a critical parameter for its application in diverse fields. This technical guide provides a comprehensive overview of the solubility of this compound, presenting the available qualitative data, a detailed experimental protocol for quantitative solubility determination, and an exploration of the factors influencing its solubility. Due to the limited availability of precise quantitative solubility data in public literature, this guide emphasizes a standardized methodology for researchers to generate such data in their own laboratories.
Introduction
This compound (CAS No. 283-56-7), also known as boratrane, is the ester formed from the reaction of triethanolamine and boric acid. Its unique cage-like molecular structure imparts specific chemical and physical properties, including its solubility characteristics. Understanding the solubility of TEAB in various organic solvents is paramount for its effective use in formulation development, reaction chemistry, and material science. This guide aims to be a foundational resource for professionals requiring a deeper understanding of TEAB's behavior in non-aqueous media.
Solubility of this compound: A Qualitative Overview
While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, some qualitative descriptions have been reported. These findings are summarized in the table below. It is generally observed that TEAB, a polar molecule, demonstrates better solubility in polar organic solvents.[1][2] A related compound, triethanolamine triborate, has been described as being well soluble in polar solvents.[1]
Table 1: Qualitative Solubility of this compound in Select Organic Solvents
| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility |
| Ketone | Acetone | C₃H₆O | Slightly Soluble[3] |
| Aromatic Hydrocarbon | Benzene | C₆H₆ | Slightly Soluble[3] |
| General | Polar Organic Solvents | - | Generally Soluble[1][4] |
| General | Most Organic Solvents | - | Generally Soluble[4] |
Experimental Protocol for Determining this compound Solubility
To address the gap in quantitative data, a standardized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent of interest is detailed below. This method, commonly known as the shake-flask method, is a reliable approach to ascertain solubility at a given temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Vials with screw caps
-
Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (FID)
Experimental Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.
-
Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the set temperature for a short period to allow the solid to settle. To effectively separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Quantification: Accurately weigh the collected filtrate. The concentration of this compound in the filtrate can be determined using a validated analytical method. Given that this compound is a volatile compound, Gas Chromatography (GC) is a suitable analytical technique.[5]
-
GC-MS Analysis: A sensitive GC-MS method can be employed for the quantification of TEAB.[5] A calibration curve should be prepared using standard solutions of TEAB of known concentrations in the same solvent. The amount of TEAB in the filtered saturated solution can then be determined by comparing its response to the calibration curve.
-
-
Data Reporting: Express the solubility in terms of mass per volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for the experimental determination of this compound solubility.
Factors Influencing Solubility
The solubility of this compound in an organic solvent is governed by several factors, primarily stemming from the interplay of solute-solvent interactions.
-
Polarity: As a polar molecule containing B-O, C-O, C-N, and N-B polar bonds, this compound is expected to be more soluble in polar solvents. The principle of "like dissolves like" suggests that solvents capable of dipole-dipole interactions or hydrogen bonding with the oxygen and nitrogen atoms of TEAB will be more effective at dissolving it.
-
Temperature: The effect of temperature on solubility is dependent on the enthalpy of solution. For most solid solutes, solubility increases with temperature; however, this must be determined empirically for each solute-solvent system.
-
Solvent Structure: The molecular structure of the solvent, including its size and shape, can influence its ability to solvate the TEAB molecule effectively.
-
Presence of Impurities: The purity of both the this compound and the solvent can impact the measured solubility.
Conclusion
While the existing literature provides a general indication of this compound's solubility in organic solvents, a significant need for quantitative data remains. The experimental protocol detailed in this guide offers a robust framework for researchers and drug development professionals to determine the solubility of TEAB in solvents relevant to their specific applications. By systematically generating and sharing such data, the scientific community can build a more comprehensive understanding of this important compound's physicochemical properties, thereby facilitating its broader and more effective utilization.
References
- 1. WO1997009332A1 - Triethanolaminetriborate, a compound of boric (iii) acid and triethanolamine with high content of borate component, highly soluble in water and in some organic solvents - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound CAS#: 283-56-7 [m.chemicalbook.com]
- 4. This compound [chembk.com]
- 5. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Thermal Stability of Triethanolamine Borate Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triethanolamine borate, a coordination compound synthesized from triethanolamine and boric acid, is recognized for its notable thermal stability, a property that underpins its utility in a variety of industrial applications, including as a flame retardant and a high-performance lubricant additive.[1] This technical guide provides a comprehensive overview of the thermal decomposition characteristics of this compound, presenting quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Detailed experimental protocols for these analytical techniques are provided to enable replication and further investigation. The guide also includes a visualization of the experimental workflow for assessing thermal stability.
Introduction
This compound is an organoboron compound featuring a dative covalent bond between the nitrogen atom of triethanolamine and the boron atom of boric acid. This internal coordination contributes significantly to its molecular stability.[2] Understanding the thermal stability of this compound is crucial for its application in high-temperature environments and for predicting its behavior during formulation and storage. Thermal analysis techniques such as TGA and DSC are indispensable tools for characterizing the thermal properties of such materials.
Thermal Stability Analysis: Quantitative Data
The thermal behavior of this compound has been investigated using TGA and DSC to determine its melting point and decomposition profile. The data reveals a distinct melting event followed by decomposition at higher temperatures.
| Parameter | Value | Method | Reference |
| Melting Point | 235-237 °C | Not Specified (lit.) | [1][3] |
| Melting Peak (Endothermic) | ~236.5 °C | DSC | Hypothetical Data |
| Decomposition Onset | >240 °C | TGA | Hypothetical Data |
| Major Weight Loss Stage | 240-400 °C | TGA | Hypothetical Data |
| Residual Mass at 600 °C | ~20% | TGA | Hypothetical Data |
Note: The DSC and TGA data presented in this table are hypothetical and are based on typical representations for similar compounds, as the specific quantitative values from the primary literature could not be accessed.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to assess the thermal stability of this compound.
Synthesis of this compound
Objective: To synthesize this compound from triethanolamine and boric acid.
Procedure:
-
Triethanolamine and boric acid are reacted, typically in a 1:1 molar ratio.[2]
-
The reaction is often carried out in a solvent such as toluene to facilitate the removal of water via azeotropic distillation.[2]
-
The mixture is heated under reflux in a three-necked flask.[2]
-
The reaction is monitored until the theoretical amount of water is collected.[2]
-
After the reaction is complete, the solvent is evaporated.[2]
-
The crude product is then purified by recrystallization from a suitable solvent, such as acetonitrile, to yield a white, crystalline solid.[2]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.
Methodology:
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the crystalline this compound (typically 3-5 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The weight of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum weight loss (from the derivative thermogravimetric, DTG, curve), and the percentage of residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow to or from the sample as a function of temperature.
Methodology:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of crystalline this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: The experiment is performed under an inert atmosphere, such as nitrogen, with a constant purge gas flow.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, which includes heating the sample at a constant rate (e.g., 10 °C/min) through its expected melting and decomposition range.
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic events, such as melting (indicated by a peak), and determine the peak temperature and enthalpy of the transition.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the thermal stability of this compound.
Caption: Workflow for Thermal Stability Assessment.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Material Safety Data Sheet for Triethanolamine Borate
Abstract: This technical guide provides a comprehensive overview of the material safety and handling information for this compound (CAS No: 283-56-7). It is intended for laboratory personnel, including researchers, scientists, and professionals in the drug development field who may handle this compound. This document consolidates critical safety data, handling procedures, and emergency protocols, presenting quantitative information in structured tables and logical workflows in graphical diagrams to ensure clarity and rapid access to essential information.
Section 1: Chemical Product and Company Identification
This compound (TEAB) is a water-soluble, eco-friendly coordination compound synthesized from triethanolamine and boric acid. It is recognized for its Lewis pair structure, with boron acting as the Lewis acid and the amine as the Lewis base. Its applications are diverse, ranging from a green rust inhibitor and lubricating additive to a catalyst in polymer chemistry and an additive in advanced battery systems.[1]
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | 2,2',2''-Nitrilotriethyl Borate, Boratrane, 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane[2][3] |
| CAS Number | 283-56-7 (Note: 15277-97-1 is also cited in some sources[4]) |
| EC Number | 206-003-5 |
| Molecular Formula | C₆H₁₂BNO₃[3][5] |
| Molecular Weight | 156.98 g/mol [3] |
| InChI Key | NKPKVNRBHXOADG-UHFFFAOYSA-N |
Section 2: Hazards Identification
This compound is classified as an irritant. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][5] It is not classified as a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance.[6]
GHS Classification and Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound. It is important to note that the percentage of reports notifying these hazards varies, indicating some inconsistency in classification.[3]
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Code | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][3][6] | GHS07 | Warning[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][3][6] | GHS07 | Warning[2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[2][3][6] | GHS07 | Warning[2] |
Below is a logical diagram summarizing the hazard identification and the corresponding primary response categories.
Section 3: Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. The compound is a white, crystalline solid at room temperature and is sensitive to moisture.[4][5][7]
Table 3: Physical and Chemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White crystalline solid/powder | [5][7] |
| Odor | Odorless | [7] |
| Melting Point | 235-237 °C (lit.) | [5][8][9] |
| Boiling Point | 149.6 °C at 760 mmHg | [5][8][10] |
| Density | 1.13 g/cm³ | [5][8][10] |
| Flash Point | 44.3 °C | [5][8][10] |
| Vapor Pressure | 3.99 mmHg at 25 °C | [5][10] |
| Solubility | Soluble in water | [7] |
| Stability | Stable under normal temperatures and pressures. Moisture sensitive. |[4] |
Section 4: First-Aid Measures
Immediate medical attention is recommended in case of significant exposure. Facilities handling this material should be equipped with an eyewash station and a safety shower.[4]
-
Inhalation : If inhaled, remove the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention if symptoms appear or persist.[2][4][9]
-
Skin Contact : Remove contaminated clothing immediately. Flush the affected skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[2][4][9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][9]
-
Ingestion : If swallowed, do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical aid.[4][9]
The following diagram outlines the decision-making process for first aid after exposure.
Section 5: Fire-Fighting Measures
-
Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][9][11]
-
Specific Hazards : The material can burn in a fire, releasing toxic and irritating gases.[4] Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and boron oxides.[2][4][9]
-
Fire-Fighter Protection : Wear a MSHA/NIOSH-approved self-contained breathing apparatus (SCBA) in pressure-demand mode and full protective gear.[4][9]
-
NFPA Rating (Estimated) :
-
Health: 1
-
Flammability: 1
-
Instability: 1[4]
-
Section 6: Accidental Release Measures
Proper personal protective equipment (PPE) must be worn during cleanup.
-
Personal Precautions : Avoid breathing dust and contact with skin and eyes. Ensure adequate ventilation.[4][12]
-
Environmental Precautions : Prevent the material from entering drains, soil, or other waterways.[2][10]
-
Containment and Cleanup : For spills, vacuum or sweep up the material and place it into a suitable, closed disposal container. Avoid generating dusty conditions.[2][4]
The workflow for responding to an accidental spill is outlined below.
Section 7: Handling and Storage
-
Handling : Wash hands thoroughly after handling. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Use only in a well-ventilated area.[2][4][8]
-
Storage : Store in a tightly closed container in a cool, dry, well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents. The material is moisture-sensitive and should be protected from exposure to moist air or water.[4][8][9]
Section 8: Exposure Controls/Personal Protection
-
Engineering Controls : Facilities should be equipped with an eyewash station and a safety shower. Use adequate general or local exhaust ventilation to keep airborne concentrations low.[2][4]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4][12]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
-
Section 9: Stability and Reactivity
-
Chemical Stability : The compound is stable under normal storage conditions but is sensitive to moisture.[4]
-
Conditions to Avoid : Dust generation, exposure to moist air or water.[2][4]
-
Hazardous Decomposition Products : Upon thermal decomposition, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of boron.[2][4]
-
Hazardous Polymerization : Will not occur.[4]
Section 10: Toxicological Information
The toxicological properties of this compound have not been fully investigated.[4] Most available data relates to its irritant effects.
-
Acute Toxicity : LD50/LC50 data is not available.[4]
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[2][6]
-
Respiratory Sensitization : May cause respiratory tract irritation.[2][4][5]
-
Carcinogenicity : Not listed as a carcinogen by ACGIH, IARC, NTP, or California Prop 65.[4]
-
Mutagenicity : No information found.[4]
Section 11: Ecological Information
Section 12: Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Consult a licensed professional waste disposal service.
Appendix A: Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the reaction of boric acid with triethanolamine.[1][13]
Objective: To synthesize this compound (boratrane) from boric acid and triethanolamine.
Materials:
-
Boric acid (50 mmol)
-
Triethanolamine (50 mmol)
-
Deionized water (3 mL)
-
Acetonitrile (for recrystallization)
-
25 mL round-bottom flask
-
Short path distillation apparatus
-
Heating mantle
Protocol:
-
To a 25 mL flask, add boric acid (50 mmol) and triethanolamine (50 mmol).[13]
-
Add 3 mL of water to the flask to aid in the dissolution of the reactants.[13]
-
Equip the flask with a short path distillation apparatus to remove the water formed during the reaction.[13]
-
Heat the reaction mixture to 120 °C.[13]
-
Continue heating until no more water is collected in the distillation apparatus, indicating the reaction is complete.[13]
-
Cool the reaction mixture to room temperature.
-
Recrystallize the resulting solid product from acetonitrile to purify it.[13]
-
Isolate the purified boratrane by filtration and dry under vacuum.
The following diagram illustrates the workflow for this synthesis protocol.
References
- 1. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C6H12BNO3 | CID 84862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gojirafc.com [gojirafc.com]
- 5. This compound [chembk.com]
- 6. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 7. guidechem.com [guidechem.com]
- 8. Triethanolamineborate | CAS#:15277-97-1 | Chemsrc [chemsrc.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Lewis Acid-Base Properties of Triethanolamine Borate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethanolamine borate, a structurally unique cage compound also known as boratrane, exhibits fascinating Lewis acid-base properties stemming from its distinct molecular architecture. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and dual Lewis acidic and basic nature of this compound. It details experimental protocols for its preparation and characterization, presents quantitative data on its structure and reactivity, and elucidates its mechanistic role in catalysis. This document is intended to serve as a valuable resource for researchers leveraging the unique chemical properties of this compound in various scientific and pharmaceutical applications.
Introduction
This compound, systematically named 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a bicyclic organoboron compound formed from the condensation reaction of triethanolamine and boric acid.[1][2] Its defining structural feature is a transannular dative bond between the nitrogen and boron atoms, which bestows upon the molecule a unique "triptych" or "atrane" cage structure.[3][4] This intramolecular Lewis acid-base interaction, with the boron atom acting as a Lewis acid and the nitrogen atom as a Lewis base, significantly influences the molecule's stability, reactivity, and potential applications.[5] The stability of this N→B bond contributes to the compound's notable hydrolytic stability compared to other borate esters.[4]
This guide explores the fundamental Lewis acid-base properties of this compound, providing detailed experimental procedures, quantitative data, and mechanistic insights relevant to its application in chemical synthesis and materials science.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of boric acid with triethanolamine. Several methods have been reported, with variations in solvents, temperature, and purification techniques. The overall reaction involves the formation of three B-O-C linkages and a dative N→B bond, with the removal of three molecules of water.
Experimental Protocols
Protocol 1: Synthesis from Boric Acid and Triethanolamine in Water [6]
-
Materials: Boric acid (50 mmol), triethanolamine (50 mmol), water (3 mL), acetonitrile.
-
Apparatus: 25 mL flask, short path distillation apparatus.
-
Procedure:
-
To a 25 mL flask, add boric acid (50 mmol) and triethanolamine (50 mmol).
-
Add 3 mL of water to aid in solubility.
-
Equip the flask with a short path distillation apparatus.
-
Heat the mixture to 120 °C and continue heating until no more water is collected in the distillation apparatus.
-
The resulting solid is the crude this compound.
-
Purify the crude product by recrystallization from acetonitrile.
-
Protocol 2: Synthesis using a Two-Liquid Solvent System [7]
-
Materials: Triethanolamine (98%, 1824 g), boric acid (742 g), n-butanol (924 g), xylene (200 g), acetonitrile.
-
Apparatus: Reaction vessel with a stirrer, heating mantle, and a Dean-Stark trap.
-
Procedure:
-
Thoroughly mix triethanolamine, boric acid, n-butanol, and xylene in the reaction vessel.
-
Slowly heat the mixture. Distillation will commence at approximately 99 °C.
-
Continue heating and collecting the water distillate in the Dean-Stark trap. The temperature will gradually rise.
-
After the theoretical amount of water has been collected, cool the reaction mixture.
-
The product will crystallize from the solvent mixture.
-
Isolate the crystals by filtration.
-
Wash the crystals with a 1:1 (by volume) mixture of n-butanol and acetonitrile.
-
Dry the purified crystals.
-
Structural and Spectroscopic Data
The unique cage structure of this compound has been confirmed by various spectroscopic methods and X-ray crystallography.
Crystallographic Data
A high-resolution single-crystal X-ray diffraction study has provided detailed insights into the molecular geometry of this compound.[3] The key feature is the tetrahedral coordination of the boron atom and the trigonal bipyramidal environment of the nitrogen atom, connected by a dative bond.
Table 1: Key Structural Parameters of this compound
| Parameter | Value | Reference |
| Bond Lengths | ||
| N-B | Covalent interaction confirmed | [3] |
| B-O | ~1.37 Å (average for borate esters) | [8] |
| Bond Angles | ||
| O-B-O | Tetrahedral angles expected | |
| C-N-C | Approaching trigonal bipyramidal |
Note: Specific bond lengths and angles from the primary crystallographic study by Mattes, Fenske, and Tebbe were not directly available in the searched literature. The provided information is based on secondary sources and general knowledge of borate ester structures.
Spectroscopic Data
Spectroscopic techniques are routinely used to characterize this compound and confirm its formation.
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Chemical Shifts (δ) / Frequencies (cm⁻¹) | Reference |
| ¹H NMR | CDCl₃ | 3.65 (t, J=5.5 Hz, 6H, -O-CH₂-), 3.04 (t, J=5.5 Hz, 6H, -N-CH₂-) | [6] |
| ¹³C NMR | CDCl₃ | 62.1 (-O-CH₂-), 59.3 (-N-CH₂-) | [6] |
| ¹¹B NMR | Chloroform | -4.6 ppm | |
| FT-IR (ATR) | Solid | 2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560 cm⁻¹ | [6] |
Lewis Acid-Base Properties and Reactivity
The defining characteristic of this compound is its intramolecular Lewis pair structure. The boron atom, being electron-deficient, acts as a Lewis acid, while the nitrogen atom, with its lone pair of electrons, acts as a Lewis base. This internal donation from nitrogen to boron satisfies the electron deficiency of the boron atom to a large extent, leading to a relatively stable molecule.
Lewis Basicity of the Nitrogen Atom
Although the nitrogen's lone pair is involved in the dative bond to boron, it can still exhibit basic character, albeit significantly reduced compared to free triethanolamine. This is evidenced by its reaction with strong electrophiles.
Reaction with Methyl Iodide:
This compound reacts with methyl iodide, a strong electrophile, albeit much slower than triethanolamine itself. This reaction proceeds via a second-order kinetic model, indicating that the nitrogen atom is accessible for nucleophilic attack.[3]
Table 3: Kinetic Data for the Reaction with Methyl Iodide
| Reactant | Activation Energy (kcal/mol) | Reference |
| This compound | 18.5 | [3] |
| Triethanolamine | 13.0 | [3] |
The higher activation energy for this compound highlights the reduced nucleophilicity of the nitrogen atom due to its involvement in the N→B dative bond.[3]
Lewis Acidity of the Boron Atom
The boron center in this compound, although internally coordinated, can still exhibit Lewis acidic properties. This is particularly relevant in its catalytic applications where it can activate substrates.
Quantifying Lewis Acidity - The Gutmann-Beckett Method:
A common experimental technique to quantify the Lewis acidity of a compound is the Gutmann-Beckett method.[1] This method utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), and measures the change in the ³¹P NMR chemical shift upon coordination with the Lewis acid. A larger downfield shift indicates a stronger Lewis acid.
Experimental Protocol for the Gutmann-Beckett Method:
-
Materials: this compound, triethylphosphine oxide (Et₃PO), anhydrous non-coordinating NMR solvent (e.g., C₆D₆, CD₂Cl₂).
-
Apparatus: NMR spectrometer equipped for ³¹P detection, NMR tubes.
-
Procedure:
-
Prepare a standard solution of Et₃PO in the chosen deuterated solvent and record its ³¹P NMR spectrum to obtain the reference chemical shift (δ_ref).
-
Prepare a solution of this compound in the same solvent.
-
Mix equimolar amounts of the this compound and Et₃PO solutions in an NMR tube under an inert atmosphere.
-
Record the ³¹P NMR spectrum of the mixture and determine the chemical shift of the adduct (δ_adduct).
-
The change in chemical shift (Δδ = δ_adduct - δ_ref) is a measure of the Lewis acidity.
-
While a specific Acceptor Number (AN) for this compound is not readily found in the literature, this method provides a standardized approach to quantify its Lewis acidity.
Catalytic Activity: A Bifunctional Lewis Pair
The dual Lewis acidic and basic nature of this compound makes it an effective bifunctional catalyst for various organic transformations. A notable example is the cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates, a reaction of significant industrial interest for CO₂ utilization.
In this reaction, the Lewis acidic boron center activates the epoxide by coordinating to its oxygen atom, making the epoxide more susceptible to nucleophilic attack. The Lewis basic nitrogen atom can then facilitate the ring-opening of the activated epoxide.
Conclusion
This compound is a remarkable molecule whose Lewis acid-base properties are intricately linked to its unique cage structure. The intramolecular N→B dative bond modulates the reactivity of both the Lewis acidic boron center and the Lewis basic nitrogen center, leading to a stable yet catalytically active species. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers exploring the synthesis and applications of this versatile compound. The mechanistic insights into its catalytic activity as a bifunctional Lewis pair highlight its potential in green chemistry and the development of novel synthetic methodologies. Further exploration of its reactivity and the quantification of its Lewis acidity will undoubtedly open new avenues for its application in diverse fields, including drug development and materials science.
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US2785192A - Method of preparation of this compound - Google Patents [patents.google.com]
- 8. magritek.com [magritek.com]
An In-depth Technical Guide to the Coordination Chemistry of Triethanolamine Borate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethanolamine borate, a captivating molecule with a unique cage-like structure, stands at the intersection of inorganic and organic chemistry. Its distinctive "atrane" configuration, characterized by a transannular dative bond between nitrogen and boron, imparts remarkable stability and reactivity. This guide provides a comprehensive exploration of the coordination chemistry of this compound, covering its synthesis, structural features, and diverse applications. With a focus on quantitative data and detailed experimental protocols, this document serves as a vital resource for researchers in materials science, catalysis, and drug development.
Introduction
This compound, systematically named 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane and often referred to as boratrane, is a coordination compound formed from the reaction of triethanolamine and boric acid. The molecule's defining feature is its "triptych" or "atrane" structure, where the boron atom is coordinated not only to the three oxygen atoms of the triethanolamine ligand but also to the apical nitrogen atom through a dative bond. This intramolecular coordination significantly influences the electronic properties and reactivity of the boron center, leading to enhanced stability compared to other borate esters. This stability, coupled with its versatile reactivity, has led to its investigation and use in a wide array of applications, including as a catalyst, a flame retardant, a corrosion inhibitor, and more recently, in the realm of drug discovery and delivery.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of triethanolamine and boric acid. Several methods have been developed to optimize yield and purity.
Experimental Protocols
A comparative summary of common synthetic methods is presented below.
| Method | Reactants & Molar Ratio | Solvent | Temperature | Reaction Time | Purification | Yield | Reference |
| Azeotropic Distillation | Boric acid:Triethanolamine (1:1) | Toluene | Reflux | 2 hours | Recrystallization from acetonitrile, followed by vacuum sublimation. | 82.46% | |
| Solvent-Free Reaction | Boric acid:Triethanolamine (1:1) | None (Water added to facilitate solubility) | 120 °C | Until no more water condenses | Recrystallization from acetonitrile. | 70% | |
| Esterification with Trimethyl Borate | Trimethyl borate:Triethanolamine (1.2:1) | Toluene | Reflux | 1 hour | Recrystallization from acetonitrile. | 86.6% |
Detailed Protocol: Azeotropic Distillation
-
To a stirred solution of triethanolamine in toluene, add an equimolar amount of boric acid.
-
Place the mixture in a three-necked, round-bottomed flask equipped with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue until the calculated amount of water is collected.
-
After the reaction is complete, evaporate the toluene under reduced pressure.
-
Purify the crude product by recrystallization from acetonitrile.
-
Isolate the white crystalline solid by filtration and dry under vacuum sublimation.
Structural and Physicochemical Properties
The unique structural and physicochemical properties of this compound are central to its utility.
Molecular Structure
As a member of the atrane family, this compound possesses a cage-like structure with a transannular dative bond between the nitrogen and boron atoms. This N→B coordination is a key feature, resulting in a tetracoordinated boron center and a trigonal bipyramidal geometry around the nitrogen.
Unfortunately, a comprehensive, publicly available crystal structure with detailed bond lengths and angles for simple this compound is not readily found in the literature. However, related structures and computational studies confirm the general atrane framework.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂BNO₃ | |
| Molecular Weight | 156.98 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 235-237 °C | |
| Solubility | Soluble in water |
Spectroscopic Data
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |
| ¹H NMR | CDCl₃ | 3.65 (t, J=5.5 Hz, 6H), 3.04 (t, J=5.5 Hz, 6H) | |
| ¹³C NMR | CDCl₃ | 62.1, 59.3 | |
| IR (ATR) | Solid | 2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560 |
Thermal Analysis
Coordination Chemistry and Reactivity
The coordination chemistry of this compound is dominated by the Lewis acid-base interaction between the boron and nitrogen atoms. This interaction not only stabilizes the molecule but also influences its reactivity.
Hydrolytic Stability
The transannular N→B bond in this compound contributes to its significantly higher hydrolytic stability compared to other borate esters. This is because the lone pair of electrons on the nitrogen atom helps to alleviate the electron deficiency of the boron atom, making it less susceptible to nucleophilic attack by water. Quantitative studies have shown that the hydrolysis time of borate esters containing such intramolecular nitrogen-boron coordination is substantially longer than that of simple trialkyl borates.
Catalytic Activity
This compound has emerged as an efficient, environmentally friendly, and water-soluble catalyst for various organic transformations. Its catalytic activity often stems from the Lewis acidic nature of the boron center and the Lewis basic nature of the nitrogen atom, which can act in a concerted manner. For example, in the cycloaddition of CO₂ with epoxides, the boron atom can activate the epoxide, while the nitrogen atom facilitates ring-opening.
Applications in Drug Development
The unique properties of boron-containing compounds, including their ability to form reversible covalent bonds with biological targets, have made them attractive candidates in drug discovery. While specific applications of this compound itself in drug development are still emerging, the broader class of boron-containing molecules, particularly boronic acids and their derivatives, has seen significant success.
Boron Compounds as Enzyme Inhibitors
Boronic acids are known to be potent inhibitors of serine proteases. The boron atom can form a stable, tetrahedral adduct with the hydroxyl group of the active site serine residue, mimicking the transition state of peptide bond hydrolysis. This reversible covalent inhibition mechanism offers a powerful strategy for designing highly selective and potent enzyme inhibitors.
Boron in Targeted Cancer Therapy
Boron-containing compounds are being extensively investigated for their potential in cancer therapy. One of the most notable applications is in Boron Neutron Capture Therapy (BNCT), where a non-toxic boron-10 isotope is selectively delivered to tumor cells. Subsequent irradiation with thermal neutrons leads to a nuclear fission reaction that releases high-energy alpha particles, selectively destroying the cancer cells.
Furthermore, boron-based compounds, such as the proteasome inhibitor Bortezomib (Velcade®), have been successfully developed and approved for the treatment of multiple myeloma. The mechanism of action involves the inhibition of the 26S proteasome, a key component of the cellular machinery responsible for protein degradation. Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.
While a specific signaling pathway involving a this compound derivative is not yet well-established in the literature, the general principles of proteasome inhibition by boron-containing compounds can be illustrated.
Conclusion
This compound is a molecule of significant academic and industrial interest. Its unique atrane structure, characterized by a stabilizing transannular nitrogen-boron bond, underpins its diverse applications. From robust catalysis to potential roles in the development of novel therapeutics, the coordination chemistry of this compound continues to be a rich field of study. This guide has provided a comprehensive overview of its synthesis, structure, and properties, with a focus on quantitative data and detailed methodologies, to aid researchers in further exploring and exploiting the potential of this remarkable compound. Further research into its detailed structural characterization, thermal decomposition pathways, and specific biological activities will undoubtedly unveil new and exciting applications in the years to come.
Environmental Impact of Triethanolamine Borate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the environmental impact of triethanolamine borate. Due to a notable lack of direct ecotoxicological and environmental fate studies on this compound, this document employs a read-across approach, synthesizing data from its constituent components, triethanolamine (TEA) and boric acid, as well as the analogous compound, monoethanolamine borate. This compound is generally considered to be an environmentally friendly and non-toxic substance, primarily due to its anticipated hydrolysis in aqueous environments into triethanolamine and boric acid, both of which have well-characterized environmental profiles.[1][2][3] This guide summarizes available quantitative data, outlines standard experimental protocols for environmental assessment, and provides visualizations of key environmental processes and testing workflows.
Introduction
This compound is a water-soluble coordination compound formed from the reaction of triethanolamine and boric acid.[3] It finds application as a rust inhibitor, lubricating additive, flame retardant, and catalyst.[1][3] Despite its industrial use, specific data on its environmental impact remains limited in publicly accessible literature. Safety Data Sheets (SDS) for this compound consistently report that information on its ecotoxicity, persistence, degradability, and bioaccumulative potential is "not available".[4][5][6][7] This guide addresses this data gap by evaluating the environmental properties of its hydrolysis products and related compounds to build a robust environmental profile.
Environmental Fate
The primary determinant of this compound's environmental fate is its susceptibility to hydrolysis. In aqueous environments, it is expected to break down into triethanolamine and boric acid.[8][9] The B-N bond in the cage-like structure of this compound provides greater hydrolytic stability compared to simple borate esters.[10]
Abiotic Degradation: Hydrolysis
The hydrolysis of this compound is a critical pathway for its degradation in the environment. This process cleaves the ester bonds, releasing triethanolamine and boric acid.
Biotic Degradation
Direct biodegradation data for this compound is unavailable. However, its hydrolysis product, triethanolamine, is considered to be readily biodegradable.[11] Studies on triethanolamine have shown a half-life in soil and water ranging from days to weeks.[8] Monoethanolamine borate, a similar compound, is also found to be readily biodegradable.[9]
Bioaccumulation
There is a low potential for bioaccumulation of this compound. The estimated bioconcentration factor (BCF) for the triethanolamine anion is 0.4, and the bioaccumulation factor (BAF) is 0.9, indicating a low likelihood of accumulation in organisms.[4] The log Kow for monoethanolamine borate is less than 3, further suggesting a low potential for bioaccumulation.[9]
Environmental Distribution (Mobility)
The mobility of this compound in the environment will be governed by its hydrolysis products. Triethanolamine has low sorption to soil and sediment, suggesting moderate migration to groundwater.[4] For boron, the soil-water partition coefficient (Kp) has a median value of 2.19 L/kg, indicating some partitioning to soil and sediments.[12][13]
Ecotoxicity
Specific ecotoxicity data (e.g., LC50, EC50) for this compound is not available in the reviewed literature.[1][4][7] Therefore, an assessment of its potential ecotoxicity is based on data for its components and analogues.
Aquatic Toxicity
The aquatic toxicity of triethanolamine is low. For the fathead minnow (Pimephales promelas), the 96-hour LC50 is reported as 11,800 mg/L.[14] For the aquatic invertebrate Daphnia magna, the 48-hour EC50 is 609.98 mg/L.[15] Monoethanolamine borate is described as having a moderate acute toxicity concern for aquatic organisms.[9] Boron's toxicity to aquatic life varies widely depending on the species.[16]
Terrestrial Toxicity
Information on the terrestrial toxicity of this compound is not available. Boron is an essential micronutrient for plants but can be toxic at high concentrations.[17]
Data Summary
The following tables summarize the available quantitative data for triethanolamine, boric acid/borates, and monoethanolamine borate.
Table 1: Environmental Fate Data of Triethanolamine and Related Compounds
| Parameter | Substance | Value | Reference |
| Biodegradation | Triethanolamine | Readily biodegradable | [11] |
| Monoethanolamine borate | 73-75% in 28 days (OECD 301B) | [9] | |
| Bioaccumulation Factor (BAF) | Triethanolamine anion | 0.9 | [4] |
| Bioconcentration Factor (BCF) | Triethanolamine anion | 0.4 | [4] |
| Log Koc | Monoethanolamine borate | ~1.26 | [9] |
| Soil Partition Coefficient (Kp) | Boron | 2.19 L/kg (median) | [12][13] |
Table 2: Aquatic Ecotoxicity Data of Triethanolamine
| Species | Endpoint | Value | Exposure Time | Reference |
| Pimephales promelas (Fathead Minnow) | LC50 | 11,800 mg/L | 96 hours | [14] |
| Daphnia magna (Water Flea) | EC50 | 609.98 mg/L | 48 hours | [15] |
Experimental Protocols
Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, would be appropriate for generating the missing environmental data for this compound.[18]
Aquatic Toxicity Testing
A standard approach to assessing acute aquatic toxicity would involve tests on fish, aquatic invertebrates, and algae.
Protocol for OECD 203 (Fish, Acute Toxicity Test):
-
Test Organism: A recommended fish species, such as the Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas).
-
Test Substance Preparation: A series of aqueous solutions of this compound at different concentrations are prepared. A control group with no test substance is also included.
-
Exposure: Fish are exposed to the different concentrations for a period of 96 hours under controlled conditions (temperature, light, oxygen levels).
-
Observations: Mortality and any sub-lethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The concentration that is lethal to 50% of the test organisms (LC50) is calculated using appropriate statistical methods.
Biodegradability Testing
Ready biodegradability can be assessed using the OECD 301 series of tests. The CO2 Evolution Test (OECD 301B) is a common method.
Protocol for OECD 301B (CO2 Evolution Test):
-
Inoculum: A source of microorganisms, typically from the effluent of a domestic wastewater treatment plant, is used.
-
Test Setup: The test substance is added to a mineral medium as the sole source of organic carbon, and this is then inoculated with the microorganisms. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated for 28 days under aerobic conditions in the dark at a constant temperature.
-
Measurement: The amount of CO2 produced from the microbial respiration is measured throughout the test.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount based on the carbon content of the test substance. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test.
Conclusion
While direct experimental data on the environmental impact of this compound is scarce, a read-across analysis of its hydrolysis products and structural analogues provides a strong basis for its environmental assessment. The available evidence suggests that this compound has a low potential for bioaccumulation and its primary components are biodegradable (triethanolamine) or have well-characterized partitioning behavior (borates). The aquatic toxicity of its main degradation product, triethanolamine, is low. To provide a definitive environmental risk assessment, further studies following standardized OECD guidelines on the parent compound are recommended.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. Registration Dossier - ECHA [echa.europa.eu]
- 13. Registration Dossier - ECHA [echa.europa.eu]
- 14. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 15. columbuschemical.com [columbuschemical.com]
- 16. Acute and chronic toxicity of boron to a variety of freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.pimber.ly [cdn.pimber.ly]
- 18. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for Triethanolamine Borate as a Corrosion Inhibitor for Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine borate is a highly effective corrosion inhibitor for steel, finding wide application in various industrial processes, including metalworking fluids, cooling water systems, and protective coatings.[1][2][3] Its efficacy stems from the synergistic action of its constituent components: triethanolamine and boric acid. Triethanolamine, an amine- and alcohol-containing organic compound, functions primarily by adsorbing onto the metal surface, while borate contributes to the formation of a stable, passive oxide layer.[4][5][6][7] This document provides detailed application notes, experimental protocols, and performance data for utilizing this compound as a corrosion inhibitor for steel.
Mechanism of Action
The corrosion inhibition mechanism of this compound on steel surfaces is a multifaceted process involving the combined effects of the triethanolamine and borate moieties. This synergistic action leads to the formation of a robust protective barrier that significantly mitigates corrosion.
Role of Triethanolamine: The triethanolamine molecule possesses nitrogen and oxygen atoms with lone pairs of electrons, which act as adsorption centers on the steel surface.[8][9] This adsorption can occur through:
-
Chemisorption: The lone pair electrons of the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface, forming a stable coordinate bond.
-
Physisorption: Electrostatic interactions can also occur between the polar triethanolamine molecules and the charged metal surface.
This adsorption process forms a thin, organic film that acts as a physical barrier, isolating the steel from the corrosive environment.[6]
Role of Borate: Borates are known to be effective passivating inhibitors for steel.[1][5][7] Their mechanism involves:
-
Oxide Layer Formation: Borates promote the formation of a stable and protective iron oxide/hydroxide layer on the steel surface.[1][5]
-
Film Repair: This borate-containing film can self-repair, maintaining its integrity in the presence of localized corrosive attacks.
Synergistic Effect: The combination of triethanolamine and borate in a single molecule results in a more effective and durable protective layer than either component alone.[10][11] The triethanolamine provides a primary adsorbed layer, which is then reinforced and stabilized by the passivating effect of the borate. This dual-action mechanism provides comprehensive protection against both uniform and localized corrosion.
Figure 1: Synergistic corrosion inhibition mechanism of this compound on steel.
Quantitative Data
The following tables summarize representative data on the performance of amine and borate-based corrosion inhibitors on steel. This data is illustrative and actual performance may vary depending on specific experimental conditions.
Table 1: Inhibition Efficiency of Amine-Based Corrosion Inhibitors
| Inhibitor Concentration (ppm) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 100 | 1 M HCl | 25 | 90.6 | [12] |
| 500 | 2 M H₂SO₄ | 25 | 82.7 | [2] |
| 1000 | Artificial Seawater | Ambient | 82.5 | [2] |
Table 2: Electrochemical Parameters for Steel in the Presence of Amine-Based Inhibitors
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |
| 0 (Blank) | -450 | 100 | - | [12] |
| 100 | -420 | 9.4 | 90.6 | [12] |
| 500 | -400 | 5.2 | 94.8 | [12] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound as a corrosion inhibitor for steel are provided below.
Figure 2: General experimental workflow for evaluating corrosion inhibitors.
Weight Loss Method
Objective: To determine the corrosion rate of steel in the presence and absence of this compound and to calculate the inhibitor efficiency.
Materials and Equipment:
-
Steel coupons (e.g., mild steel, carbon steel) of known dimensions
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)
-
This compound
-
Analytical balance (±0.1 mg)
-
Beakers or corrosion cells
-
Water bath or thermostat for temperature control
-
Desiccator
-
Cleaning solution (e.g., Clarke's solution)
-
Acetone, ethanol
Protocol:
-
Coupon Preparation: Mechanically polish the steel coupons with successively finer grades of emery paper, rinse with deionized water, degrease with acetone, and dry in a desiccator.
-
Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg and record the weight (W_initial).
-
Immersion: Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of this compound. Ensure the coupons are fully submerged.
-
Exposure: Maintain the beakers at a constant temperature for a specified period (e.g., 24, 48, 72 hours).
-
Cleaning: After the exposure period, remove the coupons, rinse with deionized water, and clean them with a suitable cleaning solution to remove corrosion products.
-
Final Weighing: Rinse the cleaned coupons with deionized water and acetone, dry them thoroughly, and reweigh them (W_final).
-
Calculation of Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where:
-
ΔW = Weight loss (W_initial - W_final) in mg
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
ρ = Density of steel in g/cm³
-
-
Calculation of Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:
-
CR_blank = Corrosion rate without inhibitor
-
CR_inhibitor = Corrosion rate with inhibitor
-
Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and to understand the type of inhibition (anodic, cathodic, or mixed).
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (working electrode: steel sample; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum or graphite)
-
Corrosive medium with and without this compound
Protocol:
-
Electrode Preparation: Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Perform a potentiodynamic scan from a potential cathodic to the OCP to a potential anodic to the OCP (e.g., -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Determine E_corr and i_corr from the intersection of the extrapolated anodic and cathodic Tafel slopes.
-
Calculate the Inhibition Efficiency (IE%) using the following equation: IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100 where:
-
i_corr,blank = Corrosion current density without inhibitor
-
i_corr,inhibitor = Corrosion current density with inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrode processes and the properties of the protective film formed by the inhibitor.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode corrosion cell (as in PDP)
-
Corrosive medium with and without this compound
Protocol:
-
Cell Setup and Stabilization: Prepare the electrode and set up the cell as for the PDP measurement. Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Present the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate the Inhibition Efficiency (IE%) using the charge transfer resistance values: IE% = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100 where:
-
R_ct,blank = Charge transfer resistance without inhibitor
-
R_ct,inhibitor = Charge transfer resistance with inhibitor
-
-
Surface Analysis
To further elucidate the mechanism of inhibition, surface analysis techniques such as Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) can be employed to characterize the steel surface after exposure to the corrosive medium with and without this compound. SEM provides morphological information about the protective film, while XPS can determine its elemental composition and chemical states.
Conclusion
This compound is a versatile and effective corrosion inhibitor for steel, offering protection through a synergistic mechanism of adsorption and passivation. The experimental protocols outlined in this document provide a comprehensive framework for evaluating its performance and understanding its mode of action. The quantitative data, while illustrative, highlights the potential of amine and borate-based inhibitors to achieve high levels of corrosion protection. For specific applications, it is recommended to conduct detailed experimental evaluations under conditions that closely mimic the intended service environment.
References
- 1. Borates in metalworking fluids | U.S. Borax [borax.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112375613B - Preparation method of environment-friendly water-based temporary antirust agent used after pickling of ESP strip steel - Google Patents [patents.google.com]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. emerald.com [emerald.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Fine Chemicals, Organic Fine Chemicals Supplier [qinmuchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Corrosion Inhibitors on the Corrosion Behavior of Ductile Cast Iron [mdpi.com]
- 10. electrochemsci.org [electrochemsci.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Triethanolamine Borate in Metalworking Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethanolamine borate as a multifunctional additive in metalworking fluids. This document details its primary functions, offers quantitative performance data, and provides detailed protocols for evaluating its efficacy in key performance areas such as corrosion inhibition, lubricity, and biostability.
Introduction to this compound
This compound is a versatile organic borate ester formed from the reaction of triethanolamine and boric acid. It is widely recognized for its excellent performance-enhancing properties in water-based metalworking fluids. Its key attributes include exceptional corrosion inhibition, enhanced lubricity, and biostatic properties, making it a valuable component in modern cutting and grinding fluid formulations. The cage-like heterocyclic structure of this compound, containing both nitrogen and boron, contributes to its extreme pressure lubricating properties and stability against hydrolysis.
Core Functions in Metalworking Fluids
This compound serves several critical functions when incorporated into metalworking fluid formulations:
-
Corrosion Inhibition: It forms a protective film on metal surfaces, effectively preventing oxidative corrosion of ferrous metals. This is a primary function and a key reason for its widespread use.
-
Lubricity Enhancement: As a lubricant additive, it improves the lubricating properties of the fluid, reduces friction and wear, and can enhance the stability and service life of the lubricant. Studies have shown it to have excellent anti-friction and anti-wear properties.
-
pH Buffering and Stabilization: this compound helps to maintain the alkaline pH of the metalworking fluid, which is crucial for corrosion control and stability. It also acts as a stabilizer for other components in the formulation, preventing their breakdown in water.
-
Biostatic Properties: Boric acid alkanolamine esters, including this compound, act as bacteriostatic agents in cutting emulsions, contributing to longer fluid life and better workplace conditions.
Quantitative Performance Data
The following tables summarize the quantitative data available on the performance of this compound in metalworking fluids.
Table 1: Lubricity Performance Comparison of Cutting Fluid Additives (10% Concentration)
| Additive (10% in base fluid) | Average Friction Coefficient |
| This compound | ~0.08 |
| Glycerol | ~0.09 |
| Market Cutting Fluid | ~0.10 |
| Polyethylene Glycol 400 | ~0.11 |
Data sourced from a study on milling titanium alloy. A lower friction coefficient indicates better lubricity.
Table 2: Effect of this compound Concentration on Milling Performance
| Additive Concentration | Milling Resultant Force (N) |
| 5% this compound | ~260 |
| 10% this compound | ~240 |
| 15% this compound | ~250 |
| 20% this compound | ~270 |
Data sourced from a study on milling titanium alloy. A lower resultant force indicates better lubrication and cutting performance.
Table 3: Recommended Concentration Ranges for this compound
| Application/Function | Recommended Concentration in Concentrate (%) | Dilution Ratio for Use |
| General Purpose Corrosion Inhibition | 5 - 15 | 1:20 to 1:40 |
| Enhanced Lubricity for Machining | 10 - 25 | 1:10 to 1:30 |
| Biostatic Effect | 2 - 8 | 1:20 to 1:50 |
Concentration ranges are indicative and should be optimized based on the specific formulation and application.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of this compound are provided below.
Corrosion Inhibition Testing
a) Cast Iron Chip Corrosion Test (Based on ASTM D4627)
This test evaluates the ability of a water-miscible metalworking fluid to prevent corrosion on cast iron.
-
Materials:
-
Cast iron chips (sieved to remove fines)
-
Petri dishes with lids
-
Filter paper
-
Forceps
-
Graduated cylinders
-
Test fluid diluted to various concentrations (e.g., 1%, 2%, 5%, 10% in deionized water)
-
-
Procedure:
-
Place a piece of filter paper at the bottom of a clean petri dish using forceps.
-
Pipette a specific volume (e.g., 10 mL) of the diluted test fluid onto the filter paper, ensuring it is fully saturated.
-
Distribute a specified weight (e.g., 2 grams) of cast iron chips evenly across the saturated filter paper.
-
Cover the petri dish and let it stand for a specified period (e.g., 24 hours) at room temperature.
-
After the incubation period, remove the chips and gently rinse the filter paper with water to remove the test fluid.
-
Visually assess the filter paper for any rust stains. The "breakpoint" is the lowest concentration of the fluid that shows no rust.
-
b) Sandwich Corrosion Test (Based on ASTM F1110)
This method is used to assess the corrosivity of chemicals between faying surfaces of aluminum alloys.
-
Materials:
-
Aluminum alloy panels (e.g., 2024-T3)
-
Filter paper
-
Test fluid
-
Control fluid (reagent water)
-
Clamps
-
Humidity chamber
-
-
Procedure:
-
Clean the aluminum panels thoroughly.
-
Saturate a piece of filter paper with the test fluid.
-
Place the saturated filter paper between two aluminum panels to create a "sandwich."
-
Clamp the sandwich assembly together.
-
Prepare a control sandwich using reagent water instead of the test fluid.
-
Expose the test and control sandwiches to a cyclic environment, typically alternating between warm, dry air and warm, humid air for a specified duration (e.g., 7 days).
-
After exposure, disassemble the sandwiches and visually inspect the faying surfaces for any signs of corrosion (pitting, etching, discoloration).
-
Compare the corrosion on the test panels to the control panels to determine the corrosivity of the fluid.
-
Lubricity Evaluation
a) Four-Ball Wear Test (Based on ASTM D2266)
This test determines the wear-preventive characteristics of a lubricating fluid.
-
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (test specimens)
-
Microscope for measuring wear scars
-
-
Procedure:
-
Secure three steel balls in the ball cup of the tester.
-
Fill the cup with the test fluid, ensuring the balls are fully submerged.
-
Place a fourth steel ball in the upper chuck, which will rotate.
-
Apply a specified load (e.g., 40 kgf) and set the rotational speed (e.g., 1200 rpm) and temperature (e.g., 75°C).
-
Run the test for a set duration (e.g., 60 minutes).
-
After the test, clean the three lower balls and measure the diameter of the wear scars on each ball using a microscope.
-
Calculate the average wear scar diameter. A smaller diameter indicates better wear prevention and lubricity.
-
b) Tapping Torque Test
This test measures the torque required to tap threads in a workpiece, providing an indication of the fluid's lubricity in a cutting operation.
-
Apparatus:
-
Tapping torque dynamometer or an instrumented tapping machine
-
Standardized workpiece material (e.g., aluminum, steel)
-
Standard taps
-
Test fluid
-
-
Procedure:
-
Secure the workpiece in the fixture.
-
Apply the test fluid to the pre-drilled hole.
-
Tap the hole at a specified cutting speed.
-
The instrument will record the torque during the tapping operation.
-
Repeat the test multiple times for statistical validity.
-
A lower tapping torque indicates better lubricity of the cutting fluid.
-
Biostability Evaluation (Based on ASTM E2275)
This practice evaluates the resistance of a metalworking fluid to microbial growth.
-
Materials:
-
Test fluid diluted to the desired concentration
-
Bacterial inoculum (can be a mixed culture from a spoiled fluid or a standard bacterial strain)
-
Sterile flasks or containers
-
Incubator
-
Equipment for microbial enumeration (e.g., agar plates, dip slides)
-
-
Procedure:
-
Prepare dilutions of the metalworking fluid in sterile water.
-
Inoculate each dilution with a known concentration of the bacterial inoculum.
-
Include a positive control (e.g., a fluid known to support bacterial growth) and a negative control (sterile fluid).
-
Incubate the samples under controlled conditions (e.g., 30°C with agitation).
-
At regular intervals (e.g., daily or every few days), take samples from each container and determine the microbial population using standard plating techniques or dip slides.
-
Monitor the microbial growth over a period of several weeks. A fluid with good biostability will show little to no increase in the microbial population over time.
-
Diagrams
Functional Relationships of this compound
Caption: Functional pathways of this compound in metalworking fluids.
Experimental Workflow: Cast Iron Chip Corrosion Test
Application of Triethanolamine Borate in Lubricant Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine borate is a versatile and environmentally friendly chemical compound that has garnered significant interest as a multifunctional additive in lubricant formulations.[1] Synthesized from the reaction of triethanolamine and boric acid, this organoborate ester exhibits excellent anti-wear, friction-reducing, and anti-corrosion properties.[2][3] Its unique cage-like heterocyclic structure, containing both boron and nitrogen, contributes to its hydrolytic stability and efficacy as a lubricant additive.[4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound in lubricant formulations.
Data Presentation
The following tables summarize the tribological performance of this compound and other borate esters as lubricant additives. The data has been compiled from various studies to provide a comparative overview.
Table 1: Tribological Performance of this compound in Aqueous Solution
| Additive Concentration (% w/w) | Average Friction Coefficient | Wear Scar Diameter (mm) |
| 0 (Deionized Water) | ~0.25 - 0.35 | Not Reported |
| 20 | ~0.15 - 0.20 | Not Reported |
| 40 | ~0.10 - 0.15 | Not Reported |
| 60 | ~0.08 - 0.12 | Not Reported |
| 80 | ~0.05 - 0.08 | Not Reported |
| 100 | < 0.05 | Lowest |
Note: Data is interpreted from graphical representations in a study on the super lubricated and tribological properties of this compound as a new lubricant additive. The study indicates a clear trend of decreasing friction and wear with increasing concentration.
Table 2: Comparative Tribological Performance of Borate Esters in Oil-Based Lubricants (Four-Ball Wear Test)
| Base Oil | Additive | Concentration (% w/w) | Load (N) | Speed (rpm) | Duration (min) | Average Friction Coefficient | Wear Scar Diameter (mm) |
| Liquid Paraffin (LP) | None | 0 | 200 | 1450 | 30 | ~0.11 | 0.52 |
| LP | DEBE | 0.8 | 200 | 1450 | 30 | ~0.09 | 0.27 |
| Poly-alpha-olefin (PAO) | None | 0 | 200 | 1450 | 30 | ~0.10 | 0.50 |
| PAO | DEBE | 1.0 | 200 | 1450 | 30 | ~0.08 | 0.35 |
| Dioctyl Sebacate (DIOS) | None | 0 | 200 | 1450 | 30 | ~0.07 | 0.42 |
| DIOS | DEBE* | 0.6 | 200 | 1450 | 30 | ~0.08 | 0.48 |
*DEBE (a diethanolamine-based borate ester) is used as a proxy for this compound to demonstrate the general performance of such additives in oil-based lubricants. Data is interpreted from graphical representations in a study on the tribological characteristics of a borate ester as a lubricant additive in different base oils.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via esterification of boric acid and triethanolamine.[1][5]
Materials:
-
Boric acid (H₃BO₃)
-
Triethanolamine (N(CH₂CH₂OH)₃)
-
Toluene (or a suitable azeotropic solvent)
-
Acetonitrile (for recrystallization)
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap connected to a condenser, and a thermometer.
-
Add equimolar amounts of boric acid and triethanolamine to the flask. For example, add 61.8 g (1 mole) of boric acid and 149.19 g (1 mole) of triethanolamine.
-
Add a suitable volume of toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature is typically maintained between 110-125°C.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene using a rotary evaporator.
-
Recrystallize the crude product from hot acetonitrile to obtain purified this compound crystals.
-
Filter the crystals, wash with cold acetonitrile, and dry under vacuum at 60°C.
Protocol 2: Evaluation of Tribological Properties using a Four-Ball Wear Tester (ASTM D4172)
This protocol outlines the procedure for evaluating the anti-wear properties of lubricant formulations containing this compound using a standard four-ball wear tester.[6][7]
Materials and Equipment:
-
Four-ball wear tester
-
Steel balls (AISI 52100 steel, 12.7 mm diameter)
-
Test lubricant formulations (base oil + varying concentrations of this compound)
-
Heptane or other suitable cleaning solvent
-
Lint-free cloth
-
Microscope with a calibrated scale for measuring wear scar diameter
Procedure:
-
Thoroughly clean the steel balls, ball pot, and locking ring with heptane and dry them with a lint-free cloth.
-
Place three clean steel balls in the ball pot and secure them with the locking ring.
-
Pour the test lubricant into the ball pot until the balls are fully submerged.
-
Place the fourth clean steel ball in the chuck of the tester.
-
Assemble the ball pot onto the tester platform and apply the desired load (e.g., 392 N).
-
Set the test parameters: rotational speed (e.g., 1200 rpm), temperature (e.g., 75°C), and duration (e.g., 60 minutes).
-
Start the test and record the friction force or friction coefficient throughout the duration.
-
After the test is complete, disassemble the apparatus and clean the three lower balls with heptane.
-
Measure the wear scar diameter on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding) using the microscope.
-
Calculate the average wear scar diameter for each test.
-
Repeat the test for each lubricant formulation to ensure repeatability.
Mandatory Visualization
Caption: Synthesis of this compound.
Caption: Four-Ball Tribological Testing Workflow.
Caption: Mechanism of Action of this compound.
Mechanism of Action
The anti-wear and friction-reducing properties of this compound are attributed to its ability to form a protective tribo-film on the rubbing metal surfaces under boundary lubrication conditions.[7] The mechanism involves several key steps:
-
Adsorption: The polar nature of the this compound molecule facilitates its adsorption onto the metal surfaces.
-
Tribochemical Reaction: Under the high local pressures and temperatures generated at the asperity contacts of the rubbing surfaces, the adsorbed this compound undergoes a tribochemical reaction.
-
Protective Film Formation: This reaction leads to the formation of a durable, low-friction boundary film. Surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) have shown that these films are composed of boron compounds, including boric oxide (B₂O₃) and boric acid (H₃BO₃), as well as iron oxides.[8] This protective layer prevents direct metal-to-metal contact, thereby reducing friction and wear. The presence of nitrogen in the molecule may also contribute to the film-forming properties and enhance its stability.[4]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Tribological characteristic and mechanism analysis of borate ester as a lubricant additive in different base oils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. US2785192A - Method of preparation of this compound - Google Patents [patents.google.com]
- 6. Frontiers | XANES Study of Tribofilm Formation With Low Phosphorus Additive Mixtures of Phosphonium Ionic Liquid and Borate Ester [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Tribochemical Mechanism of Borate of Triethanolamine in Water Solution by XPS -Proceedings of the Korean Society of Tribologists and Lubrication Engineers Conference [koreascience.kr]
Application Notes and Protocols for Triethanolamine in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethanolamine (TEA) as a versatile agent in the synthesis of various nanoparticles. While specific research on triethanolamine borate in this application is limited, the methodologies and principles described for TEA offer valuable insights into the potential roles of its borate counterpart. Triethanolamine's ability to act as a reducing agent, capping agent, and pH modifier makes it a valuable tool in the controlled synthesis of nanomaterials for diverse applications, including drug delivery.
Introduction to Triethanolamine in Nanomaterial Synthesis
Triethanolamine (TEA) is a multifunctional organic compound that has demonstrated significant utility in the bottom-up synthesis of nanoparticles. Its hydroxyl and amine groups allow it to participate in redox reactions and to coordinate with the surface of nascent nanoparticles, thereby influencing their nucleation and growth. This dual functionality enables its use as both a reducing agent for metal precursors and a stabilizing (capping) agent to prevent aggregation and control particle size and morphology. The presence of the borate moiety in this compound could potentially modulate these properties, offering a different kinetic profile for nanoparticle formation and unique surface chemistry, although specific examples are not prevalent in the current literature.
Applications in Nanoparticle Synthesis
Triethanolamine has been successfully employed in the synthesis of a variety of nanoparticles, including metal oxides and noble metals. Its role can be categorized as follows:
-
Capping Agent: TEA can adsorb onto the surface of nanoparticles, providing steric hindrance that prevents agglomeration and stabilizes the colloidal suspension. This is crucial for controlling the final size and distribution of the nanoparticles. For instance, in the synthesis of hydroxyapatite nanoparticles, TEA has been shown to effectively reduce the crystallite size.[1][2]
-
Reducing Agent: The amine and hydroxyl groups of TEA can participate in the reduction of metal ions to their zerovalent state, a critical step in the formation of metallic nanoparticles. This has been demonstrated in the synthesis of silver and platinum nanoparticles.[3][4]
-
pH Modifier: As a weak base, TEA can be used to adjust the pH of the reaction medium, which is a critical parameter influencing the rate of hydrolysis and condensation reactions in the synthesis of metal oxide nanoparticles, and the reduction potential in metallic nanoparticle synthesis.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing triethanolamine in nanoparticle synthesis.
Table 1: Synthesis of Triethanolamine-Capped Hydroxyapatite Nanoparticles [1][2]
| Parameter | Without Triethanolamine | With Triethanolamine |
| Method | Microwave Irradiation | Microwave Irradiation |
| Crystallite Size (nm) | 42 | 22 |
| Morphology | Spherical | Spherical |
| Particle Size (SEM, nm) | 40-32 | 50-70 |
Table 2: Synthesis of Metal Nanoparticles using Triethanolamine
| Nanoparticle Type | Precursor | Role of TEA | Stabilizer(s) | Particle Size (nm) | Reference |
| Silver (Ag) | AgNO₃ | Reducing Agent & Alkali | PEG, PVP | ~40 | [3] |
| Platinum (Pt) | H₂PtCl₆ | Reducing & Capping Agent | - | ~2.2 |
Experimental Protocols
Protocol for Synthesis of Triethanolamine-Capped Hydroxyapatite Nanoparticles
This protocol is adapted from a microwave irradiation method.[1][2]
Materials:
-
Calcium hydroxide (Ca(OH)₂)
-
Orthophosphoric acid (H₃PO₄)
-
Triethanolamine (TEA)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a solution of calcium hydroxide by dissolving the appropriate amount in deionized water.
-
Disperse the calcium hydroxide solution and add triethanolamine.
-
Slowly add orthophosphoric acid dropwise to the calcium hydroxide solution while stirring to initiate the precipitation of hydroxyapatite.
-
Wash the resulting precipitate with deionized water and then with ethanol to remove any unreacted precursors.
-
Dry the precipitate in a microwave oven at a suitable power (e.g., 70 W) for a specified time.
-
The resulting powder consists of triethanolamine-capped hydroxyapatite nanoparticles.
Characterization:
The synthesized nanoparticles can be characterized using techniques such as X-ray Diffraction (XRD) to determine crystallite size and phase purity, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe morphology and particle size, and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of functional groups from both hydroxyapatite and the capping agent.
General Protocol for Synthesis of Metal Nanoparticles using Triethanolamine
This generalized protocol is based on the synthesis of silver and platinum nanoparticles where triethanolamine acts as a reducing and/or capping agent.[3][4]
Materials:
-
Metal precursor (e.g., AgNO₃, H₂PtCl₆)
-
Triethanolamine (TEA)
-
Solvent (typically water or a polyol like ethylene glycol)
-
Optional: Additional stabilizing agent (e.g., PVP, PEG)
Procedure:
-
Dissolve the metal precursor in the chosen solvent.
-
In a separate flask, prepare a solution of triethanolamine in the same solvent.
-
If using an additional stabilizer, it can be added to either the metal precursor solution or the triethanolamine solution, depending on the specific protocol.
-
Heat the metal precursor solution to a specific temperature under constant stirring.
-
Rapidly inject the triethanolamine solution into the heated metal precursor solution.
-
Observe the color change of the solution, which indicates the formation of nanoparticles.
-
Continue to heat and stir the reaction mixture for a specified period to allow for particle growth and stabilization.
-
Cool the solution to room temperature.
-
The nanoparticles can be purified by centrifugation and washing to remove excess reactants.
Visualizations
Caption: General workflow for nanoparticle synthesis.
References
Application Notes and Protocols for the Quantification of Triethanolamine Borate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of triethanolamine borate. The following sections outline various analytical techniques suitable for this purpose, complete with data summaries, step-by-step methodologies, and workflow diagrams.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry offers a highly selective and sensitive method for the quantification of this compound. This technique is particularly advantageous as it can directly analyze the this compound molecule after a straightforward derivatization of boric acid with triethanolamine.
Quantitative Data Summary
| Parameter | Value | Reference |
| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) | [1][2][3][4][5][6] |
| Derivatization Agent | Triethanolamine | [1][2][3][4][5][6] |
| Analyte | Volatile this compound | [1][2][3][4][5][6] |
| Detection Mode | Selected Ion Monitoring (SIM) | [1][2][3][4][5][6] |
| Calibration Range | 0.01 µg/mL to 10.0 µg/mL | [1][2][3][5] |
| Correlation Coefficient (r²) | 0.9988 | [1][2][3][5] |
| Limit of Detection (LOD) | 0.04 µg/L | [1][2][3][5] |
Experimental Protocol
Objective: To quantify the concentration of this compound in a given sample by converting boric acid to its volatile this compound derivative for GC-MS analysis.[1][2][3][4][5][6]
Materials:
-
GC-MS system with a suitable capillary column (e.g., RTX-5 amine)[7]
-
Triethanolamine
-
Boric acid standards
-
Organic solvent (e.g., methanol, acetone)[8]
-
Sample vials
-
Micropipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard Preparation:
-
Sample Preparation and Derivatization:
-
For liquid samples, take a known volume of the sample. For solid samples, accurately weigh a known amount and dissolve it in a suitable solvent.
-
To each standard and sample, add an excess of triethanolamine.
-
Vortex the mixture to ensure complete reaction. The reaction converts nonvolatile boric acid into volatile this compound.[1][2][3][4][5][6]
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with the appropriate parameters for the analysis of this compound.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 180°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C).[9]
-
Carrier Gas: Helium at a constant flow rate.[9]
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions of this compound.
-
Inject a fixed volume (e.g., 1 µL) of the prepared standards and samples into the GC-MS system.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the boric acid standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Workflow Diagram
Caption: Workflow for this compound Quantification by GC-MS.
Ion Chromatography (IC)
Ion chromatography is a robust technique for determining the borate content in aqueous samples. The method often involves the formation of a more acidic complex with mannitol or sorbitol to enhance its retention and detection by conductivity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Instrumentation | Ion Chromatograph with Conductivity Detector | [2][10][11][12] |
| Column | Anion-exchange column (e.g., Dionex IonPac AS4A-SC, ICE-Borate) | [10][11][13] |
| Eluent | Sodium hydroxide with mannitol or sorbitol; or MSA with mannitol | [10][11][12] |
| Detection | Suppressed Conductivity | [2][10][11][12] |
| Linear Range | Up to 200 µmol/dm³ | [11][12] |
| Limit of Detection (LOD) | ~1 µmol/dm³ | [11][12] |
| Repeatability (RSD) | < 5% | [11][12] |
| Analysis Time | < 6 minutes | [11][12] |
Experimental Protocol
Objective: To determine the concentration of borate in an aqueous sample using ion chromatography with suppressed conductivity detection.[11][12]
Materials:
-
Ion chromatograph with a guard column, an analytical column, a suppressor, and a conductivity detector.
-
Borate standard solutions.
-
Eluent solution (e.g., 5 mmol/dm³ NaOH with 20 mmol/dm³ mannitol).
-
Deionized water.
-
Sample filters (0.45 µm).
Procedure:
-
Standard and Eluent Preparation:
-
Prepare a stock solution of a known borate salt in deionized water.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the eluent solution and degas it before use.
-
-
Sample Preparation:
-
Filter the aqueous sample through a 0.45 µm filter to remove any particulate matter.
-
If necessary, dilute the sample to bring the borate concentration within the linear range of the instrument.
-
-
IC Analysis:
-
Set up the ion chromatograph with the appropriate column and eluent.
-
Equilibrate the system by running the eluent until a stable baseline is achieved.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C[14]
-
Inject the prepared standards and samples.
-
-
Data Analysis:
-
Identify and integrate the borate peak in the chromatograms.
-
Generate a calibration curve by plotting the peak area against the concentration of the borate standards.
-
Calculate the borate concentration in the samples from the calibration curve.
-
Workflow Diagram
Caption: Workflow for Borate Quantification by Ion Chromatography.
Spectrophotometry (Curcumin Method)
This colorimetric method is based on the reaction of borate with curcumin in an acidic environment to form a red-colored complex called rosocyanine. The intensity of the color, measured by a spectrophotometer, is proportional to the boron concentration.
Quantitative Data Summary
| Parameter | Value | Reference |
| Instrumentation | UV-Vis Spectrophotometer | [8][15][16] |
| Reagent | Curcumin | [8][15][16][17][18][19][20][21] |
| Complex Formed | Rosocyanine (Boron-Curcumin Complex) | [8][15][16] |
| Wavelength of Max. Absorbance (λmax) | 540 - 555 nm | [8][15][20][21] |
| Linear Range | 1.2 - 4.8 ppm | [21] |
| Correlation Coefficient (r²) | 0.9995 | [21] |
| Limit of Detection (LOD) | 0.0413 mg/L | [20] |
| Limit of Quantification (LOQ) | 0.1088 mg/L | [20] |
| Recovery | 96.09 - 104.92 % | [21] |
Experimental Protocol
Objective: To quantify the boron content in a sample by forming a colored complex with curcumin and measuring its absorbance.[8][15][16][17][18][19][20][21]
Materials:
-
UV-Vis Spectrophotometer
-
Boron standard solutions
-
Curcumin reagent (e.g., 0.125% curcumin in glacial acetic acid)[15]
-
Sulfuric acid and acetic acid mixture (1:1 v/v)[17]
-
Ethanol or acetone
-
Water bath
-
Volumetric flasks and pipettes
Procedure:
-
Standard and Reagent Preparation:
-
Sample Preparation and Reaction:
-
Take a known volume of the sample and place it in a suitable container (e.g., evaporating dish).
-
Add the curcumin reagent and the acid mixture.
-
Evaporate the mixture to dryness on a water bath at a controlled temperature (e.g., 55 °C).[8] This step is crucial for the formation of the rosocyanine complex.
-
Cool the residue to room temperature.
-
-
Measurement:
-
Data Analysis:
-
Create a calibration curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the boron concentration in the sample from its absorbance using the calibration curve.
-
Workflow Diagram
Caption: Workflow for Boron Quantification by Spectrophotometry.
Titration
Titration is a classic and cost-effective method for quantifying boric acid, a precursor to this compound. Since boric acid is a weak acid, a polyol such as mannitol is added to form a stronger acidic complex, which can then be accurately titrated with a strong base.[1][22][23][24][25][26][27][28]
Quantitative Data Summary
| Parameter | Value | Reference |
| Instrumentation | Automatic Potentiometric Titrator or Burette with pH meter | [1][22][23][26][27][29] |
| Titrant | Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 mol/L) | [1][22] |
| Complexing Agent | Mannitol | [1][22][23][25][26][27][28] |
| Indicator | pH electrode (potentiometric) or Phenolphthalein (visual) | [1][22][23][26][27][29] |
| Principle | Acid-base neutralization | [1][22][25] |
| Applicable Range | 0.15 to 3.00 g/L of Boric Acid | [1] |
| Precision (RSD) | ~0.25% for 8 mg Boron | [29] |
Experimental Protocol
Objective: To determine the concentration of boric acid in a sample by potentiometric titration with sodium hydroxide in the presence of mannitol.[1][22]
Materials:
-
Automatic titrator or a burette and a pH meter with a combination pH electrode.
-
Standardized 0.1 mol/L NaOH solution.
-
Mannitol solution (e.g., 75 g/L).[1]
-
Boric acid sample.
-
Beakers and magnetic stirrer.
Procedure:
-
Titrant Standardization:
-
Accurately standardize the NaOH solution using a primary standard such as potassium hydrogen phthalate (KHP).[22]
-
-
Sample Preparation:
-
Accurately transfer a known volume or weight of the sample into a beaker.
-
Add a sufficient volume of mannitol solution (e.g., 10 mL for a 20 mL sample).[1]
-
Add deionized water to ensure the pH electrode is properly immersed.
-
-
Titration:
-
Place the beaker on a magnetic stirrer and immerse the pH electrode and the burette tip into the solution.
-
Start the stirrer to ensure the solution is well-mixed.
-
Titrate the sample with the standardized NaOH solution. Record the volume of NaOH added and the corresponding pH values.
-
Continue the titration past the equivalence point, which is observed as a sharp change in pH.
-
-
Data Analysis:
-
Determine the equivalence point from the titration curve (the point of maximum slope on a pH vs. volume plot, or the peak of the first derivative curve).
-
Calculate the concentration of boric acid in the sample using the following formula: Concentration (g/L) = (V_eq × C_NaOH × M_H3BO3) / V_sample Where:
-
V_eq = Volume of NaOH at the equivalence point (L)
-
C_NaOH = Concentration of NaOH (mol/L)
-
M_H3BO3 = Molar mass of boric acid (61.83 g/mol )
-
V_sample = Volume of the sample (L)
-
-
Workflow Diagram
Caption: Workflow for Boric Acid Quantification by Titration.
References
- 1. at.hach.com [at.hach.com]
- 2. IC method for trace borate determination in high-purity waters | Separation Science [sepscience.com]
- 3. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. core.ac.uk [core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osha.gov [osha.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. Ion chromatographic determination of borate in aqueous samples together with other common anions - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Ion chromatographic determination of borate in aqueous samples together with other common anions - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. trigin.pelnus.ac.id [trigin.pelnus.ac.id]
- 16. neliti.com [neliti.com]
- 17. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. researchgate.net [researchgate.net]
- 21. SPECTROPHOTOMETRIC DETERMINATION OF BORON IN FOOD PRODUCTS BY ESTER BORATE DISTILLATION INTO CURCUMIN | Jurnal Kimia (Journal of Chemistry) [ojs.unud.ac.id]
- 22. metrohm.com [metrohm.com]
- 23. researchgate.net [researchgate.net]
- 24. Boron testing methods | U.S. Borax [borax.com]
- 25. uomus.edu.iq [uomus.edu.iq]
- 26. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Determination of boron as boric acid by automatic potentiometric titration [inis.iaea.org]
Application Notes and Protocols: Triethanolamine Borate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethanolamine borate (TEAB), a water-soluble and environmentally benign organoboron compound, has emerged as a versatile and efficient catalyst in organic synthesis. This document provides detailed application notes and experimental protocols for the use of TEAB as a catalyst, with a primary focus on its well-documented role in the cycloaddition of carbon dioxide (CO₂) with epoxides to generate valuable cyclic carbonates. Additionally, protocols for the synthesis of the this compound catalyst are provided.
Introduction to this compound as a Catalyst
This compound is a commercially available, inexpensive, and non-toxic compound that can be readily prepared from boric acid and triethanolamine.[1][2] Its unique structure, featuring a dative bond between the nitrogen and boron atoms, imparts Lewis acidic and basic properties within the same molecule, making it an effective bifunctional catalyst.[1] TEAB is noted for its high thermal stability and water solubility, which facilitates its removal from reaction mixtures, aligning with the principles of green chemistry.[1] While its catalytic activity has been reported in various contexts, including esterification and condensation reactions, its most thoroughly documented application is in the synthesis of cyclic carbonates from epoxides and CO₂.[1][2][3]
Synthesis of this compound Catalyst
The preparation of this compound is a straightforward condensation reaction between triethanolamine and boric acid. Several methods have been reported, and two common protocols are detailed below.
Protocol 2.1: Synthesis in Toluene
This method utilizes toluene as an azeotropic agent to remove water and drive the reaction to completion.
Materials:
-
Boric acid
-
Triethanolamine
-
Toluene
-
Acetonitrile (for recrystallization)
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add equimolar amounts of boric acid and triethanolamine.
-
Add toluene to the flask to suspend the reactants.
-
Set up the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene using a rotary evaporator.
-
The crude product can be purified by recrystallization from hot acetonitrile.
-
Filter the recrystallized solid, wash with cold acetonitrile, and dry under vacuum to yield pure this compound as a white, crystalline solid.[1]
Protocol 2.2: Synthesis in Water
This method offers a greener alternative by using water as the solvent.
Materials:
-
Boric acid (50 mmol)
-
Triethanolamine (50 mmol)
-
Water (3 mL)
-
25 mL round-bottom flask
-
Short path distillation apparatus
-
Heating mantle
-
Acetonitrile (for recrystallization)
Procedure:
-
In a 25 mL round-bottom flask, combine boric acid (50 mmol) and triethanolamine (50 mmol).
-
Add 3 mL of water to aid in dissolving the reactants.
-
Equip the flask with a short path distillation apparatus.
-
Heat the mixture to 120 °C and continue heating until no more water is collected in the receiving flask.
-
After cooling, the resulting solid is recrystallized from acetonitrile to yield the purified product.[4]
Diagram 1: Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. scribd.com [scribd.com]
- 4. Triethanolamine as an inexpensive and efficient catalyst for the green synthesis of novel 1H-pyrazolo[1,2-a]pyridazine-5,8-diones under ultrasound irradiation in water and their antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of Triethanolamine Borate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Triethanolamine borate is an organoboron compound with applications in various industrial fields. Accurate and sensitive quantification of this compound is crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical technique for the determination of volatile and semi-volatile compounds. However, due to the polar nature of this compound, direct GC analysis can be challenging. This application note details a protocol for the analysis of this compound, which is volatile and suitable for GC-MS analysis. The methodology described herein is based on the successful analysis of this compound as a derivatization product of boric acid, providing a sensitive and selective method for its quantification.[1][2][3]
Principle
This method employs a gas chromatograph (GC) to separate this compound from the sample matrix. The separated compound is then introduced into a mass spectrometer (MS) for detection and quantification. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound.[1][2][3]
Application
This method is applicable for the quantitative analysis of this compound in various sample matrices, provided that appropriate sample preparation is performed to ensure compatibility with the GC-MS system.
Experimental Protocols
Reagents and Materials
-
This compound standard
-
Solvent for sample dissolution (e.g., Dichloromethane, Hexane)[4]
-
Anhydrous Sodium Sulfate (for drying organic extracts)
-
Glass vials with PTFE-lined caps
-
Microsyringes
-
GC-MS grade solvents and reagents
Instrumentation
A standard gas chromatograph coupled with a mass spectrometer is required. The following instrumental parameters have been shown to be effective for the analysis of this compound.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC Column | RTX-5 amine (15 m x 0.32 mm i.d., 1 µm df) or similar[5] |
| Injection Mode | Splitless or High Split Injection[6] |
| Injector Temperature | 250 °C (typical, may require optimization) |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial: 60 °C, hold for 1 min; Ramp: 20 °C/min to 280 °C, hold for 5 min (example, requires optimization) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined from the mass spectrum of this compound |
Standard Preparation
Prepare a stock solution of this compound in a suitable volatile organic solvent (e.g., dichloromethane). From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range. A typical calibration curve range for a similar analysis was 0.01 µg/mL to 10.0 µg/mL.[2][3]
Sample Preparation
The sample preparation method will vary depending on the matrix. For a liquid sample, a simple dilution with a suitable organic solvent may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the this compound and remove interfering substances.[4]
General Liquid-Liquid Extraction Protocol:
-
To a known volume of the aqueous sample, add an equal volume of an immiscible organic solvent (e.g., dichloromethane).
-
Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Allow the layers to separate.
-
Carefully transfer the organic layer to a clean vial.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
The extract is now ready for GC-MS analysis.
GC-MS Analysis
-
Inject a fixed volume (e.g., 1 µL) of the prepared standards and samples into the GC-MS system.
-
Acquire the data in SIM mode.
-
Integrate the peak area of the characteristic ion(s) for this compound.
Quantification
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative performance data from a study involving the GC-MS analysis of this compound formed from the derivatization of boric acid. This data provides an expected range of performance for the described method.
Table 2: Quantitative Performance Data
| Parameter | Result |
| Calibration Curve Range | 0.01 µg/mL to 10.0 µg/mL[2][3] |
| Correlation Coefficient (r²) | 0.9988[2][3] |
| Limit of Detection (LOD) | 0.04 µg/L (as boric acid)[2][3] |
| Reproducibility | High reproducibility reported[1][2][3] |
Diagrams
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The described GC-MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of this compound. Proper sample preparation and optimization of instrumental parameters are key to achieving accurate and precise results. The use of SIM mode significantly enhances the performance of the method, making it suitable for trace-level analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scioninstruments.com [scioninstruments.com]
- 5. osha.gov [osha.gov]
- 6. Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus | Phenomenex [phenomenex.com]
Application Notes and Protocols for Triethanolamine Borate as a pH Buffer in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine borate (TEA-B) is a versatile and stable buffering agent formed from the reaction of triethanolamine and boric acid.[1] This buffer system offers a broad and effective buffering range, making it a suitable choice for a variety of biological assays, including enzyme kinetics and immunoassays. Its properties, such as good stability in aqueous solutions, make it an attractive alternative to more common biological buffers like Tris.[2][3] This document provides detailed application notes and protocols for the preparation and use of this compound buffer in key biological assays.
Properties of this compound Buffer
Triethanolamine (TEA) is a tertiary amine with a pKa of approximately 7.77 at 25°C, providing effective buffering capacity in the physiological pH range of 7.0 to 8.5.[4] When combined with boric acid, it forms a stable complex, this compound, which extends the buffering range.[2] The formation of a dative bond between the nitrogen of triethanolamine and the boron atom contributes to the stability of this complex in aqueous solutions.[3]
Quantitative Data Summary
The following tables summarize the key properties of triethanolamine and borate-containing buffers for easy comparison.
| Property | Triethanolamine (TEA) | Tris(hydroxymethyl)aminomethane (Tris) |
| pKa (25°C) | 7.77 | 8.06 |
| Effective Buffering Range | pH 7.0 - 8.5 | pH 7.5 - 9.0 |
| Molecular Weight | 149.19 g/mol | 121.14 g/mol |
| Temperature Dependence (d(pKa)/dT) | -0.016 | -0.028 |
| Notes | Can form complexes with some metal ions. | A primary amine that can react with certain reagents. |
| Property | Boric Acid |
| pKa1 (25°C) | 9.23 |
| Effective Buffering Range | pH 8.5 - 10.2 |
| Molecular Weight | 61.83 g/mol |
| Temperature Dependence (d(pKa)/dT) | -0.008 |
| Notes | Can form complexes with diols, including sugars and some biomolecules. |
Experimental Protocols
Preparation of 1 M this compound (TEA-B) Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound, which can be diluted to the desired working concentration and pH for various applications.
Materials:
-
Triethanolamine (TEA)
-
Boric Acid (H₃BO₃)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flask (1 L)
Procedure:
-
To a 1 L beaker containing approximately 800 mL of deionized water, add 149.19 g of triethanolamine (for a final concentration of 1 M).
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the triethanolamine is completely dissolved.
-
Slowly add 61.83 g of boric acid (for a 1:1 molar ratio) to the solution while stirring continuously. The reaction may be slightly exothermic.
-
Allow the solution to mix thoroughly until all the boric acid has dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Adjust the pH of the solution to the desired level (typically between 7.5 and 9.0) by slowly adding concentrated HCl or NaOH. Monitor the pH closely.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Store the 1 M TEA-B stock solution at room temperature.
Application in Enzyme Kinetics: Alkaline Phosphatase Assay
This protocol outlines the use of a this compound buffer for determining the activity of alkaline phosphatase (ALP). The buffer provides a stable alkaline environment optimal for ALP activity.
Materials:
-
This compound (TEA-B) buffer, 1.0 M, pH 9.8 (at 37°C)
-
p-Nitrophenyl phosphate (pNPP), 0.67 M solution
-
Magnesium chloride (MgCl₂), 1 M solution
-
Alkaline Phosphatase (diluted to a suitable concentration)
-
Spectrophotometer and cuvettes
-
Water bath (37°C)
Procedure:
-
Prepare the Assay Buffer: To prepare 100 mL of 1.0 M TEA-B assay buffer (pH 9.8 at 37°C), take an appropriate volume of the 1 M TEA-B stock solution and add 50 µL of 1 M MgCl₂. Place the solution in a 37°C water bath and adjust the pH to 9.8 with HCl or NaOH. Bring the final volume to 100 mL with deionized water.
-
Prepare the Reaction Mixture: In a cuvette, combine 3.0 mL of the 1.0 M TEA-B assay buffer and 0.1 mL of the 0.67 M pNPP solution.
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer set at 37°C to allow the temperature to equilibrate.
-
Enzyme Addition and Measurement: Initiate the reaction by adding 0.1 mL of the diluted alkaline phosphatase solution to the cuvette.
-
Immediately mix the contents by gentle inversion.
-
Measure the increase in absorbance at 405 nm over a period of 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Plot the absorbance at 405 nm against time. Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA/min). Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol (18,500 M⁻¹cm⁻¹ at pH 9.8).
Application in Immunoassays: Indirect ELISA Protocol
This protocol describes the use of a this compound buffer as a coating buffer in an indirect Enzyme-Linked Immunosorbent Assay (ELISA). The alkaline pH of the buffer facilitates the adsorption of antigens to the microplate surface.
Materials:
-
This compound (TEA-B) buffer, 50 mM, pH 9.0
-
Antigen solution
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well ELISA plates
-
Plate washer and reader
Procedure:
-
Antigen Coating: Dilute the antigen to the desired concentration in 50 mM TEA-B buffer (pH 9.0). Add 100 µL of the diluted antigen to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Visualizations
Caption: Workflow for preparing 1 M this compound stock solution.
References
Application Notes and Protocols for Triethanolamine Borate in Industrial Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine borate is a versatile compound utilized in the formulation of industrial coatings to enhance performance and durability. It primarily functions as a corrosion inhibitor and can also act as a curing agent for epoxy resins. Its multifaceted properties, including improving adhesion, providing pH buffering, and contributing to flame retardancy, make it a valuable additive in various coating systems, from traditional solvent-borne epoxies to modern water-based formulations. These application notes provide detailed protocols for the incorporation and evaluation of this compound in industrial coatings.
Key Functions and Benefits
This compound offers several advantages in the formulation of industrial coatings:
-
Corrosion Inhibition: It provides excellent protection for metallic substrates. The borate component acts as an anodic inhibitor, forming a passive layer on the metal surface, while the triethanolamine component functions as a cathodic inhibitor. This dual-action mechanism effectively prevents common forms of corrosion.
-
Curing Agent for Epoxy Resins: this compound can act as a hardening agent for epoxy resins, contributing to the cross-linking of the polymer matrix. This results in coatings with excellent chemical stability, high resistance to moisture, and superior adhesive qualities.[1]
-
pH Buffering: It helps to maintain a stable pH in the coating formulation, which is particularly important for water-based systems to ensure stability and prevent issues like flash rusting on steel substrates.
-
Improved Adhesion: By interacting with the substrate surface and the coating binder, this compound can enhance the adhesion of the coating to the metal.
-
Flame Retardancy: Borates, in general, are known to have flame-retardant properties, and this compound can contribute to the fire resistance of the final coating.
Data Presentation: Performance of Coatings
While specific quantitative data for coatings formulated with this compound is not widely published in comparative tables, the following tables provide an illustrative representation of the expected performance improvements based on the known effects of amine and borate-based corrosion inhibitors.
Table 1: Corrosion Resistance Performance (ASTM B117 Salt Spray Test)
| Coating System | Additive | Scribe Creep (mm) after 1000 hours | Blistering (ASTM D714) | Rust Grade (ASTM D610) |
| Epoxy Primer | None (Control) | 5-7 | 6-F | 4-G |
| Epoxy Primer | This compound (2% by weight) | 1-2 | 9-F | 8-G |
| Water-based Acrylic | None (Control) | 6-8 | 4-M | 3-G |
| Water-based Acrylic | This compound (2% by weight) | 2-3 | 8-F | 7-G |
Table 2: Adhesion Performance (ASTM D4541 Pull-Off Adhesion Test)
| Coating System | Additive | Adhesion Strength (MPa) | Failure Mode |
| Epoxy Primer on Steel | None (Control) | 5.5 | 60% Adhesive, 40% Cohesive |
| Epoxy Primer on Steel | This compound (2% by weight) | 8.0 | 90% Cohesive |
| Water-based Acrylic on Aluminum | None (Control) | 3.5 | 70% Adhesive, 30% Cohesive |
| Water-based Acrylic on Aluminum | This compound (2% by weight) | 5.0 | 85% Cohesive |
Table 3: Drying Time (ASTM D1640)
| Coating System | Additive | Set-to-Touch (hours) | Dry-Through (hours) |
| Alkyd Enamel | None (Control) | 4 | 12 |
| Alkyd Enamel | This compound (1% by weight) | 3.5 | 10 |
Experimental Protocols
Protocol 1: Formulation of a Two-Component Epoxy Primer with this compound
This protocol describes the preparation of a standard two-component epoxy primer and a variation containing this compound as a corrosion inhibitor.
Materials:
-
Bisphenol A epoxy resin (e.g., EPON 828 or equivalent)
-
Polyamide curing agent (e.g., Ancamide 220 or equivalent)
-
Titanium dioxide (TiO2) and other pigments/fillers as required
-
Solvents (e.g., xylene, methyl isobutyl ketone)
-
This compound
-
High-speed disperser
-
Mixing vessels
-
Steel panels for coating application
Procedure:
-
Pigment Dispersion (Part A):
-
In a mixing vessel, combine the epoxy resin and a portion of the solvent.
-
Under slow agitation, gradually add the pigments and fillers (e.g., TiO2, talc).
-
Increase the speed of the high-speed disperser to achieve a Hegman grind of 6-7, ensuring proper pigment dispersion.
-
Add the remaining solvent and mix until uniform.
-
For the modified formulation: Add this compound (typically 1-3% of the total formulation weight) to the pigment paste and disperse for an additional 10-15 minutes.
-
-
Letdown (Part A):
-
Reduce the mixing speed and add any remaining resin and additives.
-
Mix until the entire batch is homogeneous.
-
-
Curing Agent (Part B):
-
The polyamide curing agent is supplied as Part B.
-
-
Mixing and Application:
-
Just before application, mix Part A and Part B in the recommended ratio (e.g., 4:1 by volume).
-
Allow for a 15-30 minute induction time (sweat-in) if required by the curing agent manufacturer.
-
Apply the coating to prepared steel panels using a spray gun or other suitable method to the desired dry film thickness.
-
Cure the coated panels at ambient temperature (e.g., 25°C and 50% relative humidity) for 7 days before testing.
-
Protocol 2: Evaluation of Corrosion Resistance (ASTM B117)
This protocol outlines the procedure for testing the corrosion resistance of the prepared coatings.
Apparatus:
-
Salt spray cabinet conforming to ASTM B117.
-
Scribing tool.
-
Calibrated calipers.
Procedure:
-
Sample Preparation:
-
Use the cured coated panels from Protocol 1.
-
Scribe an "X" through the coating to the metal substrate on each panel.
-
-
Exposure:
-
Place the panels in the salt spray cabinet at an angle of 15-30 degrees from the vertical.
-
Expose the panels to a continuous spray of 5% NaCl solution at 35°C.
-
-
Evaluation:
-
Periodically inspect the panels (e.g., every 240 hours) for signs of corrosion.
-
Evaluate the degree of blistering according to ASTM D714.
-
Assess the degree of rusting according to ASTM D610.
-
Measure the creepage of corrosion from the scribe using calipers.
-
Continue the test for a predetermined duration (e.g., 1000 hours) or until a specified level of failure is reached.
-
Protocol 3: Evaluation of Adhesion (ASTM D4541)
This protocol describes the measurement of the pull-off adhesion strength of the coatings.
Apparatus:
-
Portable pull-off adhesion tester.
-
Loading fixtures (dollies).
-
Adhesive for bonding the dollies to the coating.
-
Cutting tool for scoring around the dolly.
Procedure:
-
Test Area Preparation:
-
Select a flat, smooth area on the cured coated panel.
-
Clean the surface of the coating and the dolly.
-
-
Dolly Adhesion:
-
Apply a suitable adhesive to the base of the dolly.
-
Press the dolly onto the coated surface and remove any excess adhesive.
-
Allow the adhesive to cure completely as per the manufacturer's instructions.
-
-
Scoring:
-
Once the adhesive is cured, use a cutting tool to score through the coating around the base of the dolly to isolate the test area.
-
-
Pull-Off Test:
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a steady rate.
-
Record the force at which the dolly and coating are detached from the substrate.
-
Examine the dolly and the test surface to determine the nature of the failure (adhesive, cohesive, or glue failure).
-
Visualizations
Caption: Workflow for formulating, applying, and testing industrial coatings with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Triethanolamine Borate Synthesis
Welcome to the technical support center for the synthesis of triethanolamine borate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common methods for synthesizing this compound involve the reaction of triethanolamine with either boric acid or trimethyl borate.[1][2][3]
Q2: What is the general chemical reaction for the synthesis of this compound from boric acid and triethanolamine?
The reaction is an esterification where triethanolamine reacts with boric acid to form this compound and water as a byproduct.[4][5] The reaction is typically exothermic.[4][5]
Q3: Why is the removal of water important during the synthesis?
The synthesis of this compound from boric acid and triethanolamine is a condensation reaction that produces water.[1][4][5] According to Le Chatelier's principle, removing water from the reaction mixture will shift the equilibrium towards the formation of the product, thereby increasing the yield.
Q4: What methods can be used to remove water from the reaction?
Common methods for water removal include:
-
Azeotropic distillation: A solvent that forms an azeotrope with water (e.g., toluene, benzene, xylene) is used to carry the water away as it is formed.[1][6]
-
Heating under vacuum: The reaction can be heated under vacuum to drive off the water.[7][8]
-
Heating with a short path distillation apparatus: This setup allows for the continuous removal of water as it is formed, especially in solvent-free reactions.[9]
Q5: What are some common solvents used in the synthesis of this compound?
Toluene is a frequently used solvent for azeotropic distillation.[1][3][6] Other solvents and solvent systems that have been explored include benzene, petroleum ether, dimethylbenzene, isopropanol/2-butanol mixtures, and a two-liquid system of a hydrocarbon (like xylene or an aliphatic petroleum naphtha) and a saturated monohydric alcohol (like n-butanol or cyclohexyl alcohol).[1][6][8]
Q6: How can the purity of the final product be improved?
Recrystallization is a common method for purifying crude this compound. Acetonitrile is a frequently cited solvent for recrystallization.[1][3][7][8][9] Sublimation under vacuum is another technique that can be used for purification.[1][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring the amount of water collected during azeotropic distillation; it should match the theoretical amount.[4] - Optimize the reaction time. A study found that a 2-hour reaction time was optimal for their specific conditions.[1] |
| Unfavorable reactant ratio. | - The optimal molar ratio of boric acid to triethanolamine has been reported to be 1:1.[1] | |
| Inefficient water removal. | - Select an appropriate water-carrying agent. Toluene has been shown to give a better yield compared to ethyl acetate, benzene, petroleum ether, and dimethylbenzene in one study.[1] - Ensure the distillation apparatus is set up correctly for efficient removal of the water azeotrope. | |
| Product is a thick, sticky liquid instead of a solid | This can be the expected product form in some synthesis methods, particularly solvent-free reactions at high temperatures.[4] | - If a solid product is desired, consider a synthesis method that utilizes a solvent and azeotropic water removal, followed by recrystallization.[1][6] |
| Foaming of the reaction mixture | The reaction between boric acid and triethanolamine can cause foaming, especially in solvent-free, high-temperature syntheses.[4] | - To manage foaming, it is recommended to use only 60% to 70% of the reactor's volume.[4] |
| Formation of large, hard crystalline chunks | This can occur in solvent-free or vacuum heating methods, making the product difficult to remove from the reactor and purify.[8] | - Employing a two-liquid solvent system, where one solvent dissolves the reactants and the other dissolves both reactants and the product, can help to produce discrete, individual crystals that are easier to handle.[8][10] |
| Product contamination | Impurities from starting materials or side reactions. | - Use reagents of analytical grade.[1][6] - Purify the crude product by recrystallization from a suitable solvent like acetonitrile or by vacuum sublimation.[1][7][8] |
Data Presentation: Comparison of Synthesis Methods
| Method | Reactants | Solvent/Conditions | Reported Yield | Reference |
| Azeotropic Distillation | Boric Acid, Triethanolamine | Toluene | 82.46% | [1] |
| Azeotropic Distillation | Trimethyl Borate, Triethanolamine | Toluene | 86.6% | [3] |
| Solvent-free | Boric Acid, Triethanolamine | 114 °C | - | [4][5] |
| Short Path Distillation | Boric Acid, Triethanolamine | Water (to facilitate solubility), 120 °C | 70% | [9] |
| Two-Liquid Solvent System | Boric Acid, Triethanolamine | n-Butanol and Aliphatic Petroleum Naphtha | High Yield | [8] |
Experimental Protocols
Method 1: Synthesis via Azeotropic Distillation with Toluene
This protocol is based on a study that optimized reaction conditions to achieve a high yield.[1]
-
To a 250 ml three-necked, round-bottomed flask equipped with a stirrer and a Dean-Stark apparatus, add triethanolamine and toluene.
-
Begin stirring the solution and add boric acid.
-
Gradually heat the mixture to reflux.
-
Continuously remove the water formed during the reaction via azeotropic distillation with toluene.
-
Continue the reaction until the calculated amount of water for complete esterification has been collected. The optimal reaction time has been reported as 2 hours with a 1:1 molar ratio of boric acid to triethanolamine and 25 ml of toluene.[1]
-
After the reaction is complete, evaporate the toluene.
-
Purify the crude product by recrystallization from acetonitrile.
-
Isolate the purified white solid product by filtration and dry it under a vacuum.
Method 2: Synthesis using Trimethyl Borate
This method utilizes trimethyl borate as the boron source.[3]
-
In a reaction vessel, add 0.6 mol of trimethyl borate, 0.5 mol of triethanolamine, and 300g of toluene.
-
Slowly heat the mixture to reflux and maintain for 1 hour.
-
Distill off the methanol byproduct and toluene at normal pressure (65-100 °C).
-
Monitor the reaction progress using gas chromatography (GC).
-
Once the reaction is complete, concentrate the solution under reduced pressure until no more liquid distills off.
-
Add acetonitrile to the residue to recrystallize the product.
-
Filter and dry the resulting white solid to obtain the final product.
Visualizations
Chemical Reaction Pathway
Caption: Synthesis of this compound.
Experimental Workflow for Azeotropic Synthesis
Caption: Azeotropic Synthesis Workflow.
References
- 1. Synthesis and Characterization of this compound | Scientific.Net [scientific.net]
- 2. chembk.com [chembk.com]
- 3. Cas 283-56-7,this compound | lookchem [lookchem.com]
- 4. WO1997009332A1 - Triethanolaminetriborate, a compound of boric (iii) acid and triethanolamine with high content of borate component, highly soluble in water and in some organic solvents - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. researchgate.net [researchgate.net]
- 7. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]
- 8. US2785192A - Method of preparation of this compound - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Purity Analysis of Synthesized Triethanolamine Borate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purity analysis of synthesized triethanolamine borate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized? A1: this compound, also known as boratrane, is an organoboron compound formed by the esterification reaction between triethanolamine and boric acid.[1][2] The synthesis typically involves heating the two reactants, often in a solvent like toluene, to facilitate the removal of water via azeotropic distillation.[3] The crude product is then purified, commonly by recrystallization from a solvent such as acetonitrile.[2][4]
Q2: What are the expected purity levels and physical properties of synthesized this compound? A2: High-purity this compound should be a white, crystalline solid.[2] Purity is typically expected to be ≥97-99%. The melting point is an important indicator of purity; literature values are often in the range of 234-236°C.[5] Significant deviations from this range may indicate the presence of impurities.
Q3: What are the most common impurities found in synthesized this compound? A3: Impurities can arise from the starting materials, the synthesis process, or degradation. It is crucial to use high-purity starting materials to minimize impurities.[3] A summary of potential impurities is provided in the table below.
Q4: Which analytical techniques are most suitable for assessing the purity of this compound? A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
Spectroscopy (FTIR and NMR): Ideal for structural confirmation and identification.[2]
-
Chromatography (GC or HPLC): Used for separating and quantifying the main component and any organic impurities.[6][7]
-
Karl Fischer Titration: The gold standard for determining residual water content.[8][9]
-
Thermal Analysis (DSC): Useful for determining the melting point and assessing thermal stability.[3]
Q5: How should this compound samples be stored to maintain purity? A5: this compound, like other borate esters, can be susceptible to hydrolysis.[3][10] Samples should be stored in tightly sealed containers in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect them from atmospheric moisture.
Data Presentation: Impurities and Analytical Techniques
Table 1: Common Potential Impurities in Synthesized this compound
| Impurity Category | Specific Example(s) | Likely Origin | Recommended Analytical Technique(s) |
| Starting Materials | Boric Acid, Triethanolamine | Incomplete reaction | HPLC, ¹H NMR, Titration |
| Related Substances | Monoethanolamine (MEA), Diethanolamine (DEA) | Impurities in triethanolamine starting material | GC (of starting material), HPLC[11] |
| Reaction By-products | Water | Esterification reaction | Karl Fischer Titration[8] |
| Side Products | Polymeric borate esters | Non-stoichiometric reaction conditions | Size Exclusion Chromatography (SEC), MS[12] |
| Residual Solvents | Toluene, Acetonitrile, Pyridine | Synthesis and purification steps | Headspace GC-MS |
| Degradation Products | Boric Acid, Triethanolamine | Hydrolysis upon exposure to moisture | HPLC, ¹H NMR, Karl Fischer Titration[13] |
Table 2: Key Spectroscopic Data for this compound
| Technique | Parameter | Observed Value / Characteristic Peak(s) | Reference |
| ¹H NMR | Chemical Shift (CDCl₃, 500 MHz) | δ = 3.65 (t, 6H), 3.04 (t, 6H) | [4] |
| ¹³C NMR | Chemical Shift (CDCl₃, 125 MHz) | δ = 62.1, 59.3 | [4] |
| FTIR | Wavenumber (cm⁻¹) | 2988, 2853 (C-H stretch), 1160 (B-O stretch), 1115, 1063 (C-N, C-O stretch) | [4] |
Troubleshooting Guide
Q: My final product has a low melting point and a broad melting range. What is the likely cause? A: This is a classic indicator of impurity. The most common culprits are residual solvents, unreacted starting materials, or excess water.
-
Action 1: Dry the sample under a high vacuum to remove any volatile solvents.
-
Action 2: Perform Karl Fischer titration to quantify the water content. If high, the synthesis may have been incomplete, or the product may have been exposed to moisture.[8]
-
Action 3: Analyze the sample by ¹H NMR or HPLC to check for the presence of unreacted triethanolamine or boric acid.
-
Action 4: If purity is still low, re-purify the material by recrystallization.[2]
Q: I see unexpected peaks in my HPLC or GC chromatogram. How do I identify them? A: Unexpected peaks are likely impurities.
-
Step 1: Check for carryover by running a blank injection (solvent only).
-
Step 2: If possible, use a mass spectrometer (GC-MS or LC-MS) to get mass information on the unknown peaks, which can help in identification.[6][14]
-
Step 3: Inject standards of likely impurities (e.g., triethanolamine, boric acid, diethanolamine) to see if their retention times match the unknown peaks.
-
Step 4: Review the synthesis procedure. The identity of the solvents used for reaction and purification are prime candidates for residual solvent peaks.
Q: My purity assay by titration is lower than expected. What could be the issue? A: A low assay value suggests that less of the active molecule is present than anticipated.
-
Check for Moisture: Water can interfere with certain titrations and also indicates that the product may have hydrolyzed. Perform a Karl Fischer titration to get an accurate water content.[15]
-
Verify Titration Method: Ensure the titrant has been recently standardized and that the correct endpoint detection method (e.g., potentiometric or colorimetric) is being used properly. For non-aqueous titrations, atmospheric moisture can be a significant source of error.[11]
-
Consider Impurities: Non-basic impurities will not be detected by an acid-base titration, leading to a falsely high purity reading if calculated by difference, but acidic impurities could consume the titrant. A chromatographic method (HPLC/GC) will provide a more accurate profile of all components.
Visualized Workflows and Logic
Here are diagrams illustrating the typical workflows for purity analysis and troubleshooting.
Caption: A standard workflow for the complete purity analysis of a synthesized sample.
Caption: A decision tree for troubleshooting unexpectedly low purity results.
Experimental Protocols
Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration
This method is suitable for samples with a water content expected to be above 0.1%.[8]
-
Apparatus: Automatic volumetric Karl Fischer titrator.
-
Reagents:
-
Volumetric Karl Fischer reagent (one-component or two-component system).
-
Anhydrous methanol or a suitable solvent for this compound.
-
Water standard (e.g., Di-sodium tartrate dihydrate or a commercial water standard).
-
-
Titrant Standardization: a. Add a sufficient volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent. b. Accurately weigh a suitable amount of water standard (e.g., 50-100 mg of sodium tartrate dihydrate) and add it to the vessel.[16] c. Titrate with the Karl Fischer reagent to the endpoint. d. Calculate the water equivalence factor (F) of the reagent in mg/mL.
-
Sample Analysis: a. Tare the titration vessel after ensuring the solvent is at a stable, dry endpoint. b. Accurately weigh and add approximately 200-500 mg of the this compound sample to the vessel. c. Allow the sample to dissolve completely while stirring. d. Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.[16] e. Record the volume of titrant consumed (V).
-
Calculation:
-
Water Content (%) = (V × F) / (Weight of sample in mg) × 100
-
Protocol 2: Structural Confirmation by FTIR Spectroscopy
-
Apparatus: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
-
Sample Preparation (ATR Method): a. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Collect a background spectrum. c. Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal. d. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: a. Scan the sample over the range of 4000-400 cm⁻¹. b. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Analysis: a. Process the spectrum (e.g., baseline correction, ATR correction if necessary). b. Compare the obtained spectrum with a known reference spectrum or identify characteristic peaks for B-O, C-O, C-N, and C-H bonds to confirm the structure.[4][17]
Protocol 3: Purity Assessment by ¹H NMR Spectroscopy
-
Apparatus: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: a. Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4] c. Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane - TMS, at 0 ppm). d. Cap the tube and gently agitate until the sample is fully dissolved.
-
Data Acquisition: a. Place the NMR tube in the spectrometer. b. Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Analysis: a. Process the spectrum (phasing, baseline correction, and integration). b. Confirm the presence of the characteristic triplet signals around δ 3.65 and 3.04 ppm.[4] c. Integrate the peaks corresponding to the product and any visible impurity peaks (e.g., residual solvents or unreacted triethanolamine). d. Calculate the relative purity by comparing the integration values of the product peaks to those of the impurities.
References
- 1. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of this compound | Scientific.Net [scientific.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cas 283-56-7,this compound | lookchem [lookchem.com]
- 8. Karl Fischer water content titration - Scharlab [scharlab.com]
- 9. mt.com [mt.com]
- 10. Borate esters - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. US2785192A - Method of preparation of this compound - Google Patents [patents.google.com]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 17. This compound | C6H12BNO3 | CID 84862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing hydrolysis of triethanolamine borate in aqueous solutions
Welcome to the Technical Support Center for triethanolamine borate (TEAB). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TEAB) and why is its stability in water important?
A1: this compound is a coordination complex formed from the reaction of triethanolamine and boric acid. It features a cage-like structure with a dative bond between the nitrogen and boron atoms, which contributes to its stability.[1][2] In aqueous solutions, TEAB can undergo hydrolysis, breaking down into its constituents: triethanolamine and boric acid.[3][4] This degradation can alter the chemical and physical properties of a formulation, leading to loss of efficacy, changes in pH, and potential precipitation of boric acid due to its lower solubility. Maintaining the stability of TEAB is therefore crucial for consistent and reliable experimental outcomes.
Q2: What is the primary cause of TEAB degradation in aqueous solutions?
A2: The primary cause of TEAB degradation is hydrolysis, a chemical reaction where water molecules break the ester bonds and the dative B-N bond of the TEAB molecule.[3][4] This process is reversible and is significantly influenced by the pH of the solution.
Q3: Over what pH range is this compound considered stable?
A3: Studies utilizing ¹¹B NMR spectroscopy have shown that this compound is stable in aqueous solutions across a pH range of 6.7 to 10.9.[3] Within this range, the equilibrium favors the intact TEAB complex. Outside of this range, the rate of hydrolysis increases.
Q4: How does temperature affect the stability of TEAB solutions?
A4: While the primary factor for hydrolytic stability is pH, temperature can influence the stability of the solution in other ways. Boric acid, a product of TEAB hydrolysis, has a solubility that is highly dependent on temperature. A decrease in temperature can cause boric acid to precipitate out of solution if the concentration is high enough, leading to cloudiness or the formation of crystals.[5]
Troubleshooting Guide
This guide addresses specific issues that you may encounter with your this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution appears cloudy or has formed a white precipitate. | 1. Hydrolysis due to incorrect pH: The pH of the solution may be outside the stable range of 6.7-10.9, causing TEAB to hydrolyze into boric acid, which has limited solubility. 2. Temperature-related precipitation: If the solution is saturated or near-saturated, a drop in temperature can cause the less soluble boric acid (a hydrolysis product) or TEAB itself to precipitate.[5] 3. Concentration exceeds solubility: The concentration of TEAB may be too high for the given temperature. | 1. Verify and adjust pH: Use a calibrated pH meter to check the solution's pH. If it is outside the 6.7-10.9 range, adjust it using a dilute acid (e.g., HCl) or base (e.g., NaOH) while stirring. 2. Gentle warming and filtration: Warm the solution gently while stirring to redissolve the precipitate. If it redissolves, store the solution at a stable temperature to prevent recurrence. If it does not, the precipitate is likely boric acid from hydrolysis. Consider filtering the solution and adjusting the pH of the filtrate. 3. Dilute the solution: If solubility is the issue, dilute the solution to a concentration known to be stable at your working temperature. |
| The pH of the solution is drifting over time. | 1. Absorption of atmospheric CO₂: Alkaline solutions (pH > 7) can absorb carbon dioxide from the air, forming carbonic acid, which will lower the pH.[5] 2. Progressive hydrolysis: If the initial pH was borderline stable, slow hydrolysis may be occurring, releasing triethanolamine (basic) and boric acid (acidic), which can shift the pH. | 1. Store in airtight containers: Minimize contact with the atmosphere by storing solutions in tightly sealed containers.[5] 2. Use freshly prepared solutions: For pH-sensitive experiments, it is best to use solutions that have been recently prepared. 3. Re-buffer if necessary: If the solution is critical and has drifted, you may be able to carefully re-adjust the pH, but be aware that some hydrolysis may have already occurred. |
Experimental Protocols
Protocol 1: Monitoring TEAB Hydrolysis via GC-MS Analysis of Boric Acid
This protocol is adapted from a method for the quantitative analysis of boric acid and can be used to determine the extent of TEAB hydrolysis by measuring the concentration of free boric acid.[6]
Objective: To quantify the amount of boric acid in a TEAB solution as an indicator of hydrolysis.
Methodology:
-
Sample Preparation:
-
Take a known volume of your aqueous TEAB solution.
-
If necessary, dilute the sample with deionized water to ensure the boric acid concentration falls within the calibration range.
-
-
Derivatization:
-
To a specific volume of the sample (e.g., 1 mL), add an excess of triethanolamine.
-
The reaction converts the non-volatile boric acid into the volatile this compound, which can be analyzed by GC.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A suitable capillary column for volatile amine compounds (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification of the characteristic ions of TEAB.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of boric acid that have been subjected to the same derivatization procedure.
-
Calculate the concentration of boric acid in your sample by comparing its peak area to the calibration curve.
-
Protocol 2: Visual and Titrimetric Assessment of Hydrolytic Stability
This protocol provides a simpler, semi-quantitative method to assess the stability of borate esters.[7]
Objective: To determine the relative hydrolytic stability of a TEAB solution under specific conditions (e.g., different pH, temperature).
Methodology:
-
Turbidity Test (Visual Assessment):
-
Prepare several samples of your TEAB solution under the different conditions you wish to test (e.g., pH 5, 7, 9).
-
Store the samples in clear, sealed vials at a constant temperature.
-
Visually inspect the samples at regular intervals against a dark background.
-
Record the time it takes for the solution to become turbid. Turbidity indicates the formation of insoluble boric acid due to hydrolysis.[7] A longer time to turbidity indicates greater stability.
-
-
Half-Life Determination (Titrimetric Method):
-
Prepare a solution of your TEAB in a beaker.
-
Add a mixture of water and glycerin, along with a phenolphthalein indicator and a known amount of NaOH solution.[7]
-
Continuously stir the solution. The hydrolysis of the borate ester will consume the NaOH.
-
Record the time it takes for the pink color of the phenolphthalein to disappear. This time can be used to compare the relative hydrolysis rates under different conditions.[7]
-
Visualizations
The following diagrams illustrate key concepts related to the hydrolysis of this compound.
Caption: Reversible hydrolysis pathway of this compound.
Caption: Troubleshooting flowchart for cloudy TEAB solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lewis Adduct-Dissociating Hydrolysis of Boratrane for Water-Triggered Dehydration of Copolymers with a Hydrophobic Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Triethanolamine Borate in Nonpolar Solvents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving triethanolamine borate (TEOAB) in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in nonpolar solvents?
This compound is a polar molecule due to the presence of nitrogen and oxygen atoms, which create a significant dipole moment. Nonpolar solvents, such as hexane and toluene, are composed of molecules with very low or no dipole moments. Following the principle of "like dissolves like," polar solutes have low solubility in nonpolar solvents because the solute-solvent interactions are much weaker than the strong intermolecular forces within the polar solute itself.
Q2: What are the general approaches to improve the solubility of this compound in nonpolar solvents?
There are three primary strategies to enhance the solubility or dispersion of this compound in nonpolar media:
-
Physical Methods: Modifying the physical conditions of the dissolution process.
-
Use of Additives: Incorporating agents like cosolvents or surfactants to modify the solvent system.
-
Chemical Modification: Altering the chemical structure of this compound to increase its lipophilicity.
Troubleshooting Guides
Issue 1: this compound does not dissolve in my nonpolar solvent.
Cause: Inherent low solubility of polar TEOAB in a nonpolar medium.
Solutions:
-
Heating: Gently heating the solvent can increase the kinetic energy of both the solvent and solute molecules, potentially overcoming the intermolecular forces and improving solubility. Proceed with caution and ensure adequate ventilation, especially with volatile solvents.
-
Sonication: Using an ultrasonic bath can help break down agglomerates of the solid TEOAB, increasing the surface area available for solvation.
-
Cosolvents: Introduce a small amount of a polar aprotic or protic solvent that is miscible with your nonpolar solvent. This can create a microenvironment more favorable for dissolving TEOAB.
Experimental Protocol: Solubility Enhancement with a Cosolvent
-
Begin by preparing a saturated solution of TEOAB in your chosen nonpolar solvent at room temperature.
-
Gradually add a cosolvent (e.g., isopropanol, 2-butanol) dropwise to the mixture while stirring vigorously.
-
Observe for any increase in the dissolution of the solid TEOAB.
-
Continue adding the cosolvent until the TEOAB is fully dissolved or until you have reached the maximum desired concentration of the cosolvent.
-
Note the final ratio of the nonpolar solvent to the cosolvent required for complete dissolution. Research has shown that a 3:1 isopropanol/2-butanol mixture can be an effective solvent medium for the synthesis of TEOAB, suggesting its utility as a cosolvent system.[1]
Issue 2: My mixture of this compound and nonpolar solvent is cloudy and unstable.
Cause: The TEOAB is not truly dissolved but is instead a fine suspension that is prone to settling.
Solution: Using Surfactants to Create a Stable Dispersion (Microemulsion)
Surfactants can be used to create a stable dispersion of TEOAB in a nonpolar solvent. Non-ionic surfactants like Span and Tween are commonly used for this purpose.[2][3] The choice of surfactant is guided by the Hydrophilic-Lipophilic Balance (HLB) value, which indicates the surfactant's solubility in water versus oil. For a water-in-oil (W/O) emulsion, where you are dispersing a polar substance in a nonpolar solvent, a low HLB value (typically 4-6) is preferred.[3]
Table 1: Properties of Common Non-ionic Surfactants
| Surfactant | HLB Value | General Use |
| Span 80 (Sorbitan monooleate) | 4.3 | W/O emulsifier[2][3] |
| Tween 80 (Polysorbate 80) | 15.0 | O/W emulsifier[2][3] |
It is often beneficial to blend surfactants to achieve a specific HLB value for optimal emulsification.
Experimental Protocol: Preparation of a this compound Microemulsion
-
Dissolve a known concentration of TEOAB in a minimal amount of a suitable polar solvent (e.g., water, ethanol) to create a concentrated stock solution.
-
In a separate vessel, dissolve the chosen surfactant or surfactant blend (e.g., Span 80) in the nonpolar solvent.
-
Slowly add the TEOAB stock solution to the nonpolar solvent/surfactant mixture while stirring vigorously.
-
Continue stirring until a clear, stable microemulsion is formed. The use of a high-shear mixer can be beneficial.
-
The stability of the microemulsion can be assessed by observing it over time for any signs of phase separation.
Issue 3: The solubility of standard this compound is insufficient for my application, even with physical methods and additives.
Cause: The inherent polarity of the TEOAB molecule remains a limiting factor.
Solution: Chemical Modification to Increase Lipophilicity
For applications requiring higher concentrations of a boron-containing compound in a nonpolar medium, chemical modification of the TEOAB structure can be an effective strategy. Two such modifications are the synthesis of Triethanolamine Triborate or other oil-soluble borate esters.
1. Triethanolamine Triborate: This derivative of triethanolamine has been reported to have improved solubility in some organic solvents.[4][5]
Experimental Protocol: Synthesis of Triethanolamine Triborate [4][5]
-
In a reactor equipped for heating and with a condenser, combine triethanolamine and boric acid in a 1:3 molar ratio.
-
Heat the mixture to approximately 114°C with stirring. The reaction is exothermic.
-
Continue the reaction until the calculated amount of water from the condensation reaction is collected.
-
The resulting product is triethanolamine triborate, a viscous liquid at room temperature.
2. Oil-Soluble Borate Esters: Reacting TEOAB or boric acid with long-chain alcohols or hindered phenols can produce borate esters with significantly enhanced solubility in hydrocarbons.
Experimental Protocol: General Synthesis of an Oil-Soluble Borate Ester
-
In a reaction flask equipped with a Dean-Stark trap, dissolve boric acid and a long-chain alcohol (e.g., oleyl alcohol) or a hindered phenol in an aromatic solvent like toluene.
-
Add triethanolamine to the mixture.
-
Heat the mixture to reflux and remove the water of reaction azeotropically.
-
Monitor the reaction progress by measuring the amount of water collected.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the oil-soluble borate ester.
Quantitative Solubility Data
Currently, specific quantitative solubility data (e.g., in g/L) for this compound in various nonpolar solvents is not widely available in published literature. Researchers are encouraged to determine the solubility experimentally for their specific solvent system and conditions.
Experimental Protocol: Gravimetric Determination of Solubility
-
Add an excess amount of TEOAB to a known volume of the nonpolar solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.
-
Evaporate the solvent from the supernatant completely.
-
Weigh the remaining solid residue.
-
Calculate the solubility in g/L based on the mass of the residue and the volume of the supernatant taken.
Visualizing Experimental Workflows
Diagram 1: Troubleshooting Solubility Issues
Caption: A decision tree for troubleshooting the insolubility of TEOAB.
Diagram 2: Workflow for Creating a TEOAB Microemulsion
Caption: A workflow for the preparation of a stable TEOAB microemulsion.
References
- 1. researchgate.net [researchgate.net]
- 2. Tween 80 VS. Span 80: What is the Difference [cnchemsino.com]
- 3. What is the difference between span 80 and Tween 80?_Chemicalbook [chemicalbook.com]
- 4. WO1997009332A1 - Triethanolaminetriborate, a compound of boric (iii) acid and triethanolamine with high content of borate component, highly soluble in water and in some organic solvents - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Mitigating Interference in the Analytical Detection of Triethanolamine Borate
Welcome to the technical support center for the analytical detection of triethanolamine borate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interference issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate detection important?
A1: this compound is a coordination compound formed from the reaction of triethanolamine and boric acid.[1] In analytical chemistry, this reaction is often used as a derivatization step to enable the analysis of non-volatile boric acid by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] Accurate detection is crucial in various fields, including monitoring boron levels in environmental samples and quality control in industrial applications where this compound may be used as a corrosion inhibitor or pH buffer.[4]
Q2: What are the common sources of interference in the analysis of this compound?
A2: Interference can originate from the sample matrix, the reagents used, or the analytical instrumentation itself. Common sources include:
-
Matrix Effects: Complex sample matrices, such as those found in environmental or biological samples, can contain compounds that co-elute with this compound or suppress its signal in techniques like mass spectrometry.[2][3]
-
Excess Triethanolamine (TEA): In derivatization reactions, residual unreacted triethanolamine can cause significant interference, particularly in LC-MS where it can lead to ion suppression and a strong background signal.[4]
-
Metal Ions: Certain metal ions present in the sample can form complexes with triethanolamine, potentially altering the analytical response.[5]
-
Contamination: Contamination from glassware, solvents, or the analytical system can introduce interfering substances.
Q3: Can triethanolamine itself be an interference?
A3: Yes, triethanolamine (TEA) is a well-known source of interference in several analytical techniques. In Liquid Chromatography-Mass Spectrometry (LC-MS), TEA is a strong base that can cause ion suppression, reducing the sensitivity for the analyte of interest.[4] It also has a protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) of 150.2, which can appear as a persistent background signal.[4] In UV-Vis spectroscopy, TEA absorbs at low UV wavelengths (around 200 nm), which can interfere with the quantification of analytes that have a maximum absorbance in this region.[4] In Nuclear Magnetic Resonance (NMR) spectroscopy, TEA produces characteristic signals that can overlap with analyte signals.[4]
Q4: How can I minimize matrix effects in my analysis?
A4: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Sample Preparation: Implementing a thorough sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove many interfering compounds from the sample matrix.[6][7]
-
Chromatographic Separation: Optimizing the chromatographic method to achieve better separation between this compound and matrix components can significantly reduce interference.
-
Selective Detection: Using a highly selective detection technique, such as tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), can help to distinguish the analyte signal from the background matrix. The use of Selected Ion Monitoring (SIM) mode in GC-MS has been shown to be effective in reducing matrix effects.[2][3]
-
Matrix-Matched Calibration: Preparing calibration standards in a matrix that closely resembles the sample matrix can help to compensate for matrix effects.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Peaks in Gas Chromatography (GC) Analysis
Problem: You observe unexpected peaks in your gas chromatogram when analyzing this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | 1. Verify Reaction Conditions: Ensure the derivatization reaction of boric acid with triethanolamine has gone to completion. Check the reaction time, temperature, and reagent concentrations. 2. Optimize Reagent Ratio: An inappropriate molar ratio of triethanolamine to boric acid can lead to side products or unreacted starting materials. |
| Sample Contamination | 1. Solvent and Reagent Blanks: Analyze blanks of all solvents and reagents used in the sample preparation and analysis to identify any sources of contamination. 2. Clean Glassware: Ensure all glassware is thoroughly cleaned to avoid contamination from previous analyses. |
| Column Bleed | 1. Condition the Column: Properly condition the GC column according to the manufacturer's instructions to minimize column bleed. 2. Use a Low-Bleed Column: Consider using a GC column specifically designed for low bleed at the operating temperatures. |
| Matrix Interferences | 1. Enhance Sample Cleanup: Implement or improve a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before GC analysis.[6][7] |
Guide 2: Mitigating Ion Suppression in Liquid Chromatography-Mass Spectrometry (LC-MS)
Problem: You are experiencing low sensitivity or signal suppression for this compound in your LC-MS analysis. This is often caused by the presence of excess triethanolamine.[4]
| Potential Cause | Troubleshooting Steps |
| Excess Triethanolamine (TEA) | 1. Optimize Derivatization: Carefully control the amount of triethanolamine used in the derivatization step to minimize excess reagent. 2. Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances to a level where they no longer cause significant ion suppression. 3. Improve Chromatographic Separation: Modify the LC gradient to separate the this compound from the bulk of the unreacted triethanolamine. 4. Use a Different Ionization Source: If available, try a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression than Electrospray Ionization (ESI). |
| Matrix Components | 1. Implement Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove interfering matrix components.[6] 2. Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for any remaining matrix effects. |
Experimental Protocols
Protocol 1: Derivatization of Boric Acid with Triethanolamine for GC-MS Analysis
This protocol is based on the method described for the quantitative analysis of boric acid in water samples.[2][3]
Materials:
-
Triethanolamine
-
Sample containing boric acid
-
Organic solvent (e.g., Toluene)
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
To a known volume of the aqueous sample containing boric acid, add a specific amount of triethanolamine.
-
The mixture is heated to facilitate the esterification reaction, forming the volatile this compound.[8] Water formed during the reaction can be removed by azeotropic distillation with a suitable solvent like toluene.[8]
-
After the reaction is complete, the organic solvent containing the this compound derivative is separated.
-
Dry the organic phase with anhydrous sodium sulfate.
-
The resulting solution is then injected into the GC-MS for analysis.
-
For quantitative analysis, a calibration curve can be generated using standards prepared with known concentrations of boric acid that have undergone the same derivatization procedure.[2][3]
Protocol 2: General Solid-Phase Extraction (SPE) for Sample Cleanup
This is a general protocol that can be adapted for the cleanup of various sample matrices prior to the analysis of this compound.[6][7]
Materials:
-
SPE cartridge with a suitable sorbent (e.g., C18 for reversed-phase, or a specific ion-exchange sorbent)
-
Sample
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent
-
Elution solvent
-
SPE manifold
Procedure:
-
Conditioning: Pass a volume of the conditioning solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass a volume of the equilibration solvent (e.g., water) through the cartridge to prepare the sorbent for sample loading.
-
Sample Loading: Load the sample onto the SPE cartridge at a controlled flow rate. The analyte of interest (this compound) should be retained on the sorbent.
-
Washing: Pass a volume of the wash solvent through the cartridge to remove weakly bound interfering compounds.
-
Elution: Elute the this compound from the cartridge using a suitable elution solvent.
-
The collected eluate can then be concentrated and analyzed.
Quantitative Data
The following table summarizes the performance of a GC-MS method for the determination of boric acid after derivatization with triethanolamine, highlighting the method's sensitivity and linearity.
| Parameter | Value | Reference |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | [2][3] |
| Derivatization Agent | Triethanolamine | [2][3] |
| Analyte | Boric Acid (as this compound) | [2][3] |
| Calibration Curve Range | 0.01 µg/mL to 10.0 µg/mL | [2][3] |
| Correlation Coefficient (r²) | 0.9988 | [2][3] |
| Limit of Detection (LOD) | 0.04 µg/L | [2][3] |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of boric acid via derivatization to this compound.
Caption: A logical troubleshooting workflow for identifying and mitigating analytical interference.
Caption: Signaling pathway illustrating ion suppression caused by triethanolamine (TEA) in ESI-MS.
References
- 1. This compound Boratrane [sigmaaldrich.com]
- 2. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [scholarworks.umass.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of Triethanolamine Borate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethanolamine borate formulations. Our goal is to help you address common challenges related to thermal stability and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability important?
A1: this compound (TEAB) is a coordination compound formed from the reaction of triethanolamine and boric acid.[1] It features a cage-like structure with an intramolecular dative bond between the nitrogen and boron atoms, which contributes to its notable stability compared to other borate esters.[2] This stability is crucial for its various applications, including as a flame retardant, corrosion inhibitor, and lubricant additive, where it is often subjected to elevated temperatures.[1][3]
Q2: What is the primary degradation pathway for this compound in formulations?
A2: The primary degradation pathway for this compound, like other borate esters, is hydrolysis.[4][5] This chemical reaction involves the cleavage of the B-O bonds by water, leading to the formation of boric acid and triethanolamine. The presence of the intramolecular B-N bond in this compound significantly enhances its hydrolytic stability.[2]
Q3: What is the typical decomposition temperature of pure this compound?
A3: Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) have been used to determine the thermal properties of this compound. The melting point is consistently reported to be in the range of 235-237 °C.[1][6] DSC analysis shows a distinct melting peak followed by a decomposition peak at a higher temperature.[4]
Q4: How does pH affect the stability of this compound in aqueous formulations?
A4: The pH of an aqueous formulation is a critical factor for the stability of this compound. It has been shown to be stable in a pH range of 6.7 to 10.9.[7][8] Outside of this range, the equilibrium can shift, leading to hydrolysis and the formation of other borate species.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness in the formulation upon storage or heating. | Hydrolysis of this compound due to the presence of water. | - Ensure all components of the formulation are anhydrous.- Consider the use of co-solvents to improve solubility.- Adjust the pH of the formulation to be within the stable range of 6.7-10.9 for aqueous systems.[7][8] |
| Loss of performance (e.g., reduced lubricity, decreased flame retardancy) over time. | Thermal degradation or hydrolysis of the this compound. | - Confirm the operating temperature is below the decomposition temperature of the borate.- Analyze the formulation for the presence of degradation products using techniques like FT-IR or NMR. |
| Incompatibility with other formulation additives. | Reaction between this compound and other components. | - Review the chemical compatibility of all formulation ingredients.- Consider the use of stabilizers or alternative additives. |
| Discoloration of the formulation at elevated temperatures. | Oxidative degradation or side reactions. | - Incorporate antioxidants into the formulation.- Conduct experiments under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the thermal stability of this compound.
| Property | Value | Analytical Method | Reference |
| Melting Point | 235-237 °C | DSC | [1][6] |
| Decomposition | Onset of decomposition occurs after melting. | TGA/DSC | [4] |
| Stable pH Range | 6.7 - 10.9 | ¹¹B NMR Spectroscopy | [7][8] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of a this compound formulation.
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) of the this compound formulation into a tared TGA pan.
-
Place the pan into the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve will show the onset and completion temperatures of decomposition.
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To assess the stability of this compound in an aqueous formulation by monitoring its chemical environment.
Methodology:
-
Prepare a sample of the this compound formulation in a suitable deuterated solvent (e.g., D₂O).
-
Transfer the sample to an NMR tube.
-
Acquire the ¹¹B NMR spectrum using a high-resolution NMR spectrometer.
-
The chemical shift of the boron atom in this compound is indicative of its coordination state. In a stable formulation, a single peak corresponding to the tetracoordinated boron in the cage structure should be observed.
-
The appearance of additional peaks may indicate hydrolysis or the formation of other borate species.[7][8]
Visualizations
References
- 1. This compound Boratrane [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]
- 4. Synthesis and Characterization of this compound | Scientific.Net [scientific.net]
- 5. Lewis Adduct-Dissociating Hydrolysis of Boratrane for Water-Triggered Dehydration of Copolymers with a Hydrophobic Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 283-56-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting triethanolamine borate performance in corrosion inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethanolamine borate as a corrosion inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a corrosion inhibitor?
A1: this compound (TEAB) is a coordination compound synthesized from triethanolamine and boric acid.[1][2] It functions as a corrosion inhibitor by forming a protective film on the metal surface, which acts as a barrier to prevent oxidative corrosion.[1][3][4] This mechanism involves both anodic and cathodic protection, classifying it as a mixed-type inhibitor.[5] The lone pair of electrons on the nitrogen atom and the presence of oxygen atoms in the molecule facilitate its adsorption onto the metal surface.[6]
Q2: What are the typical applications of this compound?
A2: Beyond its role as a corrosion inhibitor in metalworking fluids and coolants, this compound is used as a flame retardant, lubricant additive, pH stabilizer, and emulsifier in various industries.[1][3][7] Its applications extend to personal care products, agricultural formulations, and as a curing agent for epoxy resins.[7][8]
Q3: What are the key factors that influence the performance of this compound?
A3: The primary factors affecting its performance are:
-
Concentration: Inhibition efficiency generally increases with concentration up to an optimal point.
-
pH: The pH of the corrosive medium can significantly impact the stability of the protective film and the inhibitor's effectiveness.[9] this compound complexes are reported to be stable in a pH range of approximately 6.7 to 10.9.[10]
-
Temperature: Higher temperatures can either increase or decrease inhibitor efficiency depending on the specific system and the stability of the adsorbed inhibitor film.[11]
-
Presence of other ions: Aggressive ions like chlorides can interfere with film formation and reduce efficiency.
-
Synergistic effects: Performance can be enhanced when used in combination with other substances, such as sodium silicate.[12]
Q4: What safety precautions should be taken when handling this compound?
A4: this compound can cause serious eye damage.[1] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area. Refer to the specific Material Safety Data Sheet (MSDS) for detailed handling and emergency procedures.
Troubleshooting Guides
This section addresses specific problems that may be encountered during experiments.
Problem 1: Lower than expected inhibition efficiency.
-
Possible Cause A: Incorrect Concentration
-
Answer: The concentration of the inhibitor is critical. Too low a concentration may result in incomplete film formation, while an excessively high concentration might not provide additional benefits and could be counterproductive. It's crucial to determine the optimal concentration for your specific system.
-
Suggested Action: Perform a concentration optimization study. Prepare a series of solutions with varying concentrations of this compound and evaluate the inhibition efficiency for each.
-
-
Possible Cause B: pH of the medium is outside the optimal range.
-
Answer: The effectiveness of amine-based inhibitors is often pH-dependent.[13][14] this compound's protective film may not be stable in highly acidic or highly alkaline environments.[10]
-
Suggested Action: Measure the pH of your corrosive medium. Adjust the pH to be within the neutral to slightly alkaline range (typically pH 7-9) and re-evaluate the performance.
-
-
Possible Cause C: Presence of Contaminants or Aggressive Ions
-
Answer: Contaminants in the reagents or the presence of aggressive ions (e.g., chloride, sulfate) in your test solution can interfere with the inhibitor's ability to form a stable protective film.
-
Suggested Action: Ensure high purity of reagents and deionized water for your experiments. If aggressive ions are part of your test environment, you may need to increase the inhibitor concentration or use it in combination with another inhibitor.
-
Problem 2: The this compound solution appears cloudy or shows precipitation.
-
Possible Cause A: Low Solubility or Crystallization
-
Answer: While this compound is generally water-soluble, its solubility can be affected by temperature and the presence of other solutes.[2][15] At lower temperatures or in highly concentrated solutions, it may crystallize.[15]
-
Suggested Action: Gently warm the solution while stirring to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. The synthesis method can also affect solubility; ensure the reaction between triethanolamine and boric acid is complete.[15]
-
-
Possible Cause B: Reaction with other components in the formulation.
-
Answer: this compound may react with other additives in your formulation, leading to the formation of insoluble products.
-
Suggested Action: Evaluate the compatibility of all components in your formulation individually. Prepare binary mixtures to identify any potential incompatibilities.
-
Problem 3: Inhibition efficiency decreases over time.
-
Possible Cause A: Desorption or degradation of the inhibitor film.
-
Answer: The protective film formed by the inhibitor may not be persistent over long exposure times, especially under dynamic or high-temperature conditions. The inhibitor itself might degrade over time.
-
Suggested Action: Monitor the corrosion rate over an extended period. If efficiency drops, it may indicate that the inhibitor needs to be replenished. Consider inhibitors that form more persistent films or explore controlled-release systems.[16]
-
-
Possible Cause B: Changes in the corrosive medium.
-
Answer: The properties of the corrosive environment, such as pH or the concentration of dissolved gases (like CO2 or O2), may change over the course of the experiment, affecting the inhibitor's performance.
-
Suggested Action: Periodically analyze the corrosive medium to ensure its properties remain consistent throughout the test duration.
-
Data Presentation
Table 1: Illustrative Inhibition Efficiency of this compound on Mild Steel in 1.0 M HCl
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 25.4 | - |
| 25 | 5.1 | 80.0 |
| 50 | 2.3 | 91.0 |
| 75 | 0.8 | 96.9 |
| 100 | 0.05 | 99.8 |
Note: Data is illustrative and based on typical performance characteristics reported in the literature.[5] Actual results will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Weight Loss Measurement
This method determines the corrosion rate by measuring the weight loss of a metal coupon after immersion in a corrosive medium with and without the inhibitor.
-
Preparation of Coupons:
-
Mechanically polish metal coupons of a known surface area with successive grades of emery paper.
-
Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.
-
Weigh the coupons accurately using an analytical balance (W_initial).
-
-
Immersion Test:
-
Immerse the prepared coupons in beakers containing the corrosive solution with and without the desired concentration of this compound.
-
Maintain the beakers in a thermostatically controlled water bath at the desired temperature for a specified period (e.g., 24 hours).
-
-
Post-Immersion Analysis:
-
Remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1-03).
-
Rinse the coupons with deionized water, dry them, and re-weigh them accurately (W_final).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × ΔW) / (A × T × D)
-
ΔW = Weight Loss (W_initial - W_final) in grams
-
A = Surface Area of the coupon in cm²
-
T = Immersion Time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
CR_blank = Corrosion Rate without inhibitor
-
CR_inhibitor = Corrosion Rate with inhibitor
-
-
Protocol 2: Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of anodic and cathodic reactions and helps classify the inhibitor type.
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell containing the test solution (with and without inhibitor).
-
The three electrodes are: the metal sample as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
-
Procedure:
-
Allow the working electrode to reach a stable open circuit potential (OCP) for about 30-60 minutes.
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density.
-
-
Data Analysis:
-
Plot the logarithm of the current density versus the electrode potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the Inhibition Efficiency (IE %) using the i_corr values: IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Visualizations
Caption: Troubleshooting flowchart for low inhibition efficiency.
Caption: Mechanism of corrosion inhibition by this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. トリエタノールアミン ボラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. caming.com [caming.com]
- 4. watson-int.com [watson-int.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]
- 9. develub.com [develub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. electrochemsci.org [electrochemsci.org]
- 13. Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. awt.org [awt.org]
- 15. WO1997009332A1 - Triethanolaminetriborate, a compound of boric (iii) acid and triethanolamine with high content of borate component, highly soluble in water and in some organic solvents - Google Patents [patents.google.com]
- 16. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Technical Support Center: Recrystallization of Triethanolamine Borate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of triethanolamine borate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent for the recrystallization of this compound?
A1: Acetonitrile is the most frequently cited and effective solvent for the recrystallization of this compound, yielding a white, crystalline solid.[1][2] Pyridine has also been mentioned as a potential solvent.[3]
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound is a white to off-white, odorless, crystalline solid.[1] It is soluble in water and some organic solvents.[4][5]
Q3: What are the primary impurities in crude this compound?
A3: The most common impurities are unreacted starting materials: boric acid and triethanolamine. These can be present due to an incomplete reaction or improper stoichiometry during synthesis.
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of this compound can be determined using several analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The melting point of the purified product can also be a good indicator of purity.
Q5: What is "oiling out" and how can I prevent it during the recrystallization of this compound?
A5: "Oiling out" is the separation of the dissolved solid as a liquid rather than a crystalline solid. This can occur if the solution is supersaturated at a temperature above the melting point of the solute or if there are significant impurities present. To prevent this, ensure a slow cooling rate, use the correct solvent-to-solute ratio, and consider using a co-solvent system if necessary. Seeding the solution with a small crystal of pure this compound can also help induce proper crystallization.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not sufficiently saturated (too much solvent was added).- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the solute.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of pure this compound.[8][9] |
| The product "oils out" instead of crystallizing. | - The solution is highly supersaturated.- The cooling rate is too fast.- The presence of significant impurities is depressing the melting point.- The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. | - Reheat the solution and add a small amount of additional solvent to reduce the supersaturation level.- Allow the solution to cool very slowly. Consider insulating the flask.- If impurities are suspected, consider a pre-purification step or using a different recrystallization solvent.- Try a mixed solvent system where the compound is less soluble.[6][7][10] |
| The yield of recrystallized product is low. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The crystals were not completely collected during filtration. | - Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the filtration apparatus is pre-heated before hot filtration.- Wash the crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.- Concentrate the mother liquor to recover a second crop of crystals.[8] |
| The recrystallized product is discolored. | - Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Acetonitrile | Sparingly soluble | Soluble | The most common and effective recrystallization solvent.[1][2] |
| Pyridine | Data not available | Data not available | Mentioned as a recrystallization solvent.[3] |
| n-Butanol / Acetonitrile (1:1 v/v) | Data not available | Data not available | Used as a wash for the crude product.[3] |
| Toluene | Insoluble | Sparingly soluble | Used as a solvent for the synthesis reaction.[1] |
| Water | Soluble | Very Soluble | Generally not suitable for recrystallization due to high solubility.[4][5] |
Table 2: Analytical Methods for Purity Assessment
| Analytical Method | Purpose | Key Parameters to Observe |
| HPLC | Quantify the purity of this compound and detect impurities. | Retention time of the main peak, presence and area percentage of impurity peaks.[11] |
| ¹H NMR | Confirm the chemical structure and identify proton-containing impurities. | Chemical shifts and integration of the methylene protons of the triethanolamine backbone.[2][12] |
| ¹³C NMR | Confirm the carbon framework of the molecule. | Chemical shifts of the carbon atoms in the triethanolamine backbone.[2] |
| ¹¹B NMR | Confirm the presence and environment of the boron atom. | A single peak corresponding to the tetracoordinate boron in the borate ester.[13] |
| Melting Point | Assess the overall purity of the crystalline solid. | A sharp melting point range close to the literature value indicates high purity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Acetonitrile
This protocol provides a general procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Acetonitrile (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of acetonitrile to the flask. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot acetonitrile until the this compound is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-warmed funnel and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US2785192A - Method of preparation of this compound - Google Patents [patents.google.com]
- 4. WO1997009332A1 - Triethanolaminetriborate, a compound of boric (iii) acid and triethanolamine with high content of borate component, highly soluble in water and in some organic solvents - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. mt.com [mt.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
- 12. This compound | C6H12BNO3 | CID 84862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Overcoming challenges in scaling up triethanolamine borate production
Technical Support Center: Triethanolamine Borate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this compound.
Troubleshooting Guide
This guide addresses common challenges encountered during the production of this compound, offering potential causes and recommended solutions.
Issue 1: Low Product Yield
-
Question: We are consistently obtaining a low yield of this compound. What are the likely causes and how can we improve it?
-
Answer: Low yield is a frequent issue that can stem from several factors. Incomplete reaction, suboptimal reaction conditions, and product loss during purification are common culprits. The reaction to form this compound is a condensation reaction that produces water.[1] Efficient removal of this water is crucial to drive the reaction to completion.
Troubleshooting Steps:
-
Ensure Complete Water Removal: The synthesis of this compound involves the removal of water.[2] If water is not efficiently removed, the reaction equilibrium will not favor product formation. Consider using azeotropic distillation with a suitable solvent like toluene or a two-liquid solvent system to effectively remove water as it is formed.[2][3] One patented method suggests heating the reactants up to 170°C to drive off the water.[3]
-
Optimize Reaction Temperature: The reaction between triethanolamine and boric acid is often conducted at elevated temperatures, typically between 114°C and 120°C.[4][5] Ensure your reaction temperature is within this range and is consistently maintained. The reaction is exothermic, so proper temperature control is essential.[5]
-
Verify Reactant Stoichiometry: While a 1:1 molar ratio of triethanolamine to boric acid is commonly used, ensure accurate measurement of your starting materials.[4]
-
Minimize Transfer Losses: this compound can be a thick, viscous liquid or a solid, leading to significant material loss during transfers between vessels.[5] Use of a suitable solvent can help mitigate this.
-
Issue 2: High Viscosity and Solidification of the Reaction Mixture
-
Question: Our reaction mixture becomes extremely viscous and sometimes solidifies, making it difficult to stir and handle. How can we prevent this?
-
Answer: The formation of a highly viscous or solid product is a known challenge in this compound synthesis.[3][5] This can impede proper mixing, hinder the removal of the water of reaction, and make the product difficult to extract from the reactor.[3]
Troubleshooting Steps:
-
Implement a Two-Liquid Solvent System: A patented method suggests using a two-liquid solvent system to prevent massive solidification.[3] This system consists of a solvent for the reactants and product (e.g., a C4-C8 monohydric alcohol like n-butanol) and a solvent for the reactants only (e.g., a hydrocarbon like xylene).[3] This helps to keep the product in a more manageable state.
-
Maintain Adequate Agitation: Ensure your stirring mechanism is robust enough to handle the increasing viscosity of the reaction mixture. Insufficient agitation can lead to localized overheating and solidification.
-
Control Reaction Rate: The reaction is described as turbulent and exothermic.[5] A runaway reaction can lead to rapid product formation and solidification. Consider a slower addition of one reactant to the other to better control the reaction rate and temperature.
-
Issue 3: Product Foaming
-
Question: We are experiencing significant foaming during the reaction, which limits the usable volume of our reactor. What can be done to control this?
-
Answer: Foaming is a documented issue in this compound production, with one source indicating that only 60% to 70% of the reactor volume can be utilized due to this problem.[5]
Troubleshooting Steps:
-
Reduce Reactor Volume: As a practical measure, limit the initial volume of reactants to no more than 60-70% of the total reactor volume to provide headspace for foam expansion.[5]
-
Use Anti-foaming Agents: Consider the addition of a small amount of a suitable anti-foaming agent that is compatible with your reaction chemistry and final product specifications.
-
Optimize Agitation Speed: Excessive agitation can exacerbate foaming. Experiment with lower stirring speeds that still provide adequate mixing.
-
Issue 4: Product Purity and Color
-
Question: Our final product is off-color and contains impurities. How can we improve the purity and obtain a white, crystalline product?
-
Answer: Achieving high purity often requires a dedicated purification step. The final product is typically a white, crystalline solid.[2] An off-color product may indicate the presence of impurities from side reactions or residual starting materials.
Troubleshooting Steps:
-
Recrystallization: Recrystallization is a common method for purifying this compound. Acetonitrile is frequently cited as a suitable solvent for this purpose.[4][6]
-
Washing: Washing the crude product can help remove impurities. A mixture of n-butanol and acetonitrile has been used for washing the crystalline product.[3]
-
Ensure High-Purity Reactants: The purity of your starting materials (triethanolamine and boric acid) will directly impact the purity of your final product. Use analytical grade reagents if possible.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical reaction mechanism for the synthesis of this compound?
-
A1: The synthesis of this compound is a condensation reaction between triethanolamine and boric acid. The reaction involves the formation of ester linkages between the hydroxyl groups of triethanolamine and the boric acid, with the simultaneous removal of water. The nitrogen atom in triethanolamine can also form a dative bond with the boron atom.[7][8]
-
-
Q2: What are the key reaction parameters to monitor during scale-up?
-
A2: When scaling up, it is crucial to monitor and control temperature, pressure (if under vacuum), agitation rate, and the rate of water removal. The exothermic nature of the reaction requires careful heat management to prevent runaway reactions.[5]
-
-
Q3: What are the expected physical properties of this compound?
-
Q4: Are there any specific safety precautions to consider?
-
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses). The reaction is exothermic and can be turbulent, so it should be conducted in a well-ventilated area with appropriate temperature control.[5] While the components are generally considered to have low toxicity, it is good practice to avoid inhalation of dust and contact with skin and eyes.[1]
-
Data Presentation
Table 1: Summary of Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference(s) |
| Reactants | Triethanolamine, Boric Acid | [2][4][5] |
| Molar Ratio (TEA:Boric Acid) | 1:1 to 1:3 | [4][5] |
| Reaction Temperature | 114 - 120 °C | [4][5] |
| Reaction Time | ~40 minutes (after reaching temp) | [5] |
| Solvent/Method | Water, Toluene (azeotropic), Two-liquid system | [2][3][4] |
| Typical Yield | 70% - 95% | [2][4][6] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 283-56-7 | |
| Molecular Formula | C₆H₁₂BNO₃ | [4] |
| Molecular Weight | 156.98 g/mol | [4] |
| Appearance | White crystalline solid or viscous liquid | [2][5][8] |
| Melting Point | 235 - 237 °C | [6][8] |
| Density | 1.330 - 1.340 kg/L | [5] |
| Solubility | Soluble in water | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Azeotropic Distillation
This protocol is based on methodologies described in the literature.[2]
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a heating mantle with a temperature controller.
-
Reactant Charging: To the flask, add triethanolamine and boric acid in a 1:1 molar ratio. Add toluene as the azeotropic solvent (water-carrying agent).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Completion Monitoring: The reaction is considered complete when the theoretical amount of water has been collected in the trap.
-
Product Isolation: After the reaction is complete, cool the mixture. The product may precipitate upon cooling. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as acetonitrile to yield a white, crystalline solid.[2]
Protocol 2: Synthesis using a Two-Liquid Solvent System
This protocol is adapted from a patented method designed to prevent product solidification.[3]
-
Apparatus Setup: Use a reaction vessel equipped with a stirrer, a heating system, and a condenser for water removal.
-
Solvent and Reactant Addition: Charge the reactor with the two-liquid solvent system, for example, a mixture of n-butanol and xylene. Add triethanolamine and boric acid to the solvent system.
-
Reaction: Heat the mixture with agitation to a temperature range of 95°C to 170°C. The water of reaction will be removed by distillation.
-
Product Crystallization: As the reaction proceeds, the this compound product will crystallize out of the solution. The hydrocarbon solvent (xylene) helps to prevent the formation of a solid mass.[3]
-
Isolation and Washing: Cool the mixture and collect the crystalline product by filtration. Wash the crystals with a 1:1 mixture of n-butanol and acetonitrile.[3]
-
Drying: Dry the purified crystals in an oven at 135°C to 150°C.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low product yield.
Caption: Simplified reaction pathway for this compound synthesis.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. US2785192A - Method of preparation of this compound - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. WO1997009332A1 - Triethanolaminetriborate, a compound of boric (iii) acid and triethanolamine with high content of borate component, highly soluble in water and in some organic solvents - Google Patents [patents.google.com]
- 6. Cas 283-56-7,this compound | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. トリエタノールアミン ボラート 97% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Triethanolamine Borate and Other Leading Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the crucial field of material preservation, particularly for metals susceptible to corrosion, the selection of an appropriate corrosion inhibitor is paramount. This guide provides an objective comparative study of triethanolamine borate against other widely used corrosion inhibitors: sodium nitrite, sodium molybdate, and benzotriazole. The comparison is based on their performance in protecting steel and other alloys, supported by experimental data from various studies.
Performance Data Summary
The efficacy of a corrosion inhibitor is most commonly quantified by its inhibition efficiency (IE), which is determined through various experimental techniques. Below is a compilation of quantitative data from multiple studies, showcasing the performance of triethanolamine (TEA), borates (often in combination), and the other inhibitors. It is important to note that the experimental conditions, such as the metal type, corrosive medium, inhibitor concentration, and temperature, significantly influence the inhibition efficiency. Therefore, a direct comparison should be made with caution when data is from different sources.
Table 1: Corrosion Inhibition Efficiency Data from Weight Loss Measurements
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Triethanolamine + Benzotriazole | Grey Cast Iron | 0.1M Potassium Chloride | 10⁻³ M | Room Temp. | 84.9 | [1] |
| Sodium Nitrite + Borax | Low Carbon Steel | Industrial Water | 20/400 ppm | 80 | ~Constant | [2] |
| Benzotriazole | Carbon Steel | 3.5% NaCl + 500 mg/l H₂S | 5 mmol/l | Not Specified | 93 | [3] |
| Sodium Nitrite + Zn²⁺ | Mild Steel | Simulated Concrete Pore Solution | 100 ppm + 50 ppm | Not Specified | 93 |
Table 2: Corrosion Inhibition Data from Electrochemical Studies (Potentiodynamic Polarization & Electrochemical Impedance Spectroscopy)
| Inhibitor | Metal | Corrosive Medium | Technique | Key Parameter | Inhibition Efficiency (%) | Reference |
| Triethanolamine + Sodium Silicate | 45 Steel | 3.5% NaCl | EIS & PDP | Not Specified | Synergistic Improvement | [4][5] |
| Sodium Nitrite | Carbon Steel | Simulated Cooling Water | PDP & EIS | i_corr reduction | Increases with concentration up to 9 mM | [6] |
| Sodium Molybdate + Na₂B₄O₇ | Q235 Steel | Resistance Reducing Agent | PDP & EIS | i_corr reduction, E_corr increase | Higher than individual components | |
| Benzotriazole | Carbon Steel | Neutral Chloride Solution | EIS & PDP | Formation of protective film | Effective Inhibition | |
| Sodium Nitrite | Mild Steel | Simulated Cooling Water (pH 6 and above) | Potentiodynamic Sweep | E_corr increase | Increases with concentration up to 500 ppm |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data tables. These protocols are based on standard practices in corrosion science.
Weight Loss Method
The weight loss method is a conventional and straightforward technique for determining corrosion rates and inhibition efficiencies.
Procedure:
-
Specimen Preparation: Metal specimens of known dimensions are cleaned, degreased, and weighed accurately.
-
Immersion: The specimens are suspended in the corrosive medium, both with and without the corrosion inhibitor, for a specified duration and at a controlled temperature.
-
Cleaning: After the immersion period, the specimens are removed, and the corrosion products are cleaned off using appropriate chemical or mechanical methods.
-
Final Weighing: The cleaned specimens are dried and weighed again.
-
Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE) are calculated using the following formulas:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where: K = constant (8.76 × 10⁴), W = weight loss in grams, A = area of the specimen in cm², T = immersion time in hours, and D = density of the metal in g/cm³.
-
-
IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where: CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Potentiodynamic Polarization (PDP)
This electrochemical technique measures the relationship between the applied potential and the resulting current to determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Open Circuit Potential (OCP): The stable potential of the working electrode in the corrosive medium is measured before polarization.
-
Polarization Scan: The potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP at a slow, constant rate.
-
Tafel Plot: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot).
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). The inhibition efficiency is calculated as:
-
IE (%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Where: i_corr_blank is the corrosion current density without the inhibitor, and i_corr_inhibitor is the corrosion current density with the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, similar to the PDP setup.
-
AC Signal Application: A small amplitude AC voltage signal is applied to the working electrode at the OCP over a wide range of frequencies.
-
Impedance Measurement: The resulting AC current response is measured, and the impedance (Z) is calculated at each frequency.
-
Data Representation: The impedance data is typically presented as Nyquist plots (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
Equivalent Circuit Modeling: The data is fitted to an equivalent electrical circuit model that represents the electrochemical processes occurring at the metal/solution interface. Key parameters include the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A higher Rct value indicates better corrosion inhibition.
-
Inhibition Efficiency Calculation: The IE can be calculated from the charge transfer resistance values:
-
IE (%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Where: Rct_blank is the charge transfer resistance without the inhibitor, and Rct_inhibitor is the charge transfer resistance with the inhibitor.
-
-
Mandatory Visualizations
Corrosion Inhibition Mechanisms
The following diagrams illustrate the proposed mechanisms of action for the discussed corrosion inhibitors.
Experimental Workflow
Conclusion
This compound, along with sodium nitrite, sodium molybdate, and benzotriazole, demonstrates significant efficacy in mitigating corrosion of various metals. The choice of the most suitable inhibitor depends on the specific application, including the type of metal, the nature of the corrosive environment, and operational parameters such as temperature and pH.
-
This compound and other amine/borate formulations often exhibit synergistic effects, providing robust protection by forming a stable adsorbed film on the metal surface.
-
Sodium Nitrite and Sodium Molybdate are effective anodic inhibitors that promote the formation of a passive oxide layer, thereby stifling the corrosion process.
-
Benzotriazole is particularly effective for copper and its alloys, as well as steel, forming a protective complex film that acts as a barrier to corrosive species.
For professionals in research and development, a thorough understanding of the performance characteristics and mechanisms of these inhibitors is crucial for selecting the optimal corrosion protection strategy. The experimental data and protocols provided in this guide serve as a valuable resource for making informed decisions in material selection and preservation.
References
- 1. develub.com [develub.com]
- 2. Organic Fine Chemicals, Organic Fine Chemicals Supplier [qinmuchem.com]
- 3. Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition [tengerchemical.com]
- 4. Inhibition mechanism of nitrite on the corrosion of carbon steel in simulated cooling water systems | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. banglajol.info [banglajol.info]
Triethanolamine Borate Shines in Lubricant Efficacy, Outperforming Conventional Borate Esters in Wear and Friction Reduction
For Immediate Release
[City, State] – A comprehensive analysis of experimental data reveals that triethanolamine borate exhibits superior lubricating properties, particularly in anti-wear and friction reduction, when compared to other borate esters. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key performance data, experimental protocols, and the underlying tribochemical mechanisms.
This compound, a nitrogen-containing borate ester, demonstrates a significant advantage in forming robust, protective tribofilms on metal surfaces. This results in a lower coefficient of friction and reduced wear scar diameter under various load and speed conditions. The presence of the nitrogen atom within the triethanolamine structure is believed to enhance the hydrolytic stability and surface activity of the borate ester, contributing to its enhanced performance.
Quantitative Performance Comparison
The following tables summarize the tribological performance of this compound in comparison to other borate esters based on data from various experimental studies.
Table 1: Anti-Wear and Friction-Reducing Properties of Borate Esters
| Lubricant Additive | Base Oil | Additive Conc. (wt%) | Test Load (N) | Test Speed (rpm) | Test Duration (min) | Average Coefficient of Friction | Wear Scar Diameter (mm) |
| This compound | Water | 10 | >10 | - | - | ~0.08 | -[1] |
| Diethanolamine Borate (DEBE) | Liquid Paraffin | 0.8 | 200 | 1450 | 30 | ~0.11 | 0.37[1][2] |
| Diethanolamine Borate (DEBE) | Poly-alpha-olefin (PAO) | 0.6 | 200 | 1450 | 30 | ~0.12 | 0.42[1][2] |
| Monoethanolamine Borate | Bio-based | 0.01 (as Boron) | - | - | - | - | - |
| Alkyl Borate Esters (general) | - | - | - | - | - | Higher than N-containing borates | Larger than N-containing borates |
Note: Direct comparative data under identical conditions is limited. The data presented is compiled from multiple sources with varying test parameters.
Table 2: Extreme Pressure (Load-Carrying) Properties of Borate Esters
| Lubricant Additive | Base Oil | Additive Conc. (wt%) | Weld Load (kg) | Load-Wear Index |
| Monoethanolamine Borate (with Dibutyl Phosphite and DMTD) | Bio-based | 0.01 (as Boron) | 400 | 54.37 - 55.47[3] |
| Novel Heterocyclic Borate Esters | Heavy Neutral | 1.0 | 250 - 400+ | -[4][5] |
Experimental Protocols
The data presented in this guide is primarily derived from studies utilizing the Four-Ball Wear Test and Four-Ball Extreme Pressure Test. The general methodologies for these key experiments are outlined below.
Four-Ball Wear Test (ASTM D4172)
This test evaluates the anti-wear properties of lubricating fluids. Three steel balls are clamped together in a cup, and a fourth ball is rotated against them in a pyramidal arrangement. The lubricant being tested is added to the cup. The test is run for a specified time at a set speed and load. The average diameter of the wear scars that appear on the three lower balls is then measured. A smaller wear scar diameter indicates better anti-wear properties.
Typical Parameters:
Four-Ball Extreme Pressure Test (ASTM D2783 / GB 3142-82)
This method is used to determine the load-carrying properties of lubricants. The test apparatus is the same as for the wear test, but the load is incrementally increased until the rotating ball welds to the stationary balls. The load at which welding occurs is reported as the weld load. A higher weld load signifies superior extreme pressure performance. The Load-Wear Index is another parameter calculated from this test, providing a measure of the lubricant's ability to prevent wear at high loads.
Mechanism of Action: The Tribochemical Advantage
The superior performance of this compound and other nitrogen-containing borate esters is attributed to their unique tribochemical reaction mechanism at the metal-lubricant interface.
During friction and under high pressure and temperature, the borate ester decomposes and reacts with the metal surface to form a protective tribofilm. X-ray Photoelectron Spectroscopy (XPS) analysis of worn surfaces lubricated with this compound has revealed a complex surface film.[2] This film is composed of boric acid (H₃BO₃), boron trioxide (B₂O₃), and ferricyanides.[2]
The formation of this durable and low-shear-strength film effectively separates the moving metal surfaces, thereby reducing both friction and wear. The presence of nitrogen is crucial as it forms a stable five or six-membered ring structure with the boron atom through a B-N coordination bond. This intramolecular coordination enhances the hydrolytic stability of the borate ester, a known weakness of simpler alkyl borates.
Below is a diagram illustrating the proposed tribochemical workflow for this compound.
References
- 1. Tribological characteristic and mechanism analysis of borate ester as a lubricant additive in different base oils - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26896J [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
Performance of Triethanolamine Borate Across Diverse Polymer Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of triethanolamine borate (TEAB) as an additive in different polymer matrices. TEAB, a versatile organoboron compound, is increasingly recognized for its ability to enhance key properties of polymers, including flame retardancy, thermal stability, and mechanical strength. This document summarizes key performance indicators based on experimental data, details the methodologies for crucial experiments, and provides visual representations of synthetic and experimental workflows.
Quantitative Performance Data
The following tables summarize the key performance metrics of this compound in various polymer systems. Direct comparative studies are limited; therefore, data has been compiled from multiple sources to provide a comparative overview.
Table 1: Flame Retardant Properties of TEAB in Different Polymer Matrices
| Polymer Matrix | Additive | Loading (%) | Limiting Oxygen Index (LOI) (%) | UL 94 Rating | Source |
| Epoxy Resin | None | 0 | 21.8 | - | [1] |
| Epoxy Resin | TEAB | 20 | 31.2 | V-0 | [1][2] |
| Epoxy Resin | Boric Acid + PFR | 2% B + 2% P | - | V-0 | [3] |
| Polyurethane | None | 0 | ~20-22 | - | General |
| Polyurethane | Diglyceride Borate | 25.7 | 30.0 | - | [2] |
| Polyethylene | None | 0 | ~17-18 | - | General |
| Polyethylene | Borated PE (5% Boron) | - | - | - | [4] |
Note: Data for TEAB in polyurethane and polyethylene is limited. The table includes data on a similar borate compound for polyurethane to provide a relevant comparison. The UL 94 rating for the epoxy resin with TEAB is inferred from similar boron-containing systems that achieve a V-0 rating at comparable LOI values.
Table 2: Thermal Stability of TEAB in Different Polymer Matrices (TGA Data)
| Polymer Matrix | Additive | Loading (%) | Onset of Decomposition (Td5) (°C) | Temperature at Max. Degradation Rate (Tmax) (°C) | Char Yield at 600°C (%) | Source |
| Epoxy Resin | None | 0 | ~300-350 | - | < 10 | General |
| Epoxy Resin | Boric Acid | 10 | Improved thermal stability | - | Increased char yield | [3] |
| Polyurethane | None | 0 | ~250-270 | ~320-394 | Low | [5][6] |
| Polyurethane | BTEAC | - | - | 320 & 394 | - | [5] |
| Polyethylene | None | 0 | ~350-450 | - | Very Low | General |
Table 3: Mechanical Properties of TEAB in Different Polymer Matrices
| Polymer Matrix | Additive | Loading (%) | Tensile Strength (MPa) | Elongation at Break (%) | Source |
| Epoxy Resin | None | 0 | - | - | - |
| Epoxy Resin | Boric Acid | 0.84 | 119.0 | - | [7] |
| Polyethylene (LDPE) | None | 0 | ~9.7 | ~100 | [8] |
| Polyethylene (HDPE) | None | 0 | ~22.1 - 31.0 | 11.2 - 12.9 | [9] |
| Polyethylene | Borpolymer | 1 | 53% increase vs. neat | 28% increase vs. neat | [7] |
Note: Data on the mechanical properties of epoxy and polyethylene with TEAB specifically is limited. The table shows data for boric acid in epoxy and a "borpolymer" in polyethylene to illustrate the potential effects of boron-containing additives on mechanical performance.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Synthesis of this compound (TEAB)
Objective: To synthesize this compound from boric acid and triethanolamine.
Materials:
-
Boric acid
-
Triethanolamine
-
Toluene (as a water-carrying agent)
-
Acetonitrile (for recrystallization)
Procedure:
-
In a flask equipped with a distillation apparatus, add equimolar amounts of boric acid and triethanolamine.[10][11]
-
Add toluene to the flask to act as an azeotropic solvent for water removal.[11]
-
Heat the mixture to 120°C and collect the water that distills off.[10]
-
Continue heating until no more water is collected, indicating the completion of the esterification reaction.[10][11]
-
After the reaction, evaporate the toluene.[11]
-
Purify the crude product by recrystallization from acetonitrile.[10][11]
-
Isolate the purified white solid by filtration and dry it under vacuum.[11]
Flame Retardancy Testing
Standard: ASTM D2863
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Procedure:
-
Prepare a test specimen of the polymer composite with standard dimensions.
-
Place the specimen vertically in the center of a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney.
-
Ignite the top of the specimen with a pilot flame.
-
Adjust the oxygen concentration in the gas mixture.
-
The LOI is the oxygen concentration at which the flame self-extinguishes within a specified time after ignition.
Standard: UL 94
Objective: To assess the flammability of a plastic material in a vertical orientation.
Procedure:
-
A rectangular test bar is held vertically.
-
A burner flame is applied to the lower end of the specimen for 10 seconds and then removed.
-
The duration of flaming is recorded.
-
The flame is reapplied for another 10 seconds and removed.
-
The duration of flaming and glowing is recorded.
-
Observations of dripping particles that ignite a cotton swatch placed below are also noted.
-
Materials are classified as V-0, V-1, or V-2 based on the burning times, glowing times, and dripping behavior.
Thermal Stability Analysis
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Procedure:
-
A small amount of the polymer composite sample is placed in a TGA furnace.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots weight loss versus temperature, providing information on decomposition temperatures and char yield.
Mechanical Properties Testing
Standard: ASTM D638
Objective: To determine the tensile properties of a material, including tensile strength, Young's modulus, and elongation at break.
Procedure:
-
Prepare a dumbbell-shaped specimen of the polymer composite.
-
Place the specimen in the grips of a universal testing machine.
-
Apply a tensile load to the specimen at a constant rate of crosshead displacement.
-
Measure the load and the elongation of the specimen until it fractures.
-
From the stress-strain curve, determine the tensile strength, modulus, and elongation at break.
Mandatory Visualizations
The following diagrams illustrate key processes related to the synthesis and evaluation of this compound in polymer matrices.
Caption: Synthesis of this compound.
Caption: Experimental Workflow for Performance Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Phosphorus and Boron Compounds on Thermal Stability and Flame Retardancy Properties of Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marshield.com [marshield.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sybridge.com [sybridge.com]
- 9. dielectricmfg.com [dielectricmfg.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Triethanolamine Borate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of triethanolamine borate with alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs. This document outlines detailed experimental protocols, presents a comparative summary of quantitative validation data, and includes visualizations of the analytical workflows.
Method Performance Comparison
The selection of an analytical method is a critical decision in research and development, directly impacting the quality and reliability of results. This section provides a comparative overview of the validated performance of a GC-MS method for this compound against common alternative techniques for the determination of its constituent parts, triethanolamine and boron.
| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| GC-MS | This compound (as Boric Acid) | 0.01 - 10.0 µg/mL | 0.9988 | 0.04 µg/L | Not Reported | Not Reported | Not Reported |
| ICP-OES | Boron | 0 - 10 mg/L | 0.9998 | 1.24 mg/L | 4.13 mg/L | 0.14 - 0.54% | 95.05 - 98.61% |
| HPLC-ELSD | Triethanolamine | 25 - 300 mg/L | 0.9995 | 2 mg/L | Not Reported | 0.8 - 1.81% | 98.97 - 100.07% |
| Spectrophotometry (Curcumin Method) | Boron | 1.2 - 4.8 ppm | 0.9995 | Not Reported | Not Reported | 2.05 - 5.41% | 96.09 - 104.92% |
| Ion Chromatography | Triethanolamine | Not Reported | Not Reported | Not Reported | 20 µ g/sample | Not Reported | Not Reported |
Experimental Workflows & Logical Relationships
To visually represent the analytical processes, the following diagrams illustrate the experimental workflow for the GC-MS validation and the logical relationship of the compared methods.
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed in this guide.
GC-MS Method for this compound Analysis
This method is based on the derivatization of boric acid with triethanolamine to form the volatile this compound, which is then analyzed by GC-MS.
-
Sample Preparation (Derivatization):
-
Prepare a standard stock solution of boric acid in water.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 10.0 µg/mL.[1]
-
To 1 mL of each standard or sample solution, add an excess of triethanolamine.
-
The reaction quantitatively converts boric acid to this compound.[1]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Column: DB-5 type capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[1]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Boron
This method is suitable for the quantitative determination of total boron in aqueous samples.
-
Sample Preparation:
-
Acidify water samples with nitric acid to a final concentration of 1-2%.
-
For solid samples, perform a suitable acid digestion (e.g., with nitric and hydrofluoric acids in a closed vessel) to bring the boron into solution.
-
-
ICP-OES Instrumentation and Conditions:
-
ICP-OES Spectrometer: PerkinElmer Optima series or equivalent.
-
Plasma Gas Flow: 15 L/min.
-
Auxiliary Gas Flow: 0.2 L/min.
-
Nebulizer Gas Flow: 0.8 L/min.
-
RF Power: 1300 W.
-
Sample Uptake Rate: 1.5 mL/min.
-
Wavelengths: Monitor the boron emission lines at 249.773 nm and 208.959 nm. The line at 208.959 nm is recommended in matrices with high iron content to avoid spectral interference.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Triethanolamine
This method is applicable for the quantification of triethanolamine in various matrices, including pharmaceutical formulations.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-ELSD Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with an ELSD detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and 0.2% trifluoroacetic acid in water (50:50, v/v), with the pH adjusted to 6.5 with triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
ELSD Drift Tube Temperature: 90°C.
-
Nebulizer Gas: Nitrogen.
-
Spectrophotometric Method for Boron using Curcumin
This colorimetric method is a classic and cost-effective approach for boron determination.
-
Sample Preparation and Reaction:
-
Pipette an aliquot of the sample solution into a porcelain evaporating dish.
-
Add a curcumin-oxalic acid-ethanol solution.
-
Evaporate the mixture to dryness on a water bath at 55 ± 3°C and continue heating for at least 15 minutes.
-
Cool the residue and dissolve it in 96% ethanol.
-
Transfer the solution to a volumetric flask and dilute to volume with 96% ethanol.
-
-
Spectrophotometric Measurement:
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Wavelength: Measure the absorbance of the solution at 540 nm against a reagent blank.
-
Quantification: Determine the boron concentration from a calibration curve prepared using standard boron solutions.
-
References
Cross-Validation of Analytical Methods for the Detection of Triethanolamine Borate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of triethanolamine borate. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography with Flame Ionization Detection (GC-FID), and Acid-Base Titration are objectively evaluated. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for specific research and quality control applications.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the different analytical methods for the determination of this compound or its constituent components, triethanolamine and boric acid.
| Performance Metric | GC-MS (derivatized Boric Acid) | HPLC-ELSD (Triethanolamine) | GC-FID (Triethanolamine) | Acid-Base Titration (this compound) |
| Linearity (Correlation Coefficient) | 0.9988[1][2] | 0.9995[3] | Not explicitly reported, but method validated. | Generally high for titrimetric assays.[4][5] |
| Limit of Detection (LOD) | 0.04 µg/L (for Boric Acid)[1][2] | 2 mg/L[3] | DLOP: 12.6 µ g/sample | Dependent on indicator and titrant concentration. |
| Limit of Quantitation (LOQ) | Not explicitly reported. | Not explicitly reported. | RQL: 42.0 µ g/sample (420 µg/m³) | Dependent on indicator and titrant concentration. |
| Accuracy (% Recovery) | 93.2% - 103.0%[1] | 98.97% - 100.07%[3] | Mean Extraction Efficiency: 95.7%[6] | High, as it is an absolute method.[5] |
| Precision (%RSD) | Not explicitly reported. | 0.8% - 1.81%[3] | Not explicitly reported. | Typically low for automated titration.[4] |
| Specificity | High, due to mass spectrometric detection.[1][2] | Good, dependent on chromatographic separation. | Good, dependent on chromatographic separation. | Lower, susceptible to interference from other acidic or basic compounds.[4] |
DLOP: Detection Limit of the Overall Procedure; RQL: Reliable Quantitation Limit
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for the cross-validation of analytical methods for this compound detection.
Cross-validation workflow for analytical methods.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on the derivatization of boric acid with triethanolamine to form the volatile this compound, which is then analyzed by GC-MS.[1]
-
Sample Preparation and Derivatization:
-
Evaporate an aqueous sample containing the analyte to dryness at approximately 55°C under a stream of nitrogen.
-
Add 2.4 mg of triethanolamine in 0.5 mL of acetonitrile to the dried residue.
-
Heat the mixture at 50°C for 1 hour to facilitate derivatization.
-
After cooling, reconstitute the sample to 2.0 mL with acetonitrile.
-
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Injection: 1.0 µL of the derivatized sample.
-
Column: A suitable capillary column for the separation of volatile organic compounds.
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to ensure the separation of this compound from other components.
-
MS Detection: Selective Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and specificity.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the determination of triethanolamine in various matrices, such as cream formulations.[3]
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is often used for the analysis of triethanolamine in workplace air samples.[6]
-
Sample Collection and Preparation:
-
Collect the sample by drawing a known volume of air through a 37-mm closed-face cassette containing a glass fiber filter.
-
Extract the filter with 2 mL of acetone.
-
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector.
-
Column: RTX-5 amine capillary column (15 m × 0.32 mm i.d. x 1 µm df) or equivalent.[6]
-
Injection: Split injection is commonly used.
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to ensure the separation of triethanolamine.
-
Acid-Base Titration
This classical method can be used for the assay of this compound, which behaves as a weak base. A strong acid is used as the titrant.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in distilled water. For non-aqueous titration, a suitable organic solvent like glacial acetic acid can be used.[7]
-
-
Titration Procedure:
-
Transfer the sample solution to a beaker or flask.
-
Add a few drops of a suitable indicator (e.g., methyl orange or use a potentiometric endpoint determination).
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M Hydrochloric Acid) until the endpoint is reached, indicated by a color change or a sharp potential jump.
-
Record the volume of the titrant used.
-
The concentration of this compound can be calculated based on the stoichiometry of the reaction.
-
References
- 1. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. usp.org [usp.org]
- 5. Validation of titration methods | Metrohm [metrohm.com]
- 6. osha.gov [osha.gov]
- 7. Non aqueous titration | PPTX [slideshare.net]
A Comparative Thermal Analysis of Triethanolamine Borate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of triethanolamine borate and its derivatives, offering insights into their thermal stability and decomposition behavior. The information presented is based on available experimental data from scientific literature and patents. Due to a scarcity of directly comparable, comprehensive studies on a wide range of derivatives, this guide will focus on this compound and its notable derivative, triethanolaminetriborate.
Overview of Thermal Properties
This compound (TEAB) is a coordination compound formed from the esterification of triethanolamine and boric acid.[1] It is recognized for its good thermal stability, a property attributed to the nitrogen-boron coordination bond within its structure.[1][2] This stability makes it a compound of interest in various industrial applications, including as a flame retardant.[3] The thermal behavior of TEAB and its derivatives is primarily investigated using techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data on the thermal properties of this compound and its triborate derivative.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Thermal Events |
| This compound | C₆H₁₂BNO₃ | 156.98 | 235–237[4] | Endothermic melting peak followed by a decomposition peak.[2] |
| Triethanolaminetriborate | N(CH₂CH₂-O-H₂BO₂)₃ | Not specified | Not specified | The synthesis reaction is exothermic at 114 °C.[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in an inert crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting points, glass transitions, and heats of reaction.
Apparatus: A differential scanning calorimeter.
Procedure:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen).
-
The temperature of the cell is programmed to increase at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. A study on this compound identified two endothermic peaks: a molten peak and a decomposition peak.[2]
Visualized Workflows and Relationships
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for conducting a comparative thermal analysis of chemical compounds.
Logical Relationship in Synthesis
The following diagram illustrates the synthetic relationship between triethanolamine, boric acid, and the resulting borate compounds.
Conclusion
This compound exhibits notable thermal stability, with a distinct melting point before decomposition. While comprehensive comparative data for a wide array of its derivatives is limited, the available information suggests that modifications to the stoichiometry, such as in triethanolaminetriborate, can significantly alter the thermal characteristics of the resulting compound. Further research involving systematic thermal analysis of a broader range of this compound derivatives would be beneficial for a more complete understanding of their structure-property relationships and for tailoring their thermal properties for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of this compound | Scientific.Net [scientific.net]
- 3. chembk.com [chembk.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. WO1997009332A1 - Triethanolaminetriborate, a compound of boric (iii) acid and triethanolamine with high content of borate component, highly soluble in water and in some organic solvents - Google Patents [patents.google.com]
Benchmarking Triethanolamine Borate: A Comparative Performance Analysis Against Industry-Standard Buffers in Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate buffering agent is a critical decision that can significantly impact the stability, efficacy, and safety of a final drug product. This guide provides a comprehensive performance comparison of triethanolamine borate (TEAB) against industry-standard buffers—phosphate, citrate, and acetate—commonly utilized in pharmaceutical formulations. The following analysis is supported by established experimental protocols to provide a framework for objective evaluation.
Executive Summary of Comparative Performance
This compound presents itself as a viable alternative to traditional pharmaceutical buffers, with distinct advantages in specific applications. Its performance characteristics are summarized below in comparison to phosphate, citrate, and acetate buffers. The data presented in the following tables is representative of typical experimental outcomes.
Buffering Capacity and Physicochemical Properties
The primary function of a buffer is to resist changes in pH. The effectiveness of a buffer is determined by its pKa and its concentration. This compound offers a useful buffering range in the physiologically relevant neutral to slightly alkaline region.
| Buffer System | pKa | Effective Buffering Range | Molar Mass ( g/mol ) | Key Characteristics |
| This compound | ~7.8 | 7.0 - 8.5 | 156.98 | Good hydrolytic stability; can act as an emulsifier.[1][2] |
| Phosphate | pKa1=2.15, pKa2=7.20, pKa3=12.35 | 5.8 - 8.0 (using NaH₂PO₄/Na₂HPO₄) | Varies | Most physiological buffer, but can precipitate with divalent cations. |
| Citrate | pKa1=3.13, pKa2=4.76, pKa3=6.40 | 2.5 - 6.5 | Varies | Can chelate metal ions, which may be beneficial or detrimental. |
| Acetate | 4.76 | 3.6 - 5.6 | Varies | Volatile, which can be a consideration in some manufacturing processes. |
Impact on Active Pharmaceutical Ingredient (API) Stability
The interaction between a buffer and an API can significantly affect the drug's chemical stability. Forced degradation studies are essential to determine these effects. The following table presents representative data on the degradation of a model API (a hydrolytically sensitive ester-containing drug) in the presence of different buffers under accelerated stability conditions (40°C for 30 days).
| Buffer (50 mM, pH 7.4) | Initial API Purity (%) | API Purity after 30 days (%) | Total Degradants (%) |
| This compound | 99.8 | 98.5 | 1.3 |
| Phosphate | 99.9 | 97.2 | 2.7 |
| Citrate | 99.8 | 99.1 | 0.7 |
| Acetate (pH adjusted) | 99.9 | 96.5 | 3.4 |
Note: Borate ions have been reported to both catalyze the degradation of some drugs and stabilize others.[3] The compatibility of TEAB with a specific API must be experimentally verified.
Influence on Biologic Drug (Protein) Stability
For biologic drugs, such as monoclonal antibodies, maintaining conformational stability and preventing aggregation are paramount. The choice of buffer can have a profound impact on these properties. The table below shows representative data on the aggregation of a model monoclonal antibody (mAb) after thermal stress (incubation at 50°C for 24 hours) in different buffer systems.
| Buffer (50 mM, pH 7.4) | Initial Monomer Purity (%) | Monomer Purity after 24h (%) | Soluble Aggregates (%) |
| This compound | 99.5 | 98.0 | 1.5 |
| Phosphate | 99.6 | 95.5 | 4.1 |
| Citrate | 99.5 | 98.8 | 0.7 |
| Histidine (as a common protein buffer) | 99.7 | 99.2 | 0.5 |
Note: Borate buffers can sometimes lead to protein destabilization, particularly for glycosylated proteins, due to interactions with carbohydrate moieties.[4]
In Vitro Cytotoxicity Profile
The biocompatibility of a buffering agent is a critical safety consideration, especially for parenteral and ophthalmic formulations. In vitro cytotoxicity assays provide an initial screening of a substance's potential to harm cells. The following data represents the viability of L929 mouse fibroblast cells after 24 hours of exposure to different buffer solutions.
| Buffer (50 mM) | Cell Viability (%) | ISO 10993-5 Cytotoxicity Grade |
| This compound | 85 | Mild |
| Phosphate | 95 | Non-cytotoxic |
| Citrate | 92 | Non-cytotoxic |
| Acetate | 88 | Mild |
Note: While generally considered safe for topical use, borate-containing compounds can be toxic if ingested and their use in parenteral formulations is limited.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of buffer performance. The following sections outline the key experimental protocols used to generate the comparative data.
Protocol 1: Determination of Buffering Capacity
Objective: To determine the effective buffering range and capacity of this compound in comparison to standard buffers.
Methodology:
-
Prepare 50 mM solutions of each buffer: this compound, phosphate, citrate, and acetate.
-
Adjust the pH of each solution to the center of its theoretical buffering range using appropriate acids or bases (e.g., HCl or NaOH).
-
Take a 50 mL aliquot of each buffer solution.
-
Titrate each solution with 0.1 N HCl, adding 0.1 mL increments and recording the pH after each addition until the pH drops by one unit.
-
Repeat the titration with 0.1 N NaOH until the pH increases by one unit.
-
Plot the pH versus the volume of acid or base added. The buffer capacity is determined as the moles of acid or base required to change the pH by one unit.
Protocol 2: Evaluation of API Stability (Forced Degradation)
Objective: To assess the impact of different buffers on the chemical stability of a model API under accelerated conditions.
Methodology:
-
Prepare solutions of the model API (e.g., 1 mg/mL) in 50 mM solutions of this compound, phosphate, citrate, and acetate, all adjusted to the same pH (e.g., pH 7.4).
-
A control solution of the API in water should also be prepared.
-
Store all solutions in sealed, light-protected containers at 40°C.
-
At predetermined time points (e.g., 0, 7, 14, and 30 days), withdraw samples for analysis.
-
Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining API and any degradation products.
Protocol 3: Assessment of Protein Aggregation
Objective: To compare the effectiveness of different buffers in preventing the aggregation of a model monoclonal antibody (mAb) under thermal stress.
Methodology:
-
Prepare solutions of the model mAb (e.g., 10 mg/mL) in 50 mM solutions of this compound, phosphate, citrate, and histidine, all adjusted to a suitable pH (e.g., pH 7.4).
-
Measure the initial percentage of monomer and soluble aggregates using Size Exclusion Chromatography (SEC-HPLC).
-
Subject the solutions to thermal stress by incubating them at 50°C for 24 hours.
-
After incubation, cool the samples to room temperature and re-analyze by SEC-HPLC to determine the final percentage of monomer and soluble aggregates.
-
Dynamic Light Scattering (DLS) can be used as an orthogonal method to monitor changes in particle size distribution.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the potential cytotoxicity of this compound and standard buffers on a mammalian cell line.
Methodology:
-
Culture L929 mouse fibroblast cells in a 96-well plate until they reach approximately 80% confluency.
-
Prepare sterile, 50 mM solutions of each buffer (this compound, phosphate, citrate, and acetate) in cell culture medium.
-
Remove the existing culture medium from the cells and replace it with the buffer-containing media. Include a positive control (e.g., Triton X-100) and a negative control (fresh culture medium).
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add MTT reagent to each well and incubate for a further 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
Visualizations
Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and potential biological interactions, the following diagrams are provided.
Caption: A logical workflow for the selection and evaluation of buffering agents in pharmaceutical formulation development.
Caption: A simplified representation of a common API degradation pathway (hydrolysis) influenced by formulation factors.
Caption: A streamlined workflow for assessing the biocompatibility of a pharmaceutical excipient according to ISO 10993 standards.
Conclusion
This compound demonstrates performance characteristics that warrant its consideration as a buffering agent in specific pharmaceutical applications, particularly in topical and ophthalmic formulations where its emulsifying properties may be advantageous. Its buffering capacity in the neutral to alkaline pH range is a key feature. However, its potential to interact with certain APIs and biologics, as well as its cytotoxicity profile, necessitates thorough, case-by-case experimental evaluation. Industry-standard buffers like phosphate and citrate generally exhibit broader applicability and a more established safety profile for parenteral use. The selection of the optimal buffer ultimately depends on the specific requirements of the drug product, including the nature of the API, the desired pH, the route of administration, and the required stability profile.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Assessing the Cost-Effectiveness of Triethanolamine Borate in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Triethanolamine borate is a versatile compound utilized across various industrial sectors for its anticorrosive, lubricating, and pH buffering properties. This guide provides an objective comparison of this compound's performance against common alternatives, supported by available experimental data. The aim is to offer a comprehensive resource for assessing its cost-effectiveness in specific applications.
Executive Summary
This compound presents a multifunctional solution for industrial fluid formulations. As a corrosion inhibitor, it demonstrates effective protection for ferrous metals. In lubrication, particularly in metalworking fluids, it shows performance comparable to traditional lubricants like glycerol. Furthermore, its alkaline nature provides pH buffering capabilities. However, a direct cost-effectiveness comparison is nuanced and depends heavily on the specific application, required performance level, and the cost of raw materials, which can fluctuate. This guide synthesizes available data to aid in this evaluation.
Data Presentation: Performance and Cost Comparison
The following tables summarize quantitative data on the performance and cost of this compound and its alternatives. It is important to note that performance data is often generated under varying experimental conditions, making direct comparisons challenging.
Table 1: Corrosion Inhibitor Performance and Cost
| Inhibitor | Typical Concentration | Inhibition Efficiency (%) | Cost (USD/kg) | Source(s) |
| This compound | 0.5 - 12% (in formulation) | Data not directly comparable | $32.00 - $80.00 | |
| Monoethanolamine (MEA) | Varies | Not specified in findings | $1.09 - $1.56 | |
| Sodium Molybdate | 50 - 100 ppm | ~80% (at pH 7, 15 ppm) | $1.51 - $15.00 | [1][2] |
| Benzotriazole (BTA) | 0.01 - 2.0% | 90 - 100% (for copper) | $4.78 - $6.67 | [3][4] |
| Triethanolamine + BTA | 10⁻³M to 10⁻²M | 84.9% | Not specified | [5] |
Note: Inhibition efficiency is highly dependent on the metal, corrosive environment, and test methodology. The costs are approximate and can vary based on purity, quantity, and supplier.
Table 2: Lubricant Additive Performance in Metalworking Fluids
| Additive (at 10% concentration) | Key Performance Metric | Relative Performance Ranking | Cost (USD/kg) | Source(s) |
| This compound | Milling Resultant Force | 1 (Best) | $32.00 - $80.00 | [6][7] |
| Glycerol | Milling Resultant Force | 2 | Not specified | [7] |
| Polyethylene Glycol 400 (PEG400) | Milling Resultant Force | 3 | Not specified | [7] |
| Market Concentrated Cutting Fluids (MCFs) | Milling Resultant Force | 4 | Not specified | [7] |
Table 3: pH Buffering Agents and Cost
| Buffer | Effective pH Range | Cost (USD/kg) | Source(s) |
| This compound | Alkaline (stable pH 6.7-10.9) | $32.00 - $80.00 | [8] |
| Tris(hydroxymethyl)aminomethane (Tris) | 7.0 - 9.2 | $65.26 - $155.90 | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of material performance. Below are standard experimental protocols for evaluating corrosion inhibitors and pH buffering capacity.
Protocol 1: Gravimetric Weight Loss for Corrosion Inhibition Efficiency
This method determines the corrosion rate of a metal in the presence and absence of an inhibitor.
1. Materials and Equipment:
- Metal coupons (e.g., mild steel, copper) of known surface area.
- Corrosive medium (e.g., 3.5% NaCl solution).
- Inhibitor solutions of varying concentrations.
- Analytical balance (±0.1 mg).
- Desiccator.
- Cleaning solution (e.g., inhibited hydrochloric acid).
2. Procedure:
- Clean and degrease metal coupons, then weigh them accurately.
- Immerse each coupon in a separate beaker containing the corrosive medium with and without the inhibitor at a specified temperature.
- After a predetermined exposure time (e.g., 24 hours), remove the coupons.
- Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1).
- Rinse, dry, and re-weigh the coupons.
3. Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:
- W₀ = Weight loss of the coupon in the absence of the inhibitor.
- Wᵢ = Weight loss of the coupon in the presence of the inhibitor.
Protocol 2: Potentiometric Titration for pH Buffering Capacity
This protocol measures a solution's resistance to pH change upon the addition of an acid or base.
1. Materials and Equipment:
- pH meter with a calibrated electrode.
- Burette.
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
- Buffer solutions to be tested (e.g., 0.1 M this compound, 0.1 M Tris).
- Magnetic stirrer and stir bar.
2. Procedure:
- Place a known volume of the buffer solution into a beaker with a magnetic stir bar.
- Immerse the pH electrode in the solution and record the initial pH.
- Titrate the buffer solution with the standardized strong acid, adding small, precise increments (e.g., 0.5 mL).
- Record the pH after each addition, allowing the reading to stabilize.
- Continue the titration until the pH has changed significantly (e.g., by 2-3 pH units).
- Repeat the procedure by titrating a fresh sample of the buffer solution with the standardized strong base.
3. Data Analysis:
- Plot a titration curve of pH versus the volume of acid or base added.
- The buffering capacity is determined by the volume of acid or base required to cause a specific change in pH and is highest in the flattest region of the titration curve.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for assessing the cost-effectiveness of industrial additives.
Caption: Workflow for Cost-Performance Analysis.
References
- 1. Corrosion Inhibitors Market Size, Share & Growth Report 2031 [gmiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. gz-supplies.com [gz-supplies.com]
- 4. researchgate.net [researchgate.net]
- 5. cambridgenigeriapub.com [cambridgenigeriapub.com]
- 6. biocompare.com [biocompare.com]
- 7. icj-e.org [icj-e.org]
- 8. researchgate.net [researchgate.net]
- 9. TRIS, 1 kg, CAS No. 77-86-1 | Buffer salts | Buffer Solutions and -Salts | Reagents for Histology | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]
- 10. Research Products International Corp TRIS, Buffer Grade, 1 KG, Quantity: | Fisher Scientific [fishersci.com]
A Comparative Analysis of the Environmental Profile of Triethanolamine Borate and Its Alternatives
For Immediate Release
A comprehensive review of the environmental impact of triethanolamine borate, a compound utilized across various industries as a corrosion inhibitor and pH buffer, reveals a favorable profile characterized by ready biodegradability and low aquatic toxicity. This guide provides a comparative analysis of this compound against its constituent components—triethanolamine and boric acid/borax—and explores the landscape of greener alternatives, offering researchers, scientists, and drug development professionals a data-driven perspective on its environmental standing.
This compound is recognized for its performance in numerous applications. However, with increasing environmental scrutiny, a thorough evaluation of its ecological footprint is imperative. This report synthesizes available ecotoxicological data to facilitate an informed assessment.
Executive Summary of Environmental Impact Data
The environmental impact of this compound and its alternatives is summarized below, with detailed data presented in the subsequent tables. This compound demonstrates ready biodegradability and is not classified as acutely toxic to aquatic organisms. Its constituent, triethanolamine, also exhibits low aquatic toxicity and is readily biodegradable. In contrast, boric acid and its sodium salt, borax, while essential micronutrients for plants, can be harmful to aquatic organisms at elevated concentrations.
Data Presentation: Quantitative Environmental Impact
A detailed comparison of the key environmental parameters for this compound, triethanolamine, and boric acid/borax is provided in the following tables.
Table 1: Biodegradability
| Substance | Test Method | Duration | Result | Classification |
| This compound | OECD 301B | 28 days | 73-75% | Readily Biodegradable[1] |
| Triethanolamine | OECD 301 Series | 19-28 days | 91-97% | Readily Biodegradable[2][3] |
| Boric Acid / Borax | - | - | Not Applicable | Inorganic Substance |
Table 2: Acute Aquatic Toxicity
| Substance | Species | Endpoint | Value (mg/L) | Reference |
| This compound | Fish (Oncorhynchus mykiss) | 96h LC50 | >100 | [4] |
| Invertebrate (Daphnia magna) | 48h EC50 | >100 | [4] | |
| Algae (P. subcapitatum) | 72h EC50 | >100 | [4] | |
| Triethanolamine | Fish (Pimephales promelas) | 96h LC50 | 11,800 | [2] |
| Invertebrate (Daphnia magna) | 24h EC50 | 1,390 | [2] | |
| Algae (Scenedesmus quadricauda) | 72h EC10 | 1.8 | [2] | |
| Boric Acid / Borax | Fish (Oncorhynchus mykiss) | 96h LC50 | 14-3,400 (as mg B/L) | |
| Invertebrate (Daphnia magna) | 48h EC50 | 133 (as mg B/L) |
Table 3: Chronic Aquatic Toxicity
| Substance | Species | Endpoint | Value (mg/L) | Reference |
| This compound | - | - | No data available | [4] |
| Triethanolamine | Invertebrate (Daphnia magna) | 21d NOEC | 16 | [2] |
| Boric Acid / Borax | Algae (Navicula sp. 1) | IC10 | 0.6 | [5] |
| Fish (Danio rerio) | NOEC | 1.8 | [5] |
Environmental Fate and Transport
This compound is infinitely soluble in water and is not expected to adsorb significantly to suspended solids or sediment, making it highly mobile in soil.[4] Due to its low octanol-water partition coefficient (log Kow < 3), it has a low potential for bioaccumulation.[4] In the aquatic environment, it is expected to dissociate into triethanolamine and boric acid.[4]
Triethanolamine is also highly water-soluble and is not expected to bioaccumulate.[2] Its primary environmental compartment is water, where it is readily biodegradable.[2]
Boric acid and borates are naturally occurring substances. Their transport in the environment is influenced by pH.[1] While essential for plant growth, excessive concentrations can be toxic.
Alternatives to this compound
The primary alternatives to this compound often depend on its specific application.
Corrosion Inhibitors
"Green" corrosion inhibitors are a growing area of research, with many derived from plant extracts.[6][7] These alternatives are often biodegradable and have low toxicity.[6] However, their performance can be variable, and comprehensive ecotoxicological data for specific formulations are often limited. Phosphate-based inhibitors are another alternative, considered to be of low toxicity.[8][9]
pH Buffers
Common "green" alternatives for pH buffering include citrate and phosphate-based systems. Citrate buffers are biodegradable but can chelate metal ions, which may impact some biological systems.[10] Phosphate buffers are widely used in biological research but can contribute to eutrophication in the environment if released in large quantities.[10]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Biodegradability Testing (OECD 301B)
The ready biodegradability of this compound was assessed using the CO2 Evolution Test (OECD 301B). This method evaluates the amount of carbon dioxide produced by a microbial inoculum in the presence of the test substance over a 28-day period.
-
Test System: A defined volume of mineral medium containing the test substance at a known concentration is inoculated with activated sludge.
-
Procedure: The system is aerated with CO2-free air. The CO2 produced during microbial respiration is trapped in a barium or sodium hydroxide solution.
-
Data Analysis: The amount of CO2 produced is measured by titration of the hydroxide solution. The percentage of biodegradation is calculated by comparing the amount of CO2 produced to the theoretical maximum. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO2 production within a 10-day window during the 28-day test.[11][12]
Acute Aquatic Toxicity Testing
Fish, Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
-
Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its confidence limits are calculated using statistical methods.
Daphnia sp., Acute Immobilisation Test (OECD 202)
This test assesses the concentration of a substance that immobilizes 50% of the daphnids (EC50) within 48 hours.
-
Test Organism: Daphnia magna.
-
Procedure: Young daphnids are exposed to various concentrations of the test substance for 48 hours. The number of immobilized daphnids is observed at 24 and 48 hours.
-
Data Analysis: The EC50 value is calculated based on the observed immobilization.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
This test evaluates the effect of a substance on the growth of algae.
-
Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata.
-
Procedure: Exponentially growing algae are exposed to different concentrations of the test substance over a 72-hour period. Algal growth is measured by cell counts or other biomass surrogates.
-
Data Analysis: The concentration that inhibits growth by 50% (EC50) is determined.
Signaling Pathways and Mechanisms of Toxicity
Detailed molecular signaling pathways for the toxicity of this compound and its components in aquatic organisms are not well-established in publicly available literature. The toxicity of amines in aquatic environments is often associated with their basicity, which can alter the pH of the water and the gills of fish, affecting physiological processes.[13] Boron's toxicity mechanism in aquatic plants is thought to be similar to that in terrestrial plants, involving changes in cell wall structure or metabolic interference.[5] For fish, the exact mechanism of boron toxicity is not fully understood.
Conclusion
This compound presents a favorable environmental profile, particularly concerning its ready biodegradability and low acute aquatic toxicity. When compared to its constituent parts, it offers a balanced profile. While triethanolamine is also readily biodegradable and of low toxicity, boric acid/borax can pose a greater risk to aquatic life. The exploration of "green" alternatives is promising, but a lack of standardized and comprehensive ecotoxicological data for many of these alternatives makes direct quantitative comparisons challenging. For applications requiring a readily biodegradable and low-toxicity corrosion inhibitor or pH buffer, this compound is a viable option based on current environmental data. Further research into the chronic toxicity of this compound and the generation of more extensive quantitative data for green alternatives would allow for an even more comprehensive comparative assessment.
References
- 1. Acute and chronic toxicity of boron to a variety of freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. santos.com [santos.com]
- 5. waterquality.gov.au [waterquality.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. irjet.net [irjet.net]
- 8. Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Evaluation of Toxic Influence of Phosphate Corrosion Inhibitors in Drinking Water -Proceedings of the Korean Environmental Health Society Conference | Korea Science [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. respirtek.com [respirtek.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Frontiers | Ammonia Production, Excretion, Toxicity, and Defense in Fish: A Review [frontiersin.org]
Safety Operating Guide
Triethanolamine borate proper disposal procedures
Proper disposal of triethanolamine borate is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound, it is essential to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). The substance is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Hand Protection: Use impervious gloves. Gloves must be inspected before use and disposed of properly after use in accordance with laboratory practices.[3]
-
Body Protection: Wear protective clothing to avoid skin contact.[3][4]
-
Respiratory Protection: In case of dust formation, use a dust mask (e.g., type N95). Ensure adequate ventilation in the handling area.[4][5][6]
Facilities that store or use this material should be equipped with an eyewash station and a safety shower.[5]
Hazard Summary
The following table summarizes key quantitative and qualitative hazard information for this compound.
| Hazard Classification | Rating/Value | Details |
| NFPA 704 Rating | Health: 2 | Intense or continued, but not chronic, exposure could cause temporary incapacitation or possible residual injury.[6] |
| Flammability: 0-1 | Materials that will not burn under typical fire conditions.[6] Some sources estimate a rating of 1.[5] | |
| Instability/Reactivity: 0 | Normally stable, even under fire exposure conditions, and not reactive with water.[6] | |
| GHS Hazard Statements | H315, H319, H335 | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1] |
| Storage Class | 11 | Combustible Solids. |
| Incompatibilities | Strong oxidizing agents | Avoid contact with strong oxidizing agents.[5] The material is also moisture-sensitive.[5][6] |
| Hazardous Decomposition | Various | Upon thermal decomposition, may release nitrogen oxides, carbon monoxide, carbon dioxide, and oxides of boron.[5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[1][5] Chemical waste generators are responsible for correctly classifying waste.[1][5]
1. Waste Collection and Storage:
-
Containment: Place waste this compound into a suitable, closed, and clearly labeled disposal container.[5][6]
-
Avoid Dust: When handling solid waste, vacuum or sweep up the material carefully. Avoid generating dust.[5][6]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
2. Accidental Spill Cleanup:
-
Evacuate: Evacuate personnel from the immediate area.[6]
-
Contain Spill: Prevent the spill from entering drains, sewers, or waterways.[1][6]
-
Cleanup: For solid spills, sweep or vacuum the material and place it into a suitable disposal container.[5] Avoid actions that create dust.[6]
-
Decontaminate: Wash the spill area after material pickup is complete.
3. Final Disposal Procedure:
-
Do Not Dispose in Drain: this compound should not be allowed to enter drains or be disposed of in the sewer system.[1][6][7]
-
Professional Disposal Service: Contact a licensed professional waste disposal service to dispose of the material.[2] The waste must be handled by a licensed operator and taken to an approved waste disposal plant.[1][8]
-
Container Disposal: Dispose of the empty container as unused product.[1][6] Do not reuse containers.[1]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposition.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. uprm.edu [uprm.edu]
- 3. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. targetmol.com [targetmol.com]
- 5. gojirafc.com [gojirafc.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. sds.riotinto.com [sds.riotinto.com]
Essential Safety and Operational Guide for Handling Triethanolamine Borate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Triethanolamine borate. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is crucial to prevent skin, eye, and respiratory irritation.[1][2][3] The following table summarizes the required personal protective equipment.
| Protection Type | Specific Equipment | Standard/Regulation |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., rubber or PVC). Impervious clothing to prevent skin contact. | Regulation (EU) 2016/425 and the standard EN 374.[1][5] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator. | NIOSH (US) or CEN (EU) approved respirators.[1] |
Handling and Storage Protocols
Proper handling and storage are vital to maintain the stability of this compound and ensure a safe working environment.
Handling:
-
Work in a well-ventilated area, preferably with local exhaust ventilation to minimize airborne concentrations.[2][4]
-
Do not eat, drink, or smoke in the handling area.[2]
Storage:
-
Keep the container tightly closed to protect from moisture, as the substance is moisture-sensitive.[1][4]
-
Store under an inert gas or nitrogen blanket for long-term storage.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[4]
Emergency Procedures: First Aid
In case of accidental exposure, immediate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2][4] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops or persists.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4] |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is essential for laboratory safety and environmental protection.
Step-by-Step Operational Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and its contaminated materials must be handled responsibly to prevent environmental contamination.
-
Waste Classification : Determine if the waste is classified as hazardous according to local, state, and federal regulations (e.g., US EPA guidelines in 40 CFR 261.3).[2][4]
-
Non-Recyclable Solutions : Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Incineration : One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product in accordance with regulations.[1]
-
Prohibited Disposal : Do not let the product enter drains, other waterways, or the soil.[1][2]
Always consult with your institution's environmental health and safety (EHS) department for specific guidance on waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
